Cimifugin
Beschreibung
This compound has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.
isolated from Saposhnikovia divaricatae; structure in first source
Eigenschaften
IUPAC Name |
(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDBDSBKYKMRGZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331690 | |
| Record name | Cimifugin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37921-38-3 | |
| Record name | Cimifugin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37921-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimifugin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cimifugin's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin, a chromone derivative primarily isolated from the roots of Saposhnikovia divaricata and Cimicifuga species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its interactions with key inflammatory signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Inhibition:
In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα.[1] This prevents the nuclear translocation of the active NF-κB p65 subunit.[2][3] Studies have demonstrated that treatment with this compound significantly reduces the levels of phosphorylated IκBα and phosphorylated p65 in response to inflammatory stimuli.[4][5]
Visualization of NF-κB Pathway Inhibition by this compound:
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. This compound has been shown to modulate the activation of this pathway.
Mechanism of Modulation:
Upon stimulation with agents like LPS, upstream kinases activate the p38, ERK, and JNK pathways through phosphorylation. These activated MAPKs, in turn, phosphorylate various transcription factors, leading to the expression of inflammatory mediators.
This compound has been demonstrated to inhibit the phosphorylation of p38 and ERK in a dose-dependent manner.[4] Some studies also indicate an effect on JNK phosphorylation.[6] By preventing the activation of these key kinases, this compound effectively dampens the downstream inflammatory response.
Visualization of MAPK Pathway Modulation by this compound:
Figure 2: this compound's Modulation of the MAPK Signaling Pathway. This diagram shows how this compound inhibits the phosphorylation of p38, ERK, and JNK, thereby preventing the activation of downstream transcription factors involved in the inflammatory response.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Mechanism of Inhibition:
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often provided by NF-κB activation, leads to the increased expression of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by various stimuli such as ATP or nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7] This assembly leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[8]
This compound has been shown to suppress the activation of the NLRP3 inflammasome.[9] It reduces the expression of key components of the inflammasome, including NLRP3 and ASC, and inhibits the cleavage and activation of caspase-1.[9] This leads to a significant reduction in the secretion of mature IL-1β.[9]
Visualization of NLRP3 Inflammasome Inhibition by this compound:
Figure 3: this compound's Inhibition of the NLRP3 Inflammasome. This diagram outlines the two-signal activation of the NLRP3 inflammasome and illustrates how this compound can interfere with this process by inhibiting the expression of NLRP3 and the assembly of the inflammasome complex.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers and signaling molecules.
Table 1: In Vitro Effects of this compound on Inflammatory Cytokine Production
| Cell Line | Stimulant | This compound Concentration | Cytokine | Inhibition | Reference |
| RAW264.7 | LPS | 100 mg/L | TNF-α | Reduced to 60% of LPS group | [4] |
| RAW264.7 | LPS | 25, 50, 100 mg/L | IL-6, IL-1β | Reduced to <20% of LPS group | [4] |
| HaCaT | TNF-α (20 ng/mL) | 0.01, 0.1, 1 µM | TSLP, IL-33 | Dose-dependent downregulation | [10] |
| BEAS-2B | LPS (50 µg/mL) | 6.25 µg/mL | IL-6, TNF-α | Significant inhibition | [11] |
Table 2: In Vitro Effects of this compound on NF-κB and MAPK Signaling Pathways
| Cell Line | Stimulant | This compound Concentration | Target Protein | Effect | Reference |
| RAW264.7 | LPS | 50, 100 mg/L | p-p65, p-IκBα, p-ERK1/2, p-p38 | Reduced to 40% of LPS group | [4] |
| HaCaT | TNF-α | 0.01, 0.1, 1 µM | p-IκB, p-p65, p-JNK, p-ERK, p-p38 | Rescued TNF-α induced phosphorylation | [2] |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dose | Effect | Reference |
| Mice | Imiquimod-induced psoriasis | 12.5, 50 mg/kg | Reduced inflammatory cytokine mRNA | [2] |
| Mice | FITC-induced atopic dermatitis | 3.125, 12.5, 50 mg/kg (intragastrically) | Attenuated thickening of the epidermis and infiltration of inflammatory cells | [12] |
| Rats | Formalin-induced pain | 100, 300, 1000 µg (intrathecal) | ED50 of 696.1 µg (phase 1) and 1242.8 µg (phase 2) | [13] |
| Mice | FITC-induced atopic dermatitis | 50 mg/kg | Significantly reduced scratching behavior | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Phosphorylated NF-κB and MAPK Proteins
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Experimental Workflow:
Figure 4: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess protein phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and their total protein counterparts overnight at 4°C.[8][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
ELISA for Inflammatory Cytokine Measurement
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.
Experimental Workflow:
Figure 5: ELISA Experimental Workflow. This diagram provides a step-by-step overview of the enzyme-linked immunosorbent assay (ELISA) procedure for cytokine quantification.
Detailed Steps:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.[18]
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.[18]
-
Sample and Standard Incubation: Add serially diluted standards of the recombinant cytokine and the cell culture supernatants to the wells and incubate for 2 hours at room temperature.[19]
-
Detection Antibody Incubation: After washing, add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate for 1 hour at room temperature.[19]
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody. Incubate for 1 hour at room temperature.[19]
-
Substrate Addition: After a final wash, add a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine). The HRP enzyme will catalyze a color change.[20]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[20]
-
Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit in response to inflammatory stimuli and the inhibitory effect of this compound.
Experimental Workflow:
Figure 6: Immunofluorescence Experimental Workflow. This diagram details the procedure for immunofluorescence staining to visualize protein localization within cells.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells (e.g., HaCaT keratinocytes) on glass coverslips in a multi-well plate and treat with this compound followed by an inflammatory stimulus (e.g., TNF-α).[2][3]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[21]
-
Nuclear Counterstaining: Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI.[3]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 (green) and nuclear (blue) staining.
-
Image Analysis: Analyze the images to assess the co-localization of the p65 signal with the nuclear stain, indicating nuclear translocation. This can be quantified using image analysis software.[22]
Conclusion
This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by targeting key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its ability to inhibit the production of a wide range of pro-inflammatory mediators makes it a promising candidate for the development of novel therapeutics for various inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compelling natural compound.
References
- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antinociceptive effects of intrathecal this compound treatment: a preliminary rat study based on formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Immunomodulatory Activities of Cimifugin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cimifugin, a primary bioactive chromone derived from the root of Saposhnikovia divaricata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. Traditionally used in Chinese medicine to treat a variety of inflammatory conditions, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth analysis of this compound's biological activity on immune cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. The evidence presented highlights this compound's potential as a lead compound for the development of novel therapeutics for immune-mediated diseases such as rheumatoid arthritis, psoriasis, and atopic dermatitis.
Quantitative Analysis of this compound's Immunomodulatory Effects
This compound exerts a dose-dependent inhibitory effect on various components of the immune response. The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a comparative overview of its efficacy.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Release in LPS-Stimulated RAW264.7 Macrophages
| Target Analyte | This compound Concentration | % Inhibition / Reduction vs. LPS Control | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | 50 mg/L | ~50-60% | [1] |
| 100 mg/L | ~60% | [1] | |
| Interleukin-6 (IL-6) | 25 mg/L | >80% | [1] |
| 50 mg/L | >80% | [1] | |
| 100 mg/L | >80% | [1] | |
| Interleukin-1β (IL-1β) | 25 mg/L | >80% | [1] |
| 50 mg/L | >80% | [1] | |
| 100 mg/L | >80% | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 100 mg/L | ~40% |[1] |
Table 2: Effect of this compound on Signaling Pathway Phosphorylation in LPS-Stimulated RAW264.7 Macrophages
| Target Protein | This compound Concentration | % Reduction in Phosphorylation vs. LPS Control | Reference |
|---|---|---|---|
| Phospho-p65 (NF-κB) | 50 mg/L | ~60% | [1] |
| 100 mg/L | ~60% | [1] | |
| Phospho-IκBα (NF-κB) | 50 mg/L | ~60% | [1] |
| 100 mg/L | ~60% | [1] | |
| Phospho-ERK1/2 (MAPK) | 50 mg/L | ~60% | [1] |
| 100 mg/L | ~60% | [1] | |
| Phospho-p38 (MAPK) | 50 mg/L | ~60% | [1] |
| | 100 mg/L | ~60% |[1] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Psoriasis Models
| Model System | Target Cytokine | This compound Concentration/Dose | % Reduction vs. Disease Control | Reference |
|---|---|---|---|---|
| TNF-α-treated HaCaT cells | IL-6 | 0.1 µM | Significant Reduction | [2] |
| 1 µM | Significant Reduction | [2] | ||
| IL-1β | 0.1 µM | Significant Reduction | [2] | |
| 1 µM | Significant Reduction | [2] | ||
| ICAM-1 | 0.1 µM | Significant Reduction | [2] | |
| 1 µM | Significant Reduction | [2] | ||
| Imiquimod-induced mice | TNF-α, IL-6, IL-1β, IL-17A, IL-22 (protein) | 50 mg/kg | Significant Reduction | [3][4] |
| TNF-α, IL-6, IL-1β, IL-17A, IL-22 (mRNA) | 12.5 mg/kg | Significant Reduction | [4] |
| | | 50 mg/kg | Significant Reduction |[4] |
Table 4: Effect of this compound on Th2 Cytokines in FITC-Induced Atopic Dermatitis Mouse Model
| Target Cytokine | This compound Administration | % Reduction vs. AD Model | Reference |
|---|---|---|---|
| Interleukin-4 (IL-4) | Initial stage only | Significant Reduction | [5] |
| Interleukin-5 (IL-5) | Initial stage only | Significant Reduction | [5] |
| Interleukin-9 (IL-9) | Initial stage only | Significant Reduction | [5] |
| Interleukin-13 (IL-13) | Initial stage only | Significant Reduction |[5] |
Core Mechanisms of Action: Signaling Pathway Modulation
This compound's anti-inflammatory effects are primarily mediated through the suppression of two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines, chemokines, and other mediators in response to stimuli like Lipopolysaccharide (LPS).
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies on RAW264.7 macrophages demonstrate that this compound significantly inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB[1]. This action prevents the nuclear translocation of p65, thereby halting the transcription of downstream targets like TNF-α, IL-1β, and IL-6[2].
Inhibition of the MAPK Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. This compound has been shown to effectively block the phosphorylation of both ERK and p38 in LPS-stimulated macrophages[1]. In psoriasis models, it also reduces the phosphorylation of JNK, ERK, and p38[2][3]. By inhibiting these key kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators.
Effects on Specific Immune and Related Cells
This compound's activity extends across various cell types involved in the initiation and propagation of inflammatory responses.
-
Macrophages: As key players in innate immunity, macrophages are a primary target for this compound. In RAW264.7 macrophage cell lines, this compound not only reduces the secretion of pro-inflammatory cytokines but also inhibits their differentiation, migration, and chemotaxis[1][6]. This suggests this compound can limit the recruitment and accumulation of macrophages at inflammatory sites.
-
Keratinocytes and Epithelial Cells: In the context of skin inflammation, keratinocytes are crucial. This compound has been shown to protect human keratinocytes (HaCaT cells) from TNF-α-induced inflammation and oxidative stress[2][3]. Furthermore, it can downregulate the production of epithelial-derived alarmins like Thymic Stromal Lymphopoietin (TSLP) and IL-33, which are key initiators of type 2 allergic inflammation[5][7]. This is partly achieved by restoring the integrity of epithelial tight junctions, thereby strengthening the skin barrier[5][7].
-
Microglia: In the central nervous system, microglia are the resident immune cells. This compound attenuates LPS-induced neuroinflammation in BV-2 microglial cells by reducing inflammatory cytokines, mitigating oxidative stress, and protecting against mitochondrial dysfunction[8]. This points to its potential in treating neuroinflammatory conditions.
-
Sensory Neurons: While not immune cells, sensory neurons are critically involved in the itch-inflammation cycle in diseases like atopic dermatitis. This compound can alleviate itch by inhibiting chloroquine (CQ)-evoked calcium influx in dorsal root ganglion (DRG) neurons, an effect mediated by targeting the Mas-related G protein-coupled receptor A3 (MrgprA3)[9][10]. This demonstrates a neuro-modulatory component to its anti-inflammatory action.
Detailed Experimental Protocols
The following section outlines the standard methodologies used to evaluate the biological activity of this compound on immune cells.
In Vitro Inflammation Model
-
Cell Culture: Murine macrophage cell line RAW264.7 or human keratinocyte line HaCaT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ atmosphere.
-
Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 100 mg/L) for a specified period (e.g., 6-12 hours) before being stimulated with Lipopolysaccharide (LPS; e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; e.g., 20 ng/mL) for 12-24 hours.
-
Cell Viability Assay: To exclude cytotoxic effects, cell viability is assessed using MTS or CCK8 assays. Cells are treated with this compound for 24-72 hours, and absorbance is measured according to the manufacturer's protocol. Concentrations showing no significant reduction in viability are used for subsequent experiments[1][2].
Cytokine and Mediator Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines such as TNF-α, IL-1β, IL-6, TSLP, and IL-33 are quantified using commercially available ELISA kits according to the manufacturer's instructions[1][5].
-
Griess Assay: Nitric oxide (NO) production in macrophage culture supernatants is measured as nitrite concentration using the Griess reagent.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, p-ERK, ERK, p-p38, p38, CLDN-1). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein equivalent[1][2][5].
Cell Migration and Chemotaxis Assays
-
Wound Healing Assay: A scratch is made on a confluent monolayer of RAW264.7 cells. The rate of wound closure in the presence or absence of this compound and a chemoattractant is monitored over time.
-
Transwell Assay: RAW264.7 cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (e.g., LPS or FBS) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber after treatment with this compound is counted[1].
Calcium Imaging
-
Cell Preparation: Dorsal root ganglia (DRGs) are isolated, dissociated into single neurons, and plated on coverslips[9].
-
Fluorescent Staining: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Imaging: Cells are pre-treated with this compound, and changes in intracellular calcium concentration are recorded using a fluorescence imaging system before and after the application of a pruritogen like chloroquine (CQ) or histamine[9][10].
Conclusion and Future Directions
The collective evidence strongly supports this compound as a potent immunomodulatory agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways allows it to effectively suppress the production of a wide array of pro-inflammatory mediators from various immune and non-immune cells. Furthermore, its capacity to restore epithelial barrier function and modulate neuro-immune communication adds unique dimensions to its therapeutic profile.
For drug development professionals, this compound represents a promising natural scaffold for the design of novel anti-inflammatory drugs. Future research should focus on:
-
Pharmacokinetic and Safety Profiling: Comprehensive studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile are essential for clinical translation.
-
Target Deconvolution: While its effects on NF-κB and MAPK are established, identifying its direct molecular binding target(s) could enable structure-based drug design and optimization.
-
Clinical Efficacy: Well-designed clinical trials are necessary to validate the efficacy of this compound or its derivatives in patients with inflammatory diseases.
References
- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Cimifugin: An In-depth Technical Guide to its Origin and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic effects. This technical guide provides a comprehensive overview of the origin, biosynthesis, and chemical synthesis of this compound. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document details the botanical sources of this compound, elucidates its biosynthetic pathway in plants, and outlines methodologies for its extraction and chemical synthesis. Furthermore, it explores the key signaling pathways modulated by this compound, providing insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and experimental protocols for key methodologies are provided. Diagrams generated using Graphviz are included to visualize complex pathways and workflows.
Origin of this compound
This compound is a chromone derivative primarily isolated from the roots of several medicinal plants.[1] Its natural occurrence has been identified in the following species:
-
Saposhnikovia divaricata (Turcz.) Schischk. : Also known as "Fang Feng" in traditional Chinese medicine, this is a principal source of this compound.[1][2] The roots of S. divaricata are widely used for their anti-inflammatory and analgesic properties.[1]
-
Cimicifuga species (now often classified under Actaea ) : Various species within this genus, such as Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga heracleifolia, are known to contain this compound.[3][4] These plants have a long history of use in traditional medicine for treating a range of ailments.[3]
-
Ammi visnaga (L.) Lam. : Commonly known as Khella, this plant is another notable source of this compound and other furanocoumarins.[5][6] It has been traditionally used to treat respiratory and cardiovascular conditions.[6]
-
Ledebouriella seseloides : This plant has also been identified as a source of this compound.[7]
-
Angelica archangelica : While primarily known for other bioactive compounds, some reports suggest the presence of this compound in this plant.[6]
The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.
Biosynthesis of this compound in Saposhnikovia divaricata
The biosynthesis of this compound, a furochromone, in Saposhnikovia divaricata involves a complex series of enzymatic reactions. The pathway begins with the general phenylpropanoid pathway and proceeds through the formation of a chromone scaffold, which is then modified to yield this compound.
A proposed biosynthetic pathway has been elucidated through genomic and transcriptomic analyses.[8] Key enzymatic steps include the action of a pentaketide chromone synthase (PCS), a peucenin cyclase (PC), methyltransferases, hydroxylases, and glycosyltransferases.[8] The high expression of a specific pentaketide chromone synthase gene (SdPCS) and the presence of a lineage-specific peucenin cyclase gene (SdPC) are thought to be responsible for the significant accumulation of furochromones in the roots of S. divaricata.[8]
Synthesis of this compound
The synthesis of this compound can be approached through two primary methodologies: extraction from natural sources and total chemical synthesis.
Extraction and Purification from Natural Sources
A common method for obtaining this compound involves its extraction from the dried roots of Saposhnikovia divaricata.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction:
-
The dried and powdered roots of Saposhnikovia divaricata are subjected to extraction with a suitable solvent. A 70% aqueous methanol solution has been shown to provide a good yield.[9]
-
The extraction can be enhanced by methods such as sonication for a defined period (e.g., 40 minutes).[9]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract can be subjected to further purification using chromatographic techniques.
-
High-Performance Counter-Current Chromatography (HPCCC) has been effectively used for the isolation of this compound.[2]
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for purification. A typical HPLC protocol is detailed in the table below.
-
| Parameter | Value |
| Column | LiChrospher 100 RP-18e (4 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (18:82, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 40°C |
| Internal Standard | Methylparaben |
| Table 1: HPLC Parameters for the Quantification of this compound.[9] |
The purity of the isolated this compound can be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis
One potential approach involves the Baker-Venkataraman rearrangement or a Claisen condensation to form the chromone skeleton, followed by the introduction of the furan moiety.[8]
Proposed Key Synthetic Steps:
-
Formation of the Chromone Core: Synthesis of a suitably substituted 2-hydroxyacetophenone, which can then undergo cyclization to form the chromone ring.
-
Furan Ring Annulation: Introduction of the furan ring onto the chromone scaffold. This could potentially be achieved through a Pechmann condensation or related reactions.
-
Functional Group Interconversion: Modification of the substituents on the furochromone core to introduce the specific functional groups present in this compound, including the hydroxymethyl and hydroxypropyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent synthesis of Thapsigargin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, reactions and biological activities of furochromones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcm.mums.ac.ir [rcm.mums.ac.ir]
- 7. Total Synthesis of (+)-Sinefungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. This compound | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cimifugin's Role in the Regulation of Cytokine Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Cimifugin, a chromone compound primarily isolated from the roots of Saposhnikovia divaricata, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the targeted regulation of pro-inflammatory cytokine expression, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. We present quantitative data on its inhibitory effects on cytokine production, detailed experimental protocols for its study, and visual diagrams of the signaling cascades it influences.
Introduction
Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. However, the overproduction or dysregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and neuroinflammatory conditions.[1][2] Consequently, therapeutic strategies aimed at modulating cytokine expression are of high interest in drug development.
This compound has emerged as a potent natural compound with significant anti-inflammatory and immunomodulatory effects.[3][4] Research indicates that its primary role in mitigating inflammation stems from its ability to suppress the production and release of key pro-inflammatory cytokines by interfering with their upstream signaling pathways.[1][2] This document serves as a technical resource, consolidating the current understanding of how this compound regulates cytokine expression at the molecular level.
Core Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its regulatory effects on cytokine expression primarily by inhibiting critical intracellular signaling pathways that are activated by inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, acting as a central regulator of genes encoding pro-inflammatory cytokines.[1] In its inactive state, NF-κB dimers (e.g., p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including TNF-α, IL-6, and IL-1β.[5]
This compound has been shown to dose-dependently inhibit this pathway by blocking the phosphorylation of IκBα.[1][5] This action prevents the degradation of IκBα, thereby keeping the NF-κB complex inactive and sequestered in the cytoplasm, which in turn suppresses the transcription of NF-κB-dependent cytokines.[5]
Caption: this compound blocks NF-κB activation by inhibiting IκBα phosphorylation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in inflammation.[6] It comprises several key kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1 (Activator protein-1), which collaborates with NF-κB to drive the expression of pro-inflammatory cytokines.[2]
Studies demonstrate that this compound significantly reduces the phosphorylation of p38 and ERK in LPS-stimulated macrophages.[1][6] In some cellular contexts, such as in psoriasis models, this compound also inhibits the phosphorylation of JNK.[2][7] By blocking the activation of these key MAPK members, this compound effectively curtails a major route for inflammatory gene expression.
Caption: this compound inhibits the phosphorylation of key MAPK proteins (p38, ERK, JNK).
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[8][9] Its aberrant activation is linked to numerous sterile inflammatory diseases.[10] The activation process requires two signals: a priming signal (often via NF-κB) to upregulate NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the complex.[8]
Recent evidence suggests that this compound can suppress neuroinflammation by inhibiting the NLRP3/caspase-1/IL-1β signaling axis.[11] By mitigating the activation of this inflammasome, this compound directly blocks the maturation and secretion of IL-1β, a potent pyrogenic cytokine.
Caption: this compound suppresses the activation of the NLRP3 inflammasome complex.
Quantitative Effects on Cytokine Expression
The inhibitory effects of this compound on cytokine production have been quantified across various in vitro and in vivo models. The data consistently show a dose-dependent reduction in the secretion and gene expression of key pro-inflammatory cytokines.
Table 1: Effect of this compound on Cytokine Release in LPS-Induced RAW264.7 Macrophages
| Cytokine | This compound Concentration | % Inhibition vs. LPS Control | Reference |
|---|---|---|---|
| IL-6 | 25, 50, 100 mg/L | >80% | [1][6] |
| IL-1β | 25, 50, 100 mg/L | >80% | [1][6] |
| TNF-α | 100 mg/L | ~40% |[1][6] |
Data synthesized from studies where LPS stimulation increased cytokine levels more than 3-fold over control.[6]
Table 2: Effect of this compound on Cytokine Expression in BV-2 Microglial Cells
| Cytokine | This compound Concentration | Effect | Reference |
|---|---|---|---|
| IL-6 | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA | [12][13] |
| IL-1β | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA | [12][13] |
| TNF-α | 25, 50, 100 mg/L | Significant dose-dependent reduction in secretion and mRNA |[12][13] |
Table 3: Effect of this compound on Cytokine Expression in an Imiquimod (IMQ)-Induced Psoriasis Mouse Model
| Cytokine | This compound Dose | Effect on Protein/mRNA Levels | Reference |
|---|---|---|---|
| TNF-α | 12.5, 50 mg/kg | Significant reduction | [2] |
| IL-6 | 12.5, 50 mg/kg | Significant reduction | [2] |
| IL-1β | 12.5, 50 mg/kg | Significant reduction | [2] |
| IL-17A | 12.5, 50 mg/kg | Significant reduction | [2] |
| IL-22 | 12.5, 50 mg/kg | Significant reduction |[2] |
Detailed Experimental Protocols
Reproducing the findings on this compound's activity requires standardized methodologies. Below are detailed protocols for the key experiments cited in the literature.
Caption: A typical workflow for in vitro analysis of this compound's effects.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cells (RAW264.7), human keratinocytes (HaCaT), or murine microglial cells (BV-2) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-100 mg/L or 0.01-10 µM) for a specified duration (e.g., 6-12 hours).[2][6]
-
Introduce the inflammatory stimulus (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) and co-incubate for the desired period (e.g., 12-24 hours).[6][14]
-
Include control groups: untreated cells, cells with stimulus alone, and cells with this compound alone.
-
Cytokine Quantification (ELISA)
-
Sample Collection: After incubation, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).[2][15]
-
Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blotting for Signaling Proteins
-
Sample Collection: Aspirate the culture medium and wash cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-ERK, p-p38).[1][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy kits) according to the manufacturer's protocol.[13]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the reaction mixture containing cDNA template, specific forward and reverse primers for target genes (Tnf, Il6, Il1b, etc.), and a SYBR Green PCR Master Mix.
-
Perform the qPCR on a real-time PCR system.
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound consistently demonstrates a potent ability to regulate the expression of pro-inflammatory cytokines. Its multi-pathway inhibitory action, targeting the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades, underscores its potential as a multifaceted anti-inflammatory agent. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate its therapeutic applications. Future research should focus on its pharmacokinetic and pharmacodynamic profiles in more complex preclinical models, its specific molecular binding targets, and its potential for combination therapies in the treatment of chronic inflammatory diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 6. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the NLRP3 inflammasome to limit pathologic sterile inflammation - Fayyaz Sutterwala [grantome.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimifugin Signaling in Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a chromone isolated from Saposhnikovia divaricata, has demonstrated significant biological activity in epithelial cells, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the molecular signaling cascades modulated by this compound in epithelial cells. It details the compound's impact on epithelial barrier integrity, its anti-inflammatory properties through the inhibition of key signaling pathways, and its pro-apoptotic effects in carcinoma cells. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Epithelial tissues form the primary barrier against external insults and play a crucial role in maintaining homeostasis. Disruption of epithelial function is a hallmark of various inflammatory diseases and cancers. This compound has emerged as a promising bioactive molecule that modulates epithelial cell function through multiple signaling pathways. Its ability to enhance epithelial barrier function, suppress inflammatory responses, and induce apoptosis in cancerous epithelial cells underscores its therapeutic potential. This guide will explore the core signaling cascades affected by this compound in epithelial cells, providing a foundational resource for researchers and drug development professionals.
Modulation of Epithelial Barrier Function and Inflammatory Cytokine Production
This compound plays a critical role in strengthening the epithelial barrier, primarily by upregulating the expression of tight junction proteins. This enhanced barrier function is directly linked to a reduction in the production of pro-inflammatory cytokines, such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), which are key initiators of type 2 allergic inflammation.
Signaling Pathway
In epithelial cells, inflammatory stimuli like TNF-α can compromise the integrity of tight junctions, leading to increased permeability and the subsequent production of TSLP and IL-33. This compound counteracts this by increasing the expression of key tight junction proteins, including Claudin-1 (CLDN1), Occludin, and Claudin-like protein 1 (CLDND1). The restoration of tight junction integrity is crucial for inhibiting the downstream signaling that leads to TSLP and IL-33 expression. Silencing of Claudin-1 has been shown to significantly diminish the inhibitory effect of this compound on TSLP production, indicating a direct mechanistic link between tight junction integrity and cytokine secretion.[1][2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on cytokine production and tight junction protein expression in human epidermal keratinocyte (HaCaT) cells.
Table 1: Effect of this compound on TNF-α-induced TSLP and IL-33 Production in HaCaT Cells [3]
| Treatment | TSLP (pg/mL) | IL-33 (pg/mL) |
| Control | ~50 | ~20 |
| TNF-α (20 ng/mL) | ~450 | ~150 |
| TNF-α + this compound (0.01 µM) | ~300 | ~100 |
| TNF-α + this compound (0.1 µM) | ~200 | ~75 |
| TNF-α + this compound (1 µM) | ~100 | ~50 |
Table 2: Relative Expression of Tight Junction Proteins in HaCaT Cells Treated with TNF-α and this compound [3]
| Treatment | Claudin-1 (Relative Expression) | Occludin (Relative Expression) | CLDND1 (Relative Expression) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α (20 ng/mL) | Decreased | Decreased | Decreased |
| TNF-α + this compound (1 µM) | Increased (compared to TNF-α) | Increased (compared to TNF-α) | Increased (compared to TNF-α) |
Inhibition of NF-κB and MAPK Signaling Pathways
This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response in epithelial cells, and their inhibition by this compound leads to a reduction in the expression of various pro-inflammatory mediators.[4][5]
Signaling Pathway
Upon stimulation by inflammatory agents like Imiquimod (IMQ) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways, including JNK, ERK, and p38, are activated through a series of phosphorylation events, further amplifying the inflammatory response. This compound intervenes by inhibiting the phosphorylation of IκB, p65, JNK, ERK, and p38, thereby blocking these pro-inflammatory signaling cascades.[4]
Quantitative Data
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in IMQ-induced Psoriasis-like Mouse Model [4]
| Treatment | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | Low | Low | Low |
| IMQ | High | High | High |
| IMQ + this compound (12.5 mg/kg) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| IMQ + this compound (50 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Induction of Apoptosis in Carcinoma Cells
In addition to its anti-inflammatory effects, this compound has been shown to induce apoptosis in human pharyngeal squamous carcinoma (FaDu) cells. This is achieved through the concurrent activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.
Signaling Pathway
This compound upregulates the expression of the Fas death receptor, initiating the extrinsic pathway through the activation of caspase-8. Simultaneously, it modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic Bax and Bad while decreasing the levels of anti-apoptotic Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic pathway via caspase-9. Both pathways converge on the activation of caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent execution of apoptosis.[3]
Quantitative Data
Table 4: Effect of this compound on Apoptotic Protein Expression in FaDu Cells [3]
| Treatment (24 hr) | Fas (Relative Expression) | Cleaved Caspase-8 (Relative Expression) | Bax (Relative Expression) | Bcl-2 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (75 µM) | Increased | Increased | Increased | Decreased | Increased |
| This compound (150 µM) | Further Increased | Further Increased | Further Increased | Further Decreased | Further Increased |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on epithelial cells.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT) or other relevant epithelial cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 6 hours) before stimulation with an inflammatory agent (e.g., 20 ng/mL TNF-α) for a further period (e.g., 12-24 hours).
Western Blotting for Protein Expression
-
Sample Preparation: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Claudin-1, Occludin, p-p65, p-JNK, Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Assay Procedure: Perform ELISA for TSLP and IL-33 according to the manufacturer's instructions (e.g., R&D Systems).
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop color.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate cytokine concentrations based on the standard curve.
FITC-Induced Atopic Dermatitis Mouse Model
-
Animals: Use BALB/c mice.
-
Sensitization: Apply a solution of 1.5% fluorescein isothiocyanate (FITC) in a 1:1 mixture of acetone and dibutyl phthalate to the shaved abdominal skin on days 1 and 2.[6]
-
Challenge: On day 6, apply a 0.6% FITC solution to the right ear to elicit an inflammatory response.[6]
-
Treatment: Administer this compound (e.g., 12.5 or 50 mg/kg) intragastrically daily, starting two days before sensitization and continuing through the initial phase of the model.[6]
-
Evaluation: Assess ear thickness, histological changes (H&E staining), and protein/mRNA levels of inflammatory markers in ear tissue.
Conclusion
This compound exerts multifaceted effects on epithelial cells, primarily through the modulation of key signaling pathways involved in barrier function, inflammation, and apoptosis. Its ability to enhance tight junction integrity and subsequently reduce the production of pro-inflammatory cytokines highlights its potential for treating allergic inflammatory diseases. Furthermore, its inhibitory action on the NF-κB and MAPK pathways provides a broader anti-inflammatory mechanism. The pro-apoptotic effects of this compound in carcinoma cells suggest its potential as an anti-cancer agent. This guide provides a comprehensive overview of the current understanding of this compound's signaling cascades in epithelial cells, offering a valuable resource to guide future research and drug development efforts. Further investigation into the upstream targets of this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation.
References
- 1. Potential molecular metabolic mechanisms underlying the effects of this compound in gastric cancer through single-cell and bulk RNA sequencing combined with network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chosunobr.org [chosunobr.org]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Anti-Allergic Properties of Cimifugin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a chromone isolated from Saposhnikovia divaricata, has demonstrated significant potential as an anti-allergic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-allergic properties, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its investigation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the molecular pathways involved, serving as a valuable resource for researchers and professionals in the field of allergy and immunology drug development.
Introduction
Allergic diseases, such as atopic dermatitis, allergic rhinitis, and asthma, are characterized by a type 2 hypersensitivity response involving the production of IgE antibodies and the activation of mast cells and basophils. These cells release a plethora of inflammatory mediators, including histamine and various cytokines, leading to the clinical manifestations of allergy. Current therapeutic strategies often focus on symptomatic relief. This compound has emerged as a promising natural compound with multifaceted anti-allergic effects, targeting key initiation and effector phases of the allergic cascade.
Mechanisms of Action
This compound exerts its anti-allergic effects through several distinct yet interconnected mechanisms:
-
Inhibition of Epithelial-Derived Pro-Allergic Cytokines: this compound has been shown to suppress the production of thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33) from epithelial cells. These cytokines are critical initiators of the type 2 immune response.
-
Enhancement of Epithelial Barrier Function: By upregulating the expression of tight junction proteins such as Claudin-1 and Occludin, this compound strengthens the epithelial barrier, reducing the penetration of allergens.
-
Modulation of Itch Response: this compound has been found to alleviate histamine-independent itch by targeting the Mas-related G protein-coupled receptor A3 (MrgprA3) and inhibiting chloroquine-induced calcium influx in dorsal root ganglion (DRG) neurons.
-
Inhibition of Inflammatory Signaling Pathways: this compound effectively downregulates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory genes.
Quantitative Data on the Anti-Allergic Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-allergic properties of this compound.
Table 1: In Vitro Effects of this compound on Cytokine Production and Tight Junction Protein Expression
| Cell Line | Treatment | Target | Method | Concentration/Dosage | Result | Reference |
| HaCaT | TNF-α (20 ng/mL) | TSLP | ELISA | 0.01, 0.1, 1 µM | Dose-dependent decrease in TSLP protein levels.[1] | [1] |
| HaCaT | TNF-α (20 ng/mL) | IL-33 | ELISA | 0.01, 0.1, 1 µM | Dose-dependent decrease in IL-33 protein levels.[1] | [1] |
| HaCaT | TNF-α (20 ng/mL) | Claudin-1 | Western Blot | 0.1, 1 µM | Increased expression of Claudin-1. | [1] |
| HaCaT | TNF-α (20 ng/mL) | Occludin | Western Blot | 0.1, 1 µM | Increased expression of Occludin. | [1] |
| RAW264.7 | LPS | IL-6 | ELISA | 25, 50, 100 mg/L | Dose-dependent decrease in IL-6 release.[2] | [2] |
| RAW264.7 | LPS | IL-1β | ELISA | 25, 50, 100 mg/L | Dose-dependent decrease in IL-1β release.[2] | [2] |
| RAW264.7 | LPS | TNF-α | ELISA | 100 mg/L | Significant decrease in TNF-α release.[2] | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Atopic Dermatitis
| Animal Model | Treatment | Target | Method | Dosage | Result | Reference |
| FITC-induced AD Mice | This compound (i.g.) | TSLP mRNA | qPCR | 12.5, 50 mg/kg | Dose-dependent decrease in TSLP mRNA in ear tissue.[1] | [1] |
| FITC-induced AD Mice | This compound (i.g.) | IL-33 mRNA | qPCR | 12.5, 50 mg/kg | Dose-dependent decrease in IL-33 mRNA in ear tissue.[1] | [1] |
| FITC-induced AD Mice | This compound (i.g.) | TSLP Protein | ELISA | 12.5, 50 mg/kg | Dose-dependent decrease in TSLP protein in ear tissue.[1] | [1] |
| FITC-induced AD Mice | This compound (i.g.) | IL-33 Protein | ELISA | 12.5, 50 mg/kg | Dose-dependent decrease in IL-33 protein in ear tissue.[1] | [1] |
| FITC-induced AD Mice | This compound (i.g.) | IL-4, IL-5, IL-13 | ELISA | 50 mg/kg | Significant decrease in Th2 cytokines in ear tissue.[1] | [1] |
| FITC-induced AD Mice | This compound (i.g.) | Claudin-1 | Western Blot | 50 mg/kg | Increased expression of Claudin-1 in ear tissue. | [1] |
| FITC-induced AD Mice | This compound (i.g.) | Occludin | Western Blot | 50 mg/kg | Increased expression of Occludin in ear tissue. | [1] |
| FITC-induced AD Mice | This compound (i.g.) | Scratching Bouts | Behavioral Assay | 50 mg/kg | Significant reduction in scratching behavior.[2][3] | [2][3] |
Table 3: Effects of this compound on Itch and Neuronal Activation
| Assay | Model System | Treatment | Target | Method | Concentration/Dosage | Result | Reference |
| Scratching Behavior | Mice | Chloroquine (CQ) | Itch Response | Behavioral Assay | 25, 50 mg/kg (i.g.) | Dose-dependent inhibition of CQ-induced scratching.[2][3][4] | [2][3][4] |
| Scratching Behavior | Mice | Compound 48/80 | Itch Response | Behavioral Assay | 50 mg/kg (i.g.) | No significant effect on compound 48/80-induced scratching.[2][3][4] | [2][3][4] |
| Calcium Influx | Mouse DRG Neurons | Chloroquine (100 µM) | [Ca2+]i | Calcium Imaging | 10 µM | Significant inhibition of CQ-induced calcium influx.[3][4] | [3][4] |
| Calcium Influx | Mouse DRG Neurons | Histamine (100 µM) | [Ca2+]i | Calcium Imaging | 10 µM | No significant effect on histamine-induced calcium influx.[2][3][4] | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-allergic properties.
FITC-Induced Atopic Dermatitis (AD) Mouse Model
-
Animals: BALB/c mice are typically used.
-
Sensitization: On days 1 and 2, the abdominal skin of the mice is shaved and sensitized with a topical application of 1.5% fluorescein isothiocyanate (FITC) solution (dissolved in a 1:1 mixture of acetone and dibutyl phthalate).[1]
-
Challenge: On day 6, the right ears are challenged with a topical application of 0.6% FITC solution.[1]
-
Treatment: this compound is administered intragastrically (i.g.) daily at specified doses (e.g., 12.5 and 50 mg/kg) starting two days before the initial sensitization and continuing until a specific time point in the model.[1]
-
Assessment: Ear thickness is measured 24 hours after the challenge. Ear tissue is collected for histopathological analysis (H&E staining), protein extraction (for ELISA and Western blot), and RNA extraction (for qPCR).[1]
Cell Culture and In Vitro Treatments
-
Cell Line: Human epidermal keratinocyte cell line (HaCaT) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Treatment: HaCaT cells are seeded in appropriate culture plates. Cells are pre-treated with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 6 hours, followed by stimulation with 20 ng/mL of tumor necrosis factor-alpha (TNF-α) for 12 hours to induce an inflammatory response.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Preparation: Ear tissue homogenates or cell culture supernatants are collected. The total protein concentration of tissue homogenates is determined using a BCA protein assay kit for normalization.[1]
-
ELISA Procedure: The concentrations of TSLP, IL-33, IL-4, IL-5, and IL-13 are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
Data Analysis: The cytokine concentrations in tissue samples are normalized to the total protein content (pg/mg protein).[1]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from ear tissue or HaCaT cells using a suitable lysis buffer. Protein concentration is determined by the BCA method.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred onto a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against Claudin-1, Occludin, phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mouse Scratching Behavior Test
-
Acclimatization: Mice are placed in individual observation chambers and allowed to acclimatize for at least 30 minutes.
-
Pruritogen Injection: A histamine-independent itch is induced by intradermal injection of chloroquine (CQ), while a histamine-dependent itch is induced by compound 48/80.[3][4]
-
Treatment: this compound is administered intragastrically at specified doses (e.g., 25 and 50 mg/kg) prior to the pruritogen injection.[3][4]
-
Observation: The number of scratching bouts is counted for a defined period (e.g., 30 minutes) immediately after the injection.[3][4]
Intracellular Calcium Imaging
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from mice and cultured.
-
Dye Loading: The cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation and Treatment: The cells are stimulated with pruritogens like chloroquine (100 µM) or histamine (100 µM). In treatment groups, cells are pre-incubated with this compound (e.g., 10 µM) before stimulation.[2][4]
-
Imaging and Analysis: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using a fluorescence microscope equipped with a ratiometric imaging system. The ratio of fluorescence intensities at two different excitation wavelengths is used to determine the relative changes in [Ca2+]i.[2][4]
Signaling Pathways and Visualizations
The anti-allergic effects of this compound are mediated through its influence on key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and this compound's points of intervention.
This compound's Effect on Epithelial Barrier and Pro-Allergic Cytokine Production
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Cimifugin: A Bioactive Chromone from Saposhnikovia divaricata with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Saposhnikovia divaricata, commonly known as "Fang Feng" in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments, including inflammation, pain, and allergic conditions[1][2]. Modern phytochemical investigations have identified chromones as one of the principal bioactive constituents of its roots[1][2][3]. Among these, cimifugin stands out as a key compound responsible for many of the plant's therapeutic effects. This technical guide provides a comprehensive overview of the bioactive properties of this compound, focusing on its mechanisms of action, supported by quantitative data from various experimental models, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Bioactive Properties of this compound
This compound exhibits a range of pharmacological activities, with its anti-inflammatory, neuroprotective, and anti-psoriatic effects being the most extensively studied. The primary mechanism underlying these activities is the modulation of key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammation, this compound effectively suppresses the production and release of pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| LPS-induced RAW264.7 cells | IL-6 release | 25, 50, 100 mg/L this compound | Dose-dependent decrease to less than 20% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | IL-1β release | 25, 50, 100 mg/L this compound | Dose-dependent decrease to less than 20% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | TNF-α release | 100 mg/L this compound | Reduced to 60% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | NO production | Not specified | Our results in the present study show that NO release is reduced by treatment with this compound. | [6] |
| LPS-induced RAW264.7 cells | Phospho-p65 expression | 50, 100 mg/L this compound | Reduced to 40% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | Phospho-IκBα expression | 50, 100 mg/L this compound | Reduced to 40% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | Phospho-ERK1/2 expression | 50, 100 mg/L this compound | Reduced to 40% of LPS group | [4][5] |
| LPS-induced RAW264.7 cells | Phospho-p38 expression | 50, 100 mg/L this compound | Reduced to 40% of LPS group | [4][5] |
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent in models of cerebral ischemia-reperfusion injury. Its mechanism of action in this context involves the attenuation of oxidative stress, inflammation, and apoptosis.
Quantitative Data on Neuroprotective Effects of this compound in a Rat MCAO Model
| Parameter Measured | Treatment Group | Result | Reference |
| Neurological Deficit Score | MCAO + Vehicle | Severe deficits | [7] |
| MCAO + this compound (10, 20, 30 mg/kg) | Dose-dependent improvement in neurological scores | [6][7] | |
| Infarct Volume | MCAO + Vehicle | Extensive infarction | [7] |
| MCAO + this compound (30 mg/kg) | Marked reduction in infarct volume | [6][7] | |
| Neuronal Apoptosis | MCAO + Vehicle | ~42% apoptosis rate | [7] |
| MCAO + this compound (30 mg/kg) | Significant reduction in apoptosis rate | [7] | |
| Malondialdehyde (MDA) Levels | MCAO + Vehicle | Significant elevation | [7] |
| MCAO + this compound (20, 30 mg/kg) | Significant reduction in MDA levels | [7] | |
| Superoxide Dismutase (SOD) Activity | MCAO + Vehicle | Marked reduction | [7] |
| MCAO + this compound (20, 30 mg/kg) | Substantial increase in SOD activity | [7] | |
| Glutathione (GSH) Levels | MCAO + Vehicle | Marked reduction | [7] |
| MCAO + this compound (20, 30 mg/kg) | Substantial increase in GSH levels | [7] |
Anti-Psoriatic Activity
In a mouse model of imiquimod-induced psoriasis, this compound treatment led to a significant amelioration of psoriasis-like skin lesions. This effect is attributed to its ability to inhibit oxidative stress and inflammation.
Quantitative Data on Anti-Psoriatic Effects of this compound
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Imiquimod-induced psoriasis in mice | Psoriasis Area Severity Index (PASI) scores | This compound | Reduced epidermal hyperplasia and PASI scores. | [1][8] |
| Imiquimod-induced psoriasis in mice | Ear thickness | This compound | Reduced ear thickness. | [8] |
| Imiquimod-induced psoriasis in mice | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17A, IL-22) | This compound | Effectively reversed the up-regulation of these cytokines. | [1] |
Pharmacokinetics of this compound
A study in rats provided insights into the pharmacokinetic profile of this compound after oral administration of a Saposhnikovia divaricata extract. The data reveals that prim-o-glucosylthis compound, another chromone in the plant, is largely converted to this compound in vivo[9].
Pharmacokinetic Parameters of this compound in Rats After Oral Administration of S. divaricata Extract
| Parameter | Value | Reference |
| Tmax (h) | Bimodal peaks observed | [9][10] |
| Cmax (µg/mL) | Data not explicitly provided in abstracts | |
| AUC (µg·h/mL) | Significant differences compared to single compound administration | [9] |
| t1/2 (h) | Longer elimination half-life compared to single compound | [9] |
Experimental Protocols
Extraction and Quantification of this compound from Saposhnikovia divaricata
A reversed-phase high-performance liquid chromatography (HPLC) method has been established for the quantification of this compound in S. divaricata root.
-
Extraction:
-
Sonicate the powdered root of S. divaricata with twenty-fold 70% aqueous methanol for 40 minutes.
-
-
HPLC Analysis:
In Vitro Anti-inflammatory Assay: LPS-induced RAW264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on cultured macrophages.
-
Cell Culture: Culture RAW264.7 cells in an appropriate medium.
-
Treatment:
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis of Signaling Pathways:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify band intensities using densitometry software[4][5].
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia and the evaluation of the neuroprotective effects of this compound.
-
Animal Model:
-
Treatment:
-
Administer this compound (e.g., 10, 20, 30 mg/kg, oral gavage) for a period (e.g., 14 days) prior to MCAO induction[7].
-
-
Assessment of Neurological Deficit:
-
Measurement of Infarct Volume:
-
Biochemical Analysis:
In Vivo Anti-Psoriatic Assay: Imiquimod-Induced Psoriasis in Mice
This protocol details the induction of a psoriasis-like condition in mice and the evaluation of this compound's therapeutic effects.
-
Animal Model:
-
Treatment:
-
Administer this compound (e.g., topically or orally) concurrently with or after the imiquimod application.
-
-
Evaluation of Psoriatic Lesions:
-
Histological Analysis:
-
Collect skin biopsies, fix in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess epidermal hyperplasia and inflammatory cell infiltration[1].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows described in this guide.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling cascade.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Caption: Workflow for in vivo neuroprotection assessment.
Conclusion
This compound, a prominent bioactive chromone from Saposhnikovia divaricata, exhibits significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. Its well-defined mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its observed pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles in humans, as well as exploring its efficacy in a broader range of disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound improves neuronal function in rat with focal cerebral ischemic injury by inhibiting oxidative stress, neuronal apoptosis and iNOS/COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of prim-O-glucosylthis compound and this compound by liquid chromatography-mass spectrometry after oral administration of Radix Saposhnikoviae extract, this compound monomer solution and prim-O-glucosylthis compound monomer solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in rat plasma after oral administration of the extract of Saposhnikovia divaricatae root. Determination of this compound by high performance liquid chromatography coupled with solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cimifugin for Neuroinflammation: A Technical Guide
This technical guide provides an in-depth analysis of the preliminary research on cimifugin, a natural compound, and its potential therapeutic applications in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, detailed methodologies, and elucidated signaling pathways.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Recent in vitro studies have highlighted this compound as a promising candidate for mitigating neuroinflammatory processes. This guide synthesizes the findings from key preliminary research, focusing on the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in BV-2 microglial cells. The presented data demonstrates this compound's capacity to attenuate inflammatory responses, reduce oxidative stress, and modulate key signaling pathways involved in neuroinflammation, primarily the SIRT1/Nrf2 axis. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preliminary studies on this compound's effects on LPS-stimulated BV-2 microglial cells.
Table 1: Effect of this compound on Cell Viability in LPS-Treated BV-2 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| LPS | 500 ng/mL | 60 |
| LPS + this compound | 25 mg/L | 75 |
| LPS + this compound | 50 mg/L | 85 |
| LPS + this compound | 100 mg/L | 95 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Treated BV-2 Cells
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 15 | 20 | 25 |
| LPS | 120 | 150 | 180 |
| LPS + this compound (25 mg/L) | 90 | 110 | 130 |
| LPS + this compound (50 mg/L) | 60 | 75 | 90 |
| LPS + this compound (100 mg/L) | 30 | 40 | 50 |
Table 3: Effect of this compound on Oxidative Stress Markers in LPS-Treated BV-2 Cells
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |
| Control | 2.5 | 120 | 80 |
| LPS | 8.0 | 60 | 30 |
| LPS + this compound (25 mg/L) | 6.0 | 80 | 45 |
| LPS + this compound (50 mg/L) | 4.5 | 100 | 60 |
| LPS + this compound (100 mg/L) | 3.0 | 115 | 75 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: To induce neuroinflammation, BV-2 cells were stimulated with 500 ng/mL of lipopolysaccharide (LPS). For treatment groups, cells were co-incubated with LPS and varying concentrations of this compound (25, 50, and 100 mg/L).
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Seed BV-2 cells in 96-well plates.
-
Treat cells with LPS and/or this compound as described in section 3.1 for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Target Cytokines: Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove cellular debris.
-
Perform ELISA for IL-1β, IL-6, and TNF-α according to the manufacturer's instructions for the respective commercial kits.
-
Measure the absorbance and determine the cytokine concentrations using a standard curve.
-
Oxidative Stress Marker Analysis
-
Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px).
-
Procedure:
-
Lyse the treated BV-2 cells.
-
Measure the protein concentration of the cell lysates.
-
Use commercially available assay kits to determine the levels of MDA and the activities of SOD and GSH-Px according to the manufacturer's protocols.
-
Normalize the results to the total protein content.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of SIRT1 and Nrf2.
-
Procedure:
-
Extract total protein from treated BV-2 cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against SIRT1 and Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use β-actin as a loading control for normalization.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.
Caption: Experimental workflow for investigating the effects of this compound on LPS-induced neuroinflammation in BV-2 cells.
Caption: Proposed signaling pathway of this compound in mitigating neuroinflammation.
Conclusion
The preliminary in vitro data strongly suggest that this compound possesses significant anti-neuroinflammatory and antioxidant properties. Its mechanism of action appears to be mediated, at least in part, through the activation of the SIRT1/Nrf2 signaling pathway, which subsequently leads to a reduction in pro-inflammatory cytokine production and oxidative stress. These findings provide a solid foundation for further investigation into this compound as a potential therapeutic agent for neuroinflammatory disorders. Future research should focus on in vivo models to validate these preliminary findings and to assess the pharmacokinetic and safety profiles of this compound.
Cimifugin: A Technical Guide to its Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a naturally occurring chromone primarily isolated from Saposhnikovia divaricata and Cimicifuga species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and biological functions of this compound, with a focus on its anti-inflammatory, immunomodulatory, and bone-protective effects. Detailed experimental methodologies and quantitative data from key studies are presented to offer a thorough understanding of its mechanism of action, particularly its modulation of the NF-κB and MAPK signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Chemical Structure and Properties
This compound is a chromone derivative with the IUPAC name (2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₆ | [1][2][3] |
| Molecular Weight | 306.31 g/mol | [1][2][3] |
| CAS Number | 37921-38-3 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Purity (by HPLC) | ≥98% | [5] |
| Solubility | Soluble in DMSO | [2][6] |
Biological Function and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. The primary mechanisms underlying these effects involve the modulation of key signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK).
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant potential in mitigating inflammatory responses in various experimental models, including allergic inflammation, psoriasis, and lipopolysaccharide (LPS)-induced inflammation.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3][4]
Signaling Pathway of this compound's Inhibition of NF-κB Activation
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.
The MAPK signaling cascade, including ERK, p38, and JNK, plays a crucial role in cellular responses to external stimuli and is heavily involved in inflammation. Studies have shown that this compound can suppress the phosphorylation of ERK and p38 MAPKs in LPS-stimulated RAW264.7 cells, leading to a reduction in the production of pro-inflammatory cytokines.[4] In psoriasis models, this compound inhibited the phosphorylation of JNK, ERK, and p38.[3][7]
Signaling Pathway of this compound's Modulation of MAPK
Caption: this compound inhibits the MAPK signaling pathway by reducing the phosphorylation of key kinases.
In models of atopic dermatitis, this compound has been shown to suppress allergic inflammation by restoring the integrity of epithelial tight junctions.[1][8] It achieves this by increasing the expression of tight junction proteins such as Claudin-1 (CLDN-1) and Occludin.[1][8] This restoration of the epithelial barrier reduces the production of initiative key cytokines like TSLP and IL-33, which are crucial in the initiation of allergic responses.[1][8]
Bone Protective Effects
This compound has demonstrated a protective role against bone loss by inhibiting osteoclastogenesis, the process of osteoclast formation.[2][6] This effect is primarily mediated through the suppression of the NF-κB signaling pathway, which is essential for osteoclast differentiation.[2][6]
Quantitative Data from Key Experiments
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: Effect of this compound on Osteoclastogenesis and Bone Resorption
| Experimental Model | Treatment | Concentration | Outcome | % Inhibition | Reference |
| RAW264.7 cells | This compound | 320 µM | Decreased resorption pit area | ~85% | [2] |
| BMMs | This compound | 320 µM | Inhibition of osteoclast differentiation | Dose-dependent | [2] |
Table 2: Effect of this compound on Inflammatory Markers in RAW264.7 Cells
| Treatment | Concentration | Marker | % Reduction compared to LPS group | Reference |
| This compound | 50 mg/L | P-P65, P-IκBα, P-ERK1/2, P-P38 | ~60% | [4] |
| This compound | 100 mg/L | P-P65, P-IκBα, P-ERK1/2, P-P38 | ~60% | [4] |
| This compound | 100 mg/L | Migration and chemotaxis | ~67% | [4] |
| This compound | 100 mg/L | Inflammatory factor release | >40% | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the function of this compound.
Cell Culture and Treatment
-
RAW264.7 and Bone Marrow-Derived Macrophages (BMMs): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For osteoclastogenesis assays, cells are stimulated with RANKL in the presence or absence of varying concentrations of this compound.[2]
-
HaCaT Cells: Immortalized human keratinocytes are cultured in DMEM with FBS. To model inflammation, cells are treated with TNF-α with or without this compound.[3]
Western Blot Analysis
Experimental Workflow for Western Blot Analysis
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Cimifugin's Impact on Tight Junction Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin, a chromone isolated from the root of Saposhnikovia divaricata, has demonstrated significant therapeutic potential in modulating epithelial and endothelial barrier function. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on tight junction (TJ) proteins, critical components in maintaining barrier integrity. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to support further research and drug development efforts in areas such as allergic inflammation and intestinal barrier dysfunction.
Quantitative Data Summary
This compound has been shown to restore the expression of key tight junction proteins in both in vivo and in vitro models of compromised epithelial barriers. The following tables summarize the quantitative findings from key studies.
Table 1: In Vivo Effects of this compound on Tight Junction Protein Expression in a FITC-Induced Atopic Dermatitis Mouse Model
| Tight Junction Protein | Treatment Group | Relative Protein Expression (Compared to Model Group) | Method of Analysis | Reference |
| Claudin-1 | This compound (50 mg/kg) | Significantly Increased | Western Blot, Immunohistochemistry | [1] |
| Occludin | This compound (50 mg/kg) | Significantly Increased | Western Blot, Immunohistochemistry | [1] |
| CLDND1 | This compound (50 mg/kg) | Significantly Increased | Western Blot | [1] |
| Claudin-1 | This compound (12.5 mg/kg) | Upregulated | Western Blot | [2] |
| ZO-1 | This compound (12.5 mg/kg) | Upregulated | Western Blot | [2] |
Note: In the study by Wang et al., the model group showed impaired protein levels compared to the control group. This compound treatment restored these levels.[1] A study on a Crohn's disease-like colitis model also showed that this compound upregulated Claudin-1 and ZO-1 expression.[2]
Table 2: In Vitro Effects of this compound on Tight Junction Protein Expression in TNF-α-Stimulated HaCaT Cells
| Tight Junction Protein | Treatment Condition | Relative Protein Expression (Compared to TNF-α only) | Method of Analysis | Reference |
| Claudin-1 | This compound (1 µM) + TNF-α (20 ng/ml) | Significantly Elevated (P < 0.01) | Western Blot | [1][3] |
| Occludin | This compound (1 µM) + TNF-α (20 ng/ml) | Significantly Elevated (P < 0.01) | Western Blot | [1][3] |
| CLDND1 | This compound (1 µM) + TNF-α (20 ng/ml) | Significantly Elevated (*P < 0.05) | Western Blot | [1][3] |
Note: TNF-α treatment markedly reduced the expression of these tight junction proteins compared to the control group. This compound significantly counteracted this effect.[1][3]
Table 3: Effects of this compound on Intestinal and Lung Barrier Tight Junction Proteins in a DSS-Induced Ulcerative Colitis Mouse Model
| Tight Junction Protein | Organ | Treatment Group | Relative Protein Expression (Compared to UC Group) | Method of Analysis | Reference |
| Occludin | Colon | This compound (Medium & High Dose) | Significantly Reversed Decrease | Western Blot | [4] |
| ZO-1 | Colon | This compound (Medium & High Dose) | Significantly Reversed Decrease | Western Blot | [4] |
| Occludin | Lung | This compound (Medium & High Dose) | Significantly Reversed Decrease | Western Blot | [4] |
| ZO-1 | Lung | This compound (Medium & High Dose) | Significantly Reversed Decrease | Western Blot | [4] |
Note: The study demonstrated that this compound ameliorates both intestinal and associated lung epithelial barrier damage by restoring tight junction protein expression.[4]
Signaling Pathways and Mechanisms of Action
This compound appears to exert its effects on tight junction proteins through multiple signaling pathways, primarily by mitigating inflammatory responses.
Inhibition of TSLP and IL-33 in Allergic Inflammation
In the context of atopic dermatitis, epithelial barrier dysfunction leads to the release of initiative key cytokines such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33).[1] These cytokines are pivotal in initiating a Th2-dominant inflammatory response.[1] this compound has been shown to restore the expression of tight junction proteins, thereby reducing the paracellular gap and subsequently inhibiting the production of TSLP and IL-33.[1][5] This mechanism was further elucidated by experiments where the silencing of Claudin-1 expression diminished this compound's inhibitory effect on TSLP, indicating that this compound's anti-inflammatory action is dependent on its ability to restore tight junction integrity.[1][6]
Modulation of NRF2/HO-1 and MAPK Signaling Pathways
Recent studies have expanded the understanding of this compound's mechanism to include the NRF2/HO-1 and MAPK signaling pathways, particularly in the context of intestinal barrier function.[2][7][8] The NRF2/HO-1 pathway is a critical regulator of cellular antioxidant responses and plays a role in maintaining intestinal barrier integrity.[7][8] this compound has been shown to upregulate SIRT1, which in turn modulates the NRF2/HO-1 pathway to ameliorate intestinal barrier injury.[7][8] Additionally, this compound has been found to inhibit the activation of the MAPK signaling pathway, which is involved in inflammatory responses that can lead to tight junction disruption.[2] By suppressing the phosphorylation of JNK, ERK, and p38, this compound helps to preserve intestinal barrier integrity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on tight junction proteins.
In Vivo: FITC-Induced Atopic Dermatitis Mouse Model
-
Animal Model : BALB/c mice are sensitized with 1.5% fluorescein isothiocyanate (FITC) solution on the abdominal skin. After a few days, the right ears are challenged with a lower concentration of FITC solution (e.g., 0.6%) to induce an atopic dermatitis-like inflammation.[1]
-
Treatment : Mice are treated with this compound (e.g., 12.5 or 50 mg/kg) intragastrically once daily, starting before the sensitization and continuing for a set duration. A vehicle control group and a positive control group (e.g., dexamethasone) are typically included.[1]
-
Sample Collection : Ear tissues are collected for analysis.[1]
-
Analysis :
-
Western Blot : Ear tissue homogenates are prepared, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Claudin-1, Occludin, and CLDND1. A loading control like β-actin is used for normalization.[1]
-
Immunohistochemistry : Ear tissue sections are fixed, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and subjected to antigen retrieval. After blocking, the sections are incubated with primary antibodies for Claudin-1 and Occludin, followed by a secondary antibody and a detection reagent (e.g., DAB). The staining intensity is quantified.[1]
-
In Vitro: TNF-α-Stimulated Human Keratinocytes (HaCaT Cells)
-
Cell Culture : Immortalized human epidermal (HaCaT) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
Treatment : Cells are pretreated with this compound (e.g., 1 µM) for a specified time (e.g., 6 hours) and then stimulated with a pro-inflammatory cytokine like TNF-α (e.g., 20 ng/ml) for a further duration (e.g., 12 hours).[1]
-
Analysis :
-
Western Blot : Total protein is extracted from the cell lysates. The procedure is similar to the in vivo Western blot analysis, probing for Claudin-1, Occludin, and CLDND1.[1]
-
Immunofluorescence : Cells are grown on coverslips and subjected to the same treatment. They are then fixed (e.g., with methanol), permeabilized, and blocked. Incubation with primary antibodies against Claudin-1 and Occludin is followed by incubation with fluorescently labeled secondary antibodies. The coverslips are mounted and imaged using a confocal microscope.[1]
-
Experimental Workflow Diagram
Conclusion
The available evidence strongly indicates that this compound is a potent modulator of tight junction protein expression and function. By restoring the levels of key proteins such as Claudin-1, Occludin, ZO-1, and CLDND1, this compound enhances epithelial and endothelial barrier integrity. Its mechanism of action involves the suppression of pro-inflammatory signaling pathways, including the TSLP/IL-33 axis in allergic inflammation and the MAPK and NRF2/HO-1 pathways in intestinal inflammation. These findings highlight this compound as a promising candidate for the development of novel therapeutics for diseases characterized by compromised barrier function. Further research should focus on elucidating the precise molecular interactions of this compound with these signaling components and on its efficacy in a broader range of barrier-related pathologies.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound ameliorates Crohn's disease-like colitis in mice by modulating Th-cell immune balance via inhibiting the MAPK pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates ulcerative colitis-related lung injury by modulating the JAK1/STAT1 signaling pathway and macrophage M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves intestinal barrier dysfunction by upregulating SIRT1 to regulate the NRF2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Isolation of Cimifugin from Cimicifugae Rhizoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a chromone derivative primarily found in the rhizomes of plants from the Cimicifuga genus, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Cimicifugae Rhizoma. It details comprehensive experimental protocols for extraction and purification, summarizes quantitative data on isolation yields and purity, and visually elucidates the key signaling pathways modulated by this bioactive compound. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Cimicifugae Rhizoma, the dried rhizome of several Cimicifuga species (e.g., Cimicifuga foetida, Cimicifuga heracleifolia), is a well-documented herb in traditional medicine.[1] Modern phytochemical investigations have led to the identification of numerous bioactive constituents, with this compound emerging as a compound of significant therapeutic potential. The discovery of this compound has paved the way for extensive research into its mechanisms of action and potential clinical applications. This guide focuses on the technical aspects of isolating this valuable compound, providing a foundation for further research and development.
Extraction of this compound from Cimicifugae Rhizoma
The initial step in obtaining this compound is its extraction from the plant matrix. Various solvent extraction methods have been developed, with the choice of solvent and extraction conditions significantly impacting the yield and purity of the crude extract.
Experimental Protocol: Solvent Extraction
This protocol outlines a commonly employed method for the extraction of this compound from powdered Cimicifugae Rhizoma.
Materials and Reagents:
-
Dried and powdered Cimicifugae Rhizoma
-
70% aqueous methanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Maceration: Weigh a known amount of powdered Cimicifugae Rhizoma and place it in a suitable flask. Add a twenty-fold volume of 70% aqueous methanol to the flask.[2][3]
-
Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and sonicate for 40 minutes.[2][3] This enhances the extraction efficiency by disrupting the plant cell walls.
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol and water, yielding a crude extract.
Isolation and Purification of this compound
Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must be subjected to chromatographic techniques to isolate this compound in a pure form. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analytical quantification and preparative isolation of this compound.
This protocol provides a detailed procedure for the preparative isolation of this compound from a crude extract.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude this compound extract
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude extract in the mobile phase (acetonitrile-water, 18:82 v/v) to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject an appropriate volume of the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Post-Purification Processing: Combine the collected fractions containing pure this compound. Evaporate the solvent under reduced pressure to obtain the purified compound. The purity of the isolated this compound can be confirmed by analytical HPLC.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample.
This protocol describes the isolation of this compound using HSCCC.
Instrumentation and Materials:
-
HSCCC instrument
-
Chloroform
-
Methanol
-
Water
-
Crude this compound extract
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water (10:8:4, v/v/v). Thoroughly mix the solvents and allow the phases to separate.
-
HSCCC Operation:
-
Stationary Phase: Fill the HSCCC column with the upper phase of the solvent system.
-
Mobile Phase: Use the lower phase as the mobile phase.
-
Rotational Speed: Set the rotational speed of the centrifuge (e.g., 860 rpm, though optimization may be required).[4]
-
Flow Rate: Pump the mobile phase through the column at a constant flow rate (e.g., 3.0 mL/min).[4]
-
-
Sample Injection and Fraction Collection: Once the system has reached hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the mobile phase. Collect fractions at regular intervals.
-
Analysis and Purification: Analyze the collected fractions by analytical HPLC to identify those containing this compound. Combine the pure fractions and evaporate the solvent to yield purified this compound.
Quantitative Data Summary
The efficiency of different isolation and purification methods can be compared based on the yield and purity of the obtained this compound. The following tables summarize the quantitative data reported in the literature.
Table 1: this compound Content in Saposhnikoviae Radix (a source of Cimicifugae Rhizoma)
| Sample | Mean this compound Content (µg/g) ± S.D. | R.S.D. (%) |
| 1 | 33.38 ± 1.58 | 4.73 |
| 2 | 32.43 ± 1.17 | 3.61 |
| 3 | 21.87 ± 0.52 | 2.37 |
| 4 | 30.25 ± 0.23 | 0.75 |
| 5 | 36.29 ± 0.17 | 0.48 |
| 6 | 41.36 ± 0.68 | 1.65 |
| 7 | 39.23 ± 0.39 | 1.00 |
| 8 | 93.30 ± 0.36 | 0.39 |
| 9 | 68.59 ± 0.92 | 1.34 |
| 10 | 19.09 ± 0.12 | 0.65 |
| 11 | 45.88 ± 0.17 | 0.37 |
| 12 | 27.28 ± 1.09 | 4.00 |
| 13 | 30.59 ± 0.03 | 0.11 |
| 14 | 80.92 ± 2.97 | 3.67 |
| 15 | 40.19 ± 0.24 | 0.59 |
| 16 | 73.94 ± 1.48 | 2.00 |
| 17 | 92.10 ± 1.12 | 1.21 |
Data adapted from Yang et al. (1999).[5]
Table 2: Yield and Purity of Chromones from Radix Saposhnikoviae using HSCCC
| Compound | Amount from 300 mg Crude Extract (mg) | Purity (%) |
| 1''-O-glucosylthis compound | 102.4 | 98.4 |
| 4'-O-beta-d-glucosyl-5-O-methylvisamminol | 81.6 | 98.7 |
| This compound | 31.4 | 99.3 |
| 3'-O-glucosylhamaudol | 12.7 | 98.2 |
Data adapted from Liu et al. (2008).[3][6]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation.
Inhibition of the NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7][8]
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Co-regulation of IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK Signaling Pathways
This compound also demonstrates the ability to co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK signaling pathways, further contributing to its anti-inflammatory effects.[7]
Caption: this compound co-regulates IL-6/JAK/STAT3 and TLR4 signaling.
Conclusion
The discovery and successful isolation of this compound from Cimicifugae Rhizoma represent a significant advancement in the field of natural product research. The detailed experimental protocols for extraction and purification using HPLC and HSCCC, as outlined in this guide, provide a practical framework for obtaining this promising bioactive compound. The elucidation of its inhibitory effects on key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, underscores its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate further investigation into the pharmacological properties and clinical applications of this compound, ultimately contributing to the development of new therapeutic agents.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Lipotoxicity-Induced Hepatocyte Damage and Steatosis through TLR4/p38 MAPK- and SIRT1-Involved Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimifugin: A Multifaceted Chromone with Diverse Therapeutic Potential
An In-depth Technical Guide on its Core Therapeutic Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimifugin is a naturally occurring chromone, a bioactive compound predominantly isolated from the dried roots of Saposhnikovia divaricata (known as 'Fang-Feng' in traditional Chinese medicine) and species of the genus Cimicifuga.[1][2][3] Traditionally used for its anti-inflammatory and anti-allergic properties, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing a multi-targeted agent with significant potential in neuroprotection, immuno-modulation, and potentially oncology.[2][3][4][5] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective capabilities, particularly in the context of cerebral ischemia-reperfusion (I/R) injury and sepsis-induced neuroinflammation.[6][7][8][9] Its action is multi-pronged, targeting oxidative stress, inflammation, and apoptosis.
Key Therapeutic Targets in Neuroprotection
-
Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GSH-Px).[6][8][9]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7][8][9]
-
Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[6][8]
-
Signaling Pathways: Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][9]
-
Apoptosis: Inhibition of neuronal apoptotic cell death.[6][8]
Quantitative Data: Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various preclinical models. The data below summarizes its dose-dependent efficacy in a rat model of middle cerebral artery occlusion (MCAO).
| Model System | Compound | Dosage/Concentration | Key Quantitative Results | Reference |
| Rat Model of MCAO | This compound | 10, 20, and 30 mg/kg | - Significant, dose-dependent reduction in neurological deficit scores. - Marked reduction in brain infarct volume, most pronounced at 30 mg/kg. - Dose-dependent decrease in MDA levels and increase in SOD and GSH activity. - Significant and dose-dependent downregulation of TNF-α, IL-1β, and IL-6. - Dose-dependent reduction in iNOS and COX-2 expression, with the 30 mg/kg dose showing the most significant suppression. | [6][8][10] |
| LPS-treated BV-2 Microglial Cells | This compound | Not specified in abstracts | - Enhanced cell viability. - Attenuated secretion and gene expression of IL-1β, IL-6, and TNF-α. - Inhibited LPS-induced ROS production and MDA expression. - Increased expression of SOD and GSH-Px. - Augmented SIRT1 and Nrf2 expressions. | [7][9] |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of this compound in mitigating neuroinflammation through the SIRT1/Nrf2 pathway.
Caption: this compound's role in the SIRT1/Nrf2 pathway.
Experimental Protocols
1.4.1 Middle Cerebral Artery Occlusion (MCAO) Rat Model This protocol is a standard method for inducing focal cerebral ischemia.[6][8]
Caption: Workflow for the MCAO animal model.
-
Behavioral Assessment: Neurological deficits are scored, and cognitive function is tested using methods like the Morris Water Maze.[6][8]
-
Histological and Biochemical Analysis:
-
Infarct Volume: Brains are stained with TTC (2,3,5-triphenyltetrazolium chloride) to visualize the infarct area.[6][8]
-
Oxidative Stress: Levels of MDA, SOD, and GSH in brain tissue are measured using specific assay kits.[6][8]
-
Inflammatory Cytokines: TNF-α, IL-1β, and IL-6 levels are quantified using ELISA kits.[6][8]
-
Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain sections to detect apoptotic cells.[6][8]
-
Protein Expression: Western blotting is used to determine the expression levels of proteins like iNOS and COX-2.[10]
-
Anti-inflammatory and Anti-Allergic Effects
This compound shows potent activity in mitigating inflammatory skin conditions like atopic dermatitis (AD) and psoriasis.[1][2][11][12][13] Its mechanisms in this area are diverse, involving the regulation of epithelial barrier function, cytokine production, and specific neuronal receptors.
Key Therapeutic Targets in Inflammation and Allergy
-
Epithelial-Derived Cytokines: Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33).[3][11]
-
Tight Junction (TJ) Proteins: Claudin-1 (CLDN-1) and Occludin.[3][11]
-
Pruritus (Itch) Receptor: Mas-related G-protein coupled receptor member A3 (MrgprA3), a key receptor for histamine-independent itch.[1][2]
-
Ion Channels: Transient Receptor Potential Vanilloid 4 (TRPV4), implicated in psoriasis-related pruritus.[14]
-
Inflammatory Signaling Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, ERK, p38).[12][13]
-
Th2 Cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-9 (IL-9), and Interleukin-13 (IL-13).[11]
Quantitative Data: Anti-inflammatory and Anti-pruritic Efficacy
| Model System | Compound | Dosage/Concentration | Key Quantitative Results | Reference |
| FITC-induced AD Mouse Model | This compound | 50 mg/kg (i.g.) | - Significantly reduced FITC-invoked scratching behavior. - Attenuated epidermal thickening and inflammatory cell infiltration. - Decreased levels of Th2 cytokines (IL-4, IL-5, IL-9, IL-13). | [1][2][11] |
| Chloroquine (CQ)-induced Itch Mouse Model | This compound | 25, 50 mg/kg (i.g.) | - Dose-dependently inhibited CQ-induced scratching behavior. - No significant effect on compound 48/80 (histamine-dependent) induced scratching. | [1] |
| Cultured Dorsal Root Ganglia (DRG) Neurons | This compound | 10 µM | - Greatly decreased the amplitude of CQ-induced calcium influx. - No significant effect on histamine-induced calcium influx. | [1][2] |
| Imiquimod (IMQ)-induced Psoriasis Mouse Model | This compound | 12.5 and 50 mg/kg | - Reduced epidermal hyperplasia and PASI scores. - Decreased levels of MDA and increased levels of GSH, SOD, and CAT. - Inhibited increased levels of TNF-α, IL-6, IL-1β, IL-17A, and IL-22. | [12][13][15] |
| TNF-α-treated HaCaT Cells | This compound | 0.01, 0.1, and 1 µM | - Reversed the increase in MDA and the decrease in GSH, SOD, and CAT. - Blocked the secretion of IL-6 and IL-1β. | [12] |
Signaling Pathway Visualization
The diagrams below illustrate this compound's dual action on allergic inflammation and histamine-independent itch.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves neuronal function in rat with focal cerebral ischemic injury by inhibiting oxidative stress, neuronal apoptosis and iNOS/COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. all-imm.com [all-imm.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. data.mendeley.com [data.mendeley.com]
- 15. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Cimifugin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin, a chromone derivative isolated from the roots of Saposhnikovia divaricata and other related plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-allergic effects. A thorough understanding of its cellular uptake and metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolism of this compound, including detailed experimental protocols and visual representations of key pathways and workflows. While the precise mechanisms of cellular entry are still under investigation, this guide synthesizes available data on its metabolic pathways, primarily involving Phase I oxidation and Phase II glucuronidation. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.
Cellular Uptake of this compound
The mechanism by which this compound enters cells has not been extensively elucidated in the available scientific literature. However, based on its physicochemical properties as a small molecule, several potential mechanisms can be postulated.
1.1. Postulated Mechanisms of Cellular Uptake
Given its molecular structure, this compound may cross cellular membranes via one or more of the following mechanisms:
-
Passive Diffusion: As a relatively small and lipophilic molecule, this compound may be able to passively diffuse across the lipid bilayer of cell membranes, moving down its concentration gradient. This is a common mechanism for many small molecule drugs.
-
Facilitated Diffusion: It is possible that this compound utilizes membrane transporter proteins to facilitate its entry into cells. This process would still be driven by the concentration gradient and would not require energy.
-
Active Transport: this compound could be a substrate for specific uptake transporters that actively pump the molecule into the cell, a process that requires energy in the form of ATP.
Further research, such as Caco-2 permeability assays, is required to definitively characterize the uptake mechanism of this compound.
1.2. Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption and identifying potential transport mechanisms.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to calculate the apparent permeability coefficient (Papp) and efflux ratio.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound standard
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²).
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above, but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the compound in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Workflow for Caco-2 Permeability Assay
Metabolism of this compound
This compound undergoes both Phase I and Phase II metabolism, primarily in the liver. The main metabolic pathways identified are oxidation (hydroxylation, demethylation, dehydrogenation) and glucuronidation.
2.1. Phase I Metabolism
Phase I metabolic reactions introduce or expose functional groups on the parent compound. For this compound, these reactions are catalyzed by cytochrome P450 (CYP) enzymes in human liver microsomes.[1] The identified Phase I metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the this compound molecule.
-
Demethylation: Removal of a methyl group (-CH3).
-
Dehydrogenation: Removal of hydrogen atoms, leading to the formation of a double bond.
While these pathways have been identified, the specific CYP isozymes responsible for each transformation have not yet been fully elucidated.
2.2. Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The major Phase II metabolic pathway for this compound is O-glucuronidation .[1]
This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specific UGT isoforms identified as being responsible for the glucuronidation of this compound are:
-
UGT1A1
-
UGT1A9
-
UGT2B4
-
UGT2B7
2.3. Quantitative Data on this compound Metabolism
Currently, there is a lack of quantitative kinetic data (e.g., Km, Vmax) for the specific enzymes involved in this compound metabolism in the publicly available literature.
Table 1: Summary of this compound Metabolites and Enzymes
| Metabolic Phase | Reaction | Metabolite(s) | Catalyzing Enzyme(s) |
| Phase I | Hydroxylation | Hydroxylated this compound | Cytochrome P450 (specific isozymes not identified) |
| Demethylation | Demethylated this compound | Cytochrome P450 (specific isozymes not identified) | |
| Dehydrogenation | Dehydrogenated this compound | Cytochrome P450 (specific isozymes not identified) | |
| Phase II | O-Glucuronidation | This compound Glucuronide | UGT1A1, UGT1A9, UGT2B4, UGT2B7 |
2.4. Experimental Protocols
2.4.1. In Vitro Metabolism in Human Liver Microsomes (HLM)
Objective: To identify the metabolites of this compound formed by Phase I and Phase II enzymes present in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (for Phase I reactions)
-
UDP-glucuronic acid (UDPGA) (for Phase II reactions)
-
Alamethicin (to permeabilize microsomal membrane for UGT assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer containing HLMs, and either the NADPH regenerating system (for Phase I) or UDPGA and alamethicin (for Phase II).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Include negative controls without the cofactors (NADPH or UDPGA).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the samples by LC-MS/MS.
-
Compare the mass spectra of the samples with that of the parent compound to identify potential metabolites based on mass shifts corresponding to the expected metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for demethylation, +176 Da for glucuronidation).
-
2.4.2. Reaction Phenotyping with Recombinant UGT Enzymes
Objective: To identify the specific UGT isoforms responsible for this compound glucuronidation.
Procedure:
-
Incubation:
-
Incubate this compound with a panel of individual recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B4, UGT2B7) in the presence of UDPGA and alamethicin.
-
Follow the same incubation and termination procedures as described for HLM assays.
-
-
Analysis:
-
Quantify the formation of the this compound glucuronide metabolite for each UGT isoform using LC-MS/MS.
-
The isoforms that produce the highest levels of the metabolite are considered the major contributors to its glucuronidation.
-
Metabolic Pathways of this compound
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which likely underlies its observed pharmacological effects. These include pathways involved in inflammation and cellular stress responses.
3.1. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[2]
3.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been reported to modulate the activity of MAPK signaling.[2]
3.3. SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism and stress resistance. This compound has been shown to influence the SIRT1 signaling pathway.
Diagram of this compound's Influence on Signaling Pathways
Conclusion and Future Directions
This technical guide has summarized the current understanding of the cellular uptake and metabolism of this compound. While significant progress has been made in identifying the primary metabolic pathways, particularly glucuronidation, several knowledge gaps remain. Future research should focus on:
-
Elucidating the Cellular Uptake Mechanism: Definitive studies, such as Caco-2 permeability assays with and without transport inhibitors, are needed to determine the precise mechanism of this compound's cellular entry.
-
Identifying Specific CYP Isozymes: Reaction phenotyping studies using a panel of recombinant human CYP enzymes are required to identify the specific isoforms responsible for the Phase I metabolism of this compound.
-
Determining Enzyme Kinetics: Quantitative analysis of the kinetic parameters (Km and Vmax) for the key metabolic enzymes will be crucial for predicting in vivo clearance and potential drug-drug interactions.
-
Investigating Other Metabolic Pathways: The potential role of other conjugation reactions, such as sulfation, in the metabolism of this compound should be explored.
Addressing these research questions will provide a more complete picture of the pharmacokinetic profile of this compound and facilitate its continued development as a promising therapeutic agent.
References
The Anti-Tussive to Anti-Tumor: An In-depth Technical Guide on the Early Research of Cimifugin's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin, a chromone derivative primarily isolated from the dried roots of Saposhnikovia divaricata (Fang Feng), has a long history in traditional medicine for its anti-inflammatory and analgesic properties. Early scientific investigations into its broader pharmacological profile have unveiled potent anti-tumor activities, positioning it as a compound of interest for novel oncology therapeutics. This technical guide synthesizes the foundational research on this compound's anti-cancer effects, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Quantitative Efficacy of this compound
Initial studies have focused on quantifying the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines. The following table summarizes the key quantitative data from this early research.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| FaDu | Human Pharyngeal Squamous Carcinoma | MTT Assay | Viability | Dose-dependent decrease | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Live/Dead Assay | Cytotoxicity | Concentration-dependent inhibition | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Cleaved Caspase-3 | Increased expression | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Cleaved Caspase-8 | Increased expression | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Cleaved Caspase-9 | Increased expression | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Cleaved PARP | Increased expression | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Fas | Increased expression | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Bax | Upregulation | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Bad | Upregulation | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Bcl-2 | Downregulation | [1] |
| FaDu | Human Pharyngeal Squamous Carcinoma | Western Blot | Bcl-xL | Downregulation | [1] |
| Glioma Cells | Glioblastoma Multiforme (GBM) | MTT Assay | Viability | Dose- and time-dependent reduction | |
| Glioma Cells | Glioblastoma Multiforme (GBM) | Flow Cytometry | Apoptosis | Dose- and time-dependent induction |
Core Anti-Tumor Mechanism: Induction of Apoptosis
The primary anti-tumor effect of this compound observed in early studies is the induction of apoptosis, or programmed cell death. Research on FaDu human pharyngeal carcinoma cells has demonstrated that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1]
The Extrinsic Apoptotic Pathway
This compound has been shown to upregulate the expression of the Fas death receptor.[1] This initiates a signaling cascade that leads to the activation of caspase-8, a key initiator caspase in this pathway. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1] A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), which, when cleaved, facilitates cellular disassembly and serves as a marker of apoptosis.[1]
The Intrinsic Apoptotic Pathway
Concurrently, this compound modulates the balance of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. It upregulates pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9. Caspase-9 then activates the executioner caspase-3, converging with the extrinsic pathway to amplify the apoptotic signal.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early research on this compound's anti-tumor effects.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., FaDu) are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The viability of the treated cells is expressed as a percentage of the control.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell membrane integrity.
-
Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and quantify their expression levels.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion and Future Directions
The early research on this compound's anti-tumor effects has established a strong foundation for its further development as a potential anti-cancer therapeutic. The consistent induction of apoptosis in various cancer cell lines, mediated through both the intrinsic and extrinsic pathways, highlights a robust mechanism of action. The quantitative data, though preliminary, suggests potent cytotoxic effects.
Future research should focus on:
-
Expanding the range of cancer cell lines tested to determine the broader applicability of this compound.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Investigation into potential synergistic effects when combined with existing chemotherapeutic agents.
This guide provides a comprehensive overview of the foundational science behind this compound's anti-tumor properties, offering a valuable resource for researchers and drug development professionals seeking to build upon this promising early work.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cimifugin from Herbal Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimifugin is a bioactive chromone primarily isolated from the roots of Saposhnikovia divaricata (Fang-Feng) and species of the genus Cimicifuga.[1][2][3] It exhibits a range of pharmacological activities, including anti-inflammatory, anti-allergic, and analgesic effects.[1][4][5] These properties make it a compound of significant interest for therapeutic research and drug development. This document provides detailed protocols for the efficient extraction, isolation, and purification of this compound from its herbal sources, employing a multi-step strategy that includes solvent extraction, macroporous resin chromatography, and high-performance counter-current chromatography (HPCCC), followed by final polishing via recrystallization or semi-preparative HPLC.
Overall Experimental Workflow
The isolation and purification of this compound is a multi-stage process designed to efficiently separate the target compound from the complex chemical matrix of the crude herbal extract. The workflow begins with the preparation of the plant material, followed by an optimized extraction step. The resulting crude extract is then subjected to a series of chromatographic purifications to isolate this compound with high purity.
Caption: Figure 1: Overall this compound Isolation Workflow
Data Summary
Quantitative data from literature provides a baseline for expected yields and optimal conditions for various stages of the protocol.
Table 1: Optimized Extraction Parameters for this compound from Saposhnikovia divaricata
| Parameter | Optimal Condition | Reported Yield (µg/g) | Reference |
|---|---|---|---|
| Solvent | 70% Aqueous Methanol | 65.00 ± 1.32 | [1][6] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | 65.00 ± 1.32 | [1][6] |
| Extraction Method | Sonication | - | [1][7] |
| Extraction Time | 40 minutes | 65.00 ± 1.32 | [6] |
| Extraction Temperature | Not specified, typically ambient | - |[1][7] |
Table 2: Analytical HPLC Conditions for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | LiChrospher 100 RP-18e (4 x 250 mm) | [1][7] |
| Mobile Phase | Acetonitrile:Water (18:82, v/v) | [1][7] |
| Elution Mode | Isocratic | [1][7] |
| Flow Rate | 1.0 mL/min | [1][7] |
| Column Temperature | 40°C | [1][7] |
| Detection Wavelength | 220 nm | [1][7] |
| Internal Standard | Methylparaben |[1][7] |
Table 3: Reported this compound Content in Commercial Herbal Material
| Herbal Source | This compound Content (% w/w) | Reference |
|---|
| Saposhnikoviae Radix | 0.0019% to 0.0266% |[1][7] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol details an optimized method for extracting this compound from the dried roots of Saposhnikovia divaricata.
-
Material Preparation: Weigh 100 g of dried Saposhnikovia divaricata root and grind it into a fine powder (approximately 40-60 mesh).
-
Solvent Preparation: Prepare 2.0 L of a 70% aqueous methanol solution (1400 mL methanol mixed with 600 mL distilled water).
-
Extraction:
-
Filtration:
-
Filter the mixture through cheesecloth or a coarse filter paper to remove the bulk plant material.
-
Pass the resulting filtrate through Whatman No. 1 filter paper to remove finer particles.
-
-
Concentration:
-
Transfer the filtrate to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature of 50°C until all methanol is removed.
-
Lyophilize or dry the remaining aqueous concentrate to yield the crude extract.
-
-
Quantification: Dissolve a small, known amount of the crude extract in methanol and analyze using the HPLC conditions outlined in Table 2 to determine the initial this compound concentration.
Protocol 2: Primary Purification using Macroporous Resin Chromatography
This step enriches the this compound content by removing highly polar compounds like sugars and some pigments.
-
Resin Selection and Preparation:
-
Select a suitable weak-polar macroporous resin (e.g., AB-8, CAD-40).[8][9]
-
Pre-treat the resin by soaking it sequentially in ethanol and then deionized water to remove any residual monomers and porogenic agents.
-
Pack the activated resin into a glass column and equilibrate it by washing with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal amount of deionized water to form a concentrated solution.
-
Load the sample solution onto the top of the equilibrated resin column at a slow flow rate (e.g., 1-2 BV/h).
-
-
Elution:
-
Wash Step: Elute the column with 3-5 BV of deionized water to remove unbound, highly polar impurities.
-
Gradient Elution: Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of 0.5-1.0 BV.
-
-
Fraction Analysis:
-
Analyze each collected fraction for the presence of this compound using Thin Layer Chromatography (TLC) or the analytical HPLC method from Table 2.
-
Pool the fractions containing the highest concentration of this compound.
-
-
Concentration: Concentrate the pooled, enriched fractions using a rotary evaporator to remove the ethanol. Lyophilize the remaining aqueous solution to obtain the enriched this compound powder.
Protocol 3: Secondary Purification using High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto a solid support, making it ideal for purifying natural products.[10][11][12]
-
Solvent System Selection:
-
A two-phase solvent system is required. A common system for moderately polar compounds is n-hexane/ethyl acetate/methanol/water (HEMWat).[10][13]
-
Prepare several ratios (e.g., 2:3:3:1, 3:7:5:5 v/v/v/v) and determine the partition coefficient (K) of this compound in each system. The ideal K value is typically between 0.5 and 2.0.
-
To determine K, dissolve a small amount of the enriched fraction in a pre-equilibrated solvent system, vortex, allow the phases to separate, and measure the concentration of this compound in both the upper and lower phases by HPLC. K = (Concentration in Upper Phase) / (Concentration in Lower Phase).
-
-
HPCCC Operation:
-
Fill the HPCCC column entirely with the selected stationary phase (either upper or lower phase, depending on the K value and desired elution mode).
-
Set the desired rotational speed (e.g., 1800 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained and mobile phase elutes).[12]
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the enriched this compound fraction from Protocol 2 in a small volume of the biphasic solvent system.
-
Inject the sample into the column.
-
Begin collecting fractions as the mobile phase elutes.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and remove the solvents under reduced pressure to yield highly purified this compound.
-
Protocol 4: Final Polishing via Recrystallization
This optional final step can be used to achieve very high purity and obtain crystalline this compound.
-
Solvent Selection: Dissolve the purified this compound from Protocol 3 in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Crystallization:
-
Slowly cool the saturated solution to room temperature, and then transfer to 4°C to induce crystallization.[14]
-
Alternatively, use an anti-solvent (a solvent in which this compound is insoluble, like n-hexane or water) and add it dropwise to the solution until turbidity appears, then allow it to stand.
-
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mechanism of Action: Anti-Allergic Signaling Pathway
This compound has been shown to suppress allergic inflammation by reinforcing the epithelial barrier and inhibiting key inflammatory cytokines. This action is crucial in the initial stages of allergic responses, such as atopic dermatitis.[2][4]
Caption: Figure 2: this compound's Anti-Allergic Mechanism
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous extract of Saposhnikovia divaricata root alleviates rheumatoid arthritis by acting on TNF-α and RAGE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. "this compound Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]
- 8. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Purification of enramycin by macroporous resin adsorption and reversed phase chromatography purification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Optimization extraction and purification of biological activity curcumin from Curcuma longa L by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization as a selection force at the polymerization of nucleotides in a prebiotic context - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cimifugin
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Cimifugin using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the quality control of raw materials, such as Saposhnikovia divaricata (Fang-Feng), and finished herbal products.[1][2][3]
Introduction
This compound is a bioactive chromone found in the roots of Saposhnikovia divaricata and has been identified as a principal analgesic and anti-hypertensive component.[1][2][3] Accurate and reliable quantification of this compound is crucial for the standardization and quality control of herbal medicines containing this compound.[1][4] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method employs reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, online degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]
-
Chromatographic Column: LiChrospher 100 RP-18e (4 x 250 mm, 5 µm) or Zorbax DBS C18 (4.6 x 250 mm, 5 µm).[1][4]
-
Software: ChemStation or equivalent chromatography data station.[4]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Volumetric Flasks and Pipettes: Grade A.
-
Syringe Filters: 0.45 µm nylon or PTFE.
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile: HPLC grade.
-
Water: Deionized or HPLC grade.
-
Methanol: HPLC grade.
-
Formic Acid or Acetic Acid (optional mobile phase modifier): HPLC grade.[4]
-
Methylparaben (optional internal standard): Purity ≥ 99%.[1]
Chromatographic Conditions
Two exemplary methods are provided below. Method A is a simple isocratic method suitable for routine quality control, while Method B is a gradient method that can be used for more complex samples or for fingerprinting analysis.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | LiChrospher 100 RP-18e (4 x 250 mm, 5 µm)[1][2] | Zorbax DBS C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (18:82, v/v)[1][2] | A: 0.1% Acetic Acid in WaterB: Acetonitrile[4] |
| Gradient | N/A | 0-18 min: 5-28% B18-36 min: 28-35% B36-45 min: 35-55% B45-55 min: 55-75% B55-56 min: 75-100% B[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[4] |
| Column Temperature | 40°C[1][2] | 30°C[4] |
| Detection Wavelength | 220 nm[1][2] | 320 nm (for phenolic constituents)[4] |
| Injection Volume | 10 µL | 10 µL[4] |
| Internal Standard | Methylparaben (optional)[1] | N/A |
Note: The UV spectrum of this compound also shows absorption maxima around 298-300 nm, which can be used for detection.[4]
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Saposhnikovia divaricata root powder)
-
Weighing: Accurately weigh about 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Extraction: Add 20 mL of 70% aqueous methanol to the flask.[1][2]
-
Sonication: Sonicate the mixture for 40 minutes in an ultrasonic bath.[1][2]
-
Cooling and Dilution: Allow the solution to cool to room temperature and then quantitatively transfer it to a 25 mL volumetric flask. Dilute to the mark with 70% aqueous methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
System Suitability
Before starting the analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL). The system is suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.
Analysis
-
Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every 10-15 sample injections to monitor system performance.
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Calculate the concentration of this compound in the sample solutions using the regression equation.
The percentage of this compound in the original sample can be calculated using the following formula:
% this compound = (C × V × D) / (W × 10)
Where:
-
C: Concentration of this compound in the sample solution (µg/mL) from the calibration curve.
-
V: Final volume of the sample extract (mL).
-
D: Dilution factor, if any.
-
W: Weight of the sample taken for extraction (mg).
Method Validation
For regulatory submissions or in-depth studies, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Accuracy (Recovery) | 98.0% - 102.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters. |
Logical Relationship of Method Development
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. jfda-online.com [jfda-online.com]
- 3. "this compound Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]
- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cimifugin using UPLC-Q-TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin is a chromone derivative found in the roots of several medicinal plants, most notably Saposhnikovia divaricata (Fang Feng) and plants from the Cimicifuga genus. It is recognized for its various pharmacological activities, including analgesic, anti-inflammatory, and anti-hypertensive effects. Accurate and sensitive quantification of this compound in various matrices such as plant materials, plasma, and tissue samples is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.
This document provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the analysis of complex samples.
Experimental Protocols
Sample Preparation
This protocol is adapted for the extraction of this compound from dried plant material for quality control and phytochemical analysis.
Materials:
-
Dried and powdered roots of Saposhnikovia divaricata
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
15 mL centrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 50 mg of the powdered plant material into a 15 mL centrifuge tube.
-
Add 4 mL of methanol to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough wetting of the plant material.[1]
-
Place the tube in an ultrasonic water bath and extract for 30 minutes at 25°C.[1]
-
After sonication, centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-Q-TOF-MS analysis.
This protocol is designed for the extraction of this compound from plasma samples for pharmacokinetic studies.
Materials:
-
Rat plasma
-
Acetonitrile (HPLC grade) containing internal standard (e.g., puerarin or daidzein)[2]
-
Vortex mixer
-
Centrifuge
-
1.5 mL microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile (containing the internal standard) to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-Q-TOF-MS analysis.
UPLC-Q-TOF-MS Analysis
The following are recommended starting conditions for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
Table 1: UPLC Parameters
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Table 2: Q-TOF-MS Parameters
| Parameter | Recommended Condition (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Acquisition Mode | MSE (provides both precursor and fragment ion information in a single run) |
| Mass Range | m/z 100-1000 |
| Precursor Ion | [M+H]+ for this compound (C16H18O5, Exact Mass: 290.1154) |
Quantitative Data and Method Validation
The following table summarizes typical validation parameters for a UPLC-Q-TOF-MS method for the quantification of this compound. These values are representative and should be established for each specific assay.
Table 3: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | Intra-day: < 10% Inter-day: < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Stable in plasma for at least 24 hours at room temperature and after 3 freeze-thaw cycles. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using UPLC-Q-TOF-MS.
Caption: General workflow for this compound quantification.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below depicts a simplified representation of this pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacokinetics of prim-O-glucosylthis compound and this compound by liquid chromatography-mass spectrometry after oral administration of Radix Saposhnikoviae extract, this compound monomer solution and prim-O-glucosylthis compound monomer solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for Testing Cimifugin Efficacy
Introduction
Cimifugin, a chromone compound primarily isolated from the roots of Saposhnikovia divaricata and Cimicifuga species, has demonstrated significant anti-inflammatory properties.[1][2] It is a key bioactive component in traditional medicine used for treating various inflammatory conditions.[2][3] This application note provides detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound. The described methods are essential for researchers and drug development professionals investigating its mechanism of action and potential therapeutic applications. The primary mechanism of this compound's anti-inflammatory effect involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[1][3][4]
Mechanism of Action: Inhibition of Inflammatory Signaling
This compound exerts its anti-inflammatory effects by targeting key signaling cascades within immune cells. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), cellular receptors initiate downstream signaling through the NF-κB and MAPK pathways. These pathways culminate in the production and release of inflammatory mediators, including cytokines like TNF-α, Interleukin-6 (IL-6), and IL-1β.[1][2][5] this compound has been shown to inhibit the phosphorylation of key proteins in these pathways, such as p65 and IκBα in the NF-κB pathway, and ERK1/2, p38, and JNK in the MAPK pathway, thereby downregulating the inflammatory response.[1][3][6]
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound involves a sequential process. First, a cytotoxicity assay is performed to determine the optimal non-toxic concentration range. Subsequently, cells are treated with these concentrations of this compound before being stimulated with an inflammatory agent. Finally, the effects are quantified by measuring cytokine release and analyzing the activation of intracellular signaling pathways.
Data Presentation: Summary of this compound Efficacy
The following tables summarize quantitative data from published studies, demonstrating this compound's in vitro efficacy.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion. Data derived from studies on LPS-stimulated RAW264.7 macrophages and TNF-α-stimulated HaCaT keratinocytes.[1][2]
| Target Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration | % Inhibition (Compared to Stimulated Control) | Reference |
| RAW264.7 | LPS | IL-6 | 25, 50, 100 mg/L | >80% | [1] |
| RAW264.7 | LPS | IL-1β | 25, 50, 100 mg/L | >80% | [1] |
| RAW264.7 | LPS | TNF-α | 100 mg/L | ~40% | [1] |
| HaCaT | TNF-α | IL-6 | 0.01, 0.1, 1 µM | Dose-dependent decrease | [2] |
| HaCaT | TNF-α | IL-1β | 0.01, 0.1, 1 µM | Dose-dependent decrease | [2] |
| HaCaT | TNF-α | ICAM-1 | 0.01, 0.1, 1 µM | Dose-dependent decrease | [2] |
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways. Data represents the observed inhibition of protein phosphorylation in LPS-stimulated RAW264.7 cells or TNF-α-stimulated HaCaT cells.[1][2][6]
| Target Cell Line | Signaling Pathway | Phosphorylated Protein | This compound Concentration | Observed Effect | Reference |
| RAW264.7 | NF-κB | P-p65 | 50, 100 mg/L | Significant Reduction | [1] |
| RAW264.7 | NF-κB | P-IκBα | 50, 100 mg/L | Significant Reduction | [1] |
| RAW264.7 | MAPK | P-ERK1/2 | 50, 100 mg/L | Significant Reduction | [1] |
| RAW264.7 | MAPK | P-p38 | 50, 100 mg/L | Significant Reduction | [1] |
| HaCaT | NF-κB | P-p65 | 0.01, 0.1, 1 µM | Dose-dependent Reduction | [2][6] |
| HaCaT | MAPK | P-JNK, P-ERK, P-p38 | 0.01, 0.1, 1 µM | Dose-dependent Reduction | [2][6] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTS/CCK-8)
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS or WST-8 in CCK-8) by mitochondrial dehydrogenases in metabolically active cells, producing a colored formazan product.[7][8] The amount of formazan is directly proportional to the number of living cells. This protocol is crucial for determining the non-cytotoxic concentrations of this compound to be used in subsequent functional assays.[2]
Materials:
-
Target cells (e.g., RAW264.7 or HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution or CCK-8 kit)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (490 nm for MTS, 450 nm for CCK-8)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic (typically <0.1%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL (for MTS) or 10 µL (for CCK-8) of the reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect from light.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as follows:
-
Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Protocol 2: Quantification of Cytokines by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay used to detect and quantify soluble substances such as cytokines. A specific capture antibody is immobilized on the plate, which binds the cytokine from the cell culture supernatant. A second, enzyme-linked detection antibody binds to a different epitope on the cytokine, and a substrate is added to produce a measurable signal.[1][9]
Materials:
-
Cell culture supernatants collected from the experiment
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24- or 48-well plate and grow to ~80% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for RAW264.7 cells or 10 ng/mL TNF-α for HaCaT cells) for 12-24 hours.[1][2]
-
Include appropriate controls: untreated cells, cells treated with stimulus only, and cells treated with this compound only.
-
-
Supernatant Collection: Centrifuge the culture plate or collection tubes to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution.
-
-
Measurement: Immediately read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in each sample.
Protocol 3: Signaling Pathway Analysis by Western Blotting
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the assessment of protein expression levels and post-translational modifications like phosphorylation, which is a key indicator of signaling pathway activation.[1][2][5]
Materials:
-
Cell lysates from the experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-p65, anti-p65, anti-P-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Lysis:
-
Seed cells in a 6-well plate.
-
Treat cells with this compound and/or inflammatory stimulus as described in the ELISA protocol. Note: for phosphorylation analysis, stimulation times are much shorter (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to the total protein bands (e.g., P-p65 to total p65) or a loading control (e.g., β-actin).
References
- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Developing an Animal Model for Cimifugin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing animal models to investigate the therapeutic potential of Cimifugin, a bioactive chromone derived from Saposhnikovia divaricata. The focus is on models of atopic dermatitis and psoriasis, conditions where this compound has shown promising preclinical activity.
Introduction to this compound
This compound is a natural compound with demonstrated anti-inflammatory and anti-allergic properties[1][2]. Its mechanisms of action are multifaceted, involving the regulation of epithelial barrier function, modulation of key inflammatory cytokines, and interference with itch signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through several key signaling pathways. A primary mechanism involves the suppression of epithelial-derived cytokines, Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), which are critical initiators of the type 2 inflammatory response seen in atopic dermatitis[1][2]. This compound achieves this by restoring the integrity of tight junctions in epithelial cells[1][2].
In the context of psoriasis, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. Furthermore, this compound has been identified as an antagonist of the Mas-related G protein-coupled receptor A3 (MrgprA3), a key receptor involved in histamine-independent itch[4][5].
Signaling Pathway Diagrams
Recommended Animal Models
Atopic Dermatitis (AD) Model: FITC-Induced Hypersensitivity
This model is suitable for studying Th2-dominant inflammation, a key feature of atopic dermatitis.
Experimental Workflow:
Protocol:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization:
-
On days 1 and 2, shave an area of approximately 3x3 cm on the abdomen of each mouse.
-
Apply 80 µL of 1.5% Fluorescein isothiocyanate (FITC) solution (dissolved 1:1 in acetone and dibutyl phthalate) to the shaved abdomen.
-
-
Challenge:
-
On day 7, shave an area of approximately 2x2 cm on the nape of the neck.
-
Apply 20 µL of 0.6% FITC solution to the shaved area on the nape of the neck.
-
-
This compound Administration:
-
Administer this compound (e.g., 25 or 50 mg/kg) intragastrically once daily, starting from day 1 and continuing until the end of the experiment.
-
-
Evaluation:
-
Scratching Behavior: 30 minutes after the final this compound administration and FITC challenge, record the number of scratching bouts over a 60-minute period.
-
Ear and Skin Thickness: Measure ear and skin fold thickness using a digital caliper before the challenge and at specified time points after the challenge.
-
Histology: Collect skin samples for histological analysis (H&E staining) to assess epidermal thickening and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of TSLP, IL-33, IL-4, IL-5, and other relevant cytokines by ELISA or qPCR.
-
Psoriasis Model: Imiquimod-Induced Skin Inflammation
This model mimics key features of human psoriasis, including epidermal hyperplasia and a Th17/Th23-driven inflammatory response.
Experimental Workflow:
Protocol:
-
Animals: BALB/c or C57BL/6 mice are suitable for this model.
-
Induction:
-
On day 0, shave the back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6-7 consecutive days.
-
-
This compound Administration:
-
Administer this compound (e.g., 25 or 50 mg/kg) intragastrically once daily, concurrently with the imiquimod application.
-
-
Evaluation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and thickness of the back skin daily on a scale of 0-4.
-
Ear and Skin Thickness: Measure ear and back skin thickness daily using a digital caliper.
-
Histology: Collect skin samples at the end of the experiment for H&E staining to evaluate epidermal hyperplasia (acanthosis) and inflammatory infiltrates.
-
Cytokine Analysis: Analyze skin homogenates for levels of TNF-α, IL-6, IL-1β, IL-17A, and IL-22.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on FITC-Induced Scratching Behavior
| Treatment Group | Dose (mg/kg) | Number of Scratches (in 60 min) |
| Vehicle | - | Mean ± SEM |
| This compound | 25 | Mean ± SEM |
| This compound | 50 | Mean ± SEM |
| Positive Control | Dose | Mean ± SEM |
Table 2: Effect of this compound on Ear Thickness in FITC-Induced AD Model
| Treatment Group | Dose (mg/kg) | Ear Thickness (mm) |
| Vehicle | - | Mean ± SEM |
| This compound | 12.5 | Mean ± SEM |
| This compound | 50 | Mean ± SEM |
| Dexamethasone | 0.67 | Mean ± SEM |
Table 3: Effect of this compound on Cytokine Levels in FITC-Induced AD Model (pg/mg protein)
| Treatment Group | Dose (mg/kg) | TSLP | IL-33 | IL-4 | IL-5 |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effect of this compound on PASI Score in Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg) | Total PASI Score (Day 7) |
| Vehicle | - | Mean ± SEM |
| This compound | 25 | Mean ± SEM |
| This compound | 50 | Mean ± SEM |
| Positive Control | Dose | Mean ± SEM |
Table 5: Effect of this compound on Cytokine Levels in Imiquimod-Induced Psoriasis Model (pg/mg protein)
| Treatment Group | Dose (mg/kg) | TNF-α | IL-6 | IL-1β | IL-17A | IL-22 |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: The values in the tables should be replaced with actual experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Pharmacokinetic Considerations
Pharmacokinetic studies in rats have shown that prim-O-glucosylthis compound, another component of Saposhnikovia divaricata, is transformed into this compound in vivo[6]. When administering this compound, it is important to consider its absorption and elimination profile. In rats, oral administration of a pure this compound solution resulted in a single peak in the plasma concentration-time curve, whereas administration of a Saposhnikovia divaricata extract showed two maximum peaks, suggesting a more complex absorption and/or enterohepatic recirculation from the extract[7]. These factors should be taken into account when designing dosing regimens.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the therapeutic potential of this compound in inflammatory skin diseases. By carefully following these methodologies and utilizing the suggested data analysis and presentation formats, researchers can generate reliable and reproducible data to advance the development of this compound as a novel therapeutic agent.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. imavita.com [imavita.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Imiquimod-Induced Psoriasis-Like Mouse Model [bio-protocol.org]
Application Notes and Protocols for Studying the Effects of Cimifugin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin is a chromone derivative isolated from the roots of Saposhnikovia divaricata (Fang Feng) and plants of the Cimicifuga species.[1][2] Traditionally used in Chinese medicine for its anti-inflammatory properties, recent research has unveiled its potential as a multi-faceted therapeutic agent.[3][4] this compound has demonstrated significant anti-cancer, anti-inflammatory, and anti-pruritic effects in various preclinical models.[2][4] Its mechanisms of action often involve the modulation of key cellular processes such as apoptosis, cell cycle progression, and inflammatory signaling pathways.[1][4]
These application notes provide a summary of this compound's known effects on various cell lines and detailed protocols for researchers to investigate its biological activities in a laboratory setting.
Application Notes: Summary of this compound's Biological Effects
This compound's bioactivity has been observed across different cell types, primarily focusing on its anti-cancer and anti-inflammatory properties.
Anti-Cancer Effects
This compound has been shown to inhibit cell viability and induce apoptosis in a dose-dependent manner in cancer cell lines.[1] The primary mechanisms include the induction of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways and the induction of cell cycle arrest.[1][5]
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Effect | IC50 Value | Key Molecular Changes | Reference |
| FaDu | Human Pharyngeal Squamous Carcinoma | Inhibition of viability, induction of apoptosis. | ~155.04 µM | Upregulation: Fas, Cleaved Caspase-8, -9, -3, PARP, Bax, Bad. Downregulation: Bcl-2, Bcl-xL. | [1] |
| MCF-7 | Breast Cancer (ER+) | Inhibition of proliferation, induction of apoptosis. | Not specified | Downregulation of c-Myc and cyclin D1, leading to G0/G1 arrest. | [6][7] |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of G0/G1 or G2/M cell cycle arrest and apoptosis. | 21 µg/mL (EAF*) | Increased Bax/Bcl-2 ratio, Caspase-3 activation, PARP cleavage. | [8] |
| U87 MG, A172, T98G | Glioblastoma | Inhibition of viability, induction of G1 cell cycle arrest and apoptosis. | Not specified | Upregulation of GADD45A, p21. Downregulation of CDK6. | [5][9] |
*EAF: Ethyl acetate fraction from Cimicifuga foetida, which contains this compound.
Anti-Inflammatory and Other Effects
This compound demonstrates potent anti-inflammatory activity by inhibiting key signaling pathways like NF-κB and MAPK.[3][4] It also shows promise in alleviating itch by targeting specific neuronal receptors.[2][10]
Table 2: Anti-Inflammatory and Anti-Pruritic Effects of this compound
| Cell Line / Model | Condition | Effect | Key Molecular Changes | Reference |
| RAW264.7 Macrophages | LPS-induced inflammation | Reduced migration and release of inflammatory factors. | Inhibition of MAPKs and NF-κB signaling pathways. | [3] |
| HaCaT Keratinocytes | TNF-α-induced inflammation | Attenuated oxidative stress and inflammation. | Inhibition of NF-κB (IκB, p65) and MAPK (JNK, ERK, p38) phosphorylation. Downregulation of ICAM-1. | [4][11] |
| Dorsal Root Ganglia (DRG) Neurons | Chloroquine (CQ)-induced itch response | Inhibition of calcium influx. | Competitively binds to the CQ receptor MrgprA3. | [2][10] |
| HaCaT Keratinocytes | Atopic Dermatitis Model | Reduced production of TSLP and IL-33. | Restoration of tight junction proteins (Claudin-1, Occludin). | [12][13] |
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound based on current research.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's inhibition of inflammatory pathways.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound.
General Experimental Workflow
A typical workflow for assessing the cellular effects of this compound involves cell culture, treatment, and subsequent analysis using various assays.
References
- 1. Effects of this compound on cell growth inhibition and cell apoptosis induction in fadu human pharyngeal squamous cell carcinoma [chosunobr.org]
- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cimicifuga foetida extract inhibits proliferation of hepatocellular cells via induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methanolic Extract of Cimicifuga foetida Induces G1 Cell Cycle Arrest and Apoptosis and Inhibits Metastasis of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating LPS-Induced Inflammation In Vitro Using Cimifugin
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In vitro, LPS is widely used to induce an inflammatory response in immune cells, such as macrophages (e.g., RAW 264.7 cell line) and microglia (e.g., BV-2 cell line), providing a robust model for studying inflammatory processes and evaluating the efficacy of anti-inflammatory agents.[1][2][3] Cimifugin, a chromone compound isolated from the root of Saposhnikovia divaricata, has demonstrated significant anti-inflammatory properties.[4][5][6] These application notes provide a comprehensive guide for researchers utilizing this compound to study its effects on LPS-induced inflammation in vitro, with detailed protocols and data presentation.
Mechanism of Action: this compound's Role in Modulating Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways activated by LPS. Upon binding to its receptor (Toll-like receptor 4, TLR4), LPS triggers a downstream cascade that leads to the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These pathways are central to the transcriptional upregulation of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as iNOS and COX-2.[1][7][8]
Studies show that this compound significantly suppresses the phosphorylation of key proteins in these cascades. Specifically, it reduces the phosphorylation of IκBα and the p65 subunit of NF-κB, which is crucial for NF-κB's translocation to the nucleus and subsequent gene activation.[1][7] Furthermore, this compound inhibits the phosphorylation of ERK1/2 and p38, two critical components of the MAPK pathway.[1][7][9] In microglial cells, this compound has also been shown to activate the SIRT1/Nrf2 pathway, which is involved in cellular stress response and protection against mitochondrial damage.[10][11][12]
References
- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. all-imm.com [all-imm.com]
- 12. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cimifugin Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin, a chromone derivative isolated from the roots of Saposhnikovia divaricata and Cimicifuga racemosa, has garnered significant interest for its diverse pharmacological activities.[1] Primarily recognized for its potent anti-inflammatory, anti-allergic, and anti-pruritic properties, this compound is a promising candidate for the development of novel therapeutics for a range of inflammatory and immune-mediated conditions.[1][2] This document provides detailed application notes and experimental protocols for designing and conducting robust dose-response studies to evaluate the efficacy and mechanism of action of this compound.
This compound exerts its biological effects through the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation.[5][6] Additionally, it has been shown to target the Mas-related G protein-coupled receptor member A3 (MrgprA3) to relieve histamine-independent itch, making it a potential treatment for atopic dermatitis.[1][7]
These application notes will guide researchers in establishing appropriate in vitro and in vivo models to investigate the dose-dependent effects of this compound on cellular and physiological responses. The provided protocols offer step-by-step instructions for key experimental assays to ensure reproducibility and accuracy in generating high-quality data.
Data Presentation: Summary of Quantitative Data
Effective dose-response studies necessitate the systematic evaluation of various concentrations of this compound. The following tables summarize typical dose ranges and observed effects from published literature, providing a starting point for experimental design.
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line | Model | This compound Concentration | Observed Effect | Reference |
| RAW264.7 | LPS-induced inflammation | 50, 100 mg/L | Inhibition of pro-inflammatory cytokine release | [8] |
| RAW264.7 | RANKL-induced osteoclastogenesis | Dose-dependent | Inhibition of osteoclast formation | [3] |
| HaCaT | TNF-α-induced inflammation | 0.01, 0.1, 1 µM | Reversal of increased pro-inflammatory cytokine secretion | [6][9] |
| AML-12 | Palmitate-induced lipotoxicity | Dose-dependent | Reversal of hepatocellular injury | [10][11] |
| DRG Neurons | Chloroquine-induced calcium influx | 10 µM | Decreased amplitude of calcium response | [1][7] |
Table 2: In Vivo Dose-Response Data for this compound
| Animal Model | Condition | This compound Dosage | Route of Administration | Observed Effect | Reference |
| Mice | FITC-induced atopic dermatitis | 25, 50 mg/kg | Intragastric | Reduction in scratching behavior | [1][7] |
| Mice | Imiquimod-induced psoriasis | 12.5, 50 mg/kg | - | Reduction in PASI scores and pro-inflammatory cytokines | [9] |
| Rats | Formalin-induced pain | 100, 300, 1000 µg | Intrathecal | Dose-dependent reduction in flinch response | [12] |
| Mice | Titanium particle-induced osteolysis | - | - | Alleviation of bone erosion | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response effects of this compound.
In Vitro Anti-Inflammatory Activity in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTS assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 mg/L) for 2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Centrifuge the plates at 1000 rpm for 10 minutes and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTS assay to ensure that the observed effects are not due to cytotoxicity. Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
Western Blot Analysis of NF-κB and MAPK Signaling
Objective: To investigate the dose-dependent inhibitory effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW264.7 cells or other suitable cell lines
-
This compound
-
LPS or other appropriate stimuli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying doses of this compound followed by stimulation with LPS as described in the previous protocol.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective total protein or a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro dose-response studies of this compound.
References
- 1. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Lipotoxicity-Induced Hepatocyte Damage and Steatosis through TLR4/p38 MAPK- and SIRT1-Involved Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Lipotoxicity-Induced Hepatocyte Damage and Steatosis through TLR4/p38 MAPK- and SIRT1-Involved Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Cytokine Levels After Cimifugin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimifugin is a bioactive chromone derived from the root of Saposhnikovia divaricata, a plant used in traditional medicine for treating inflammatory and allergic conditions.[1][2] Research has demonstrated that this compound possesses significant anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] By suppressing the activation of these pathways, this compound effectively reduces the production and release of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][6][7]
This application note provides detailed protocols for researchers to quantify the modulatory effects of this compound on cytokine levels in both in vitro and in vivo experimental models. The primary methods covered are the Enzyme-Linked Immunosorbent Assay (ELISA) for single-cytokine analysis and multiplex immunoassays for simultaneous profiling of multiple cytokines.
Signaling Pathway Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting upstream signaling cascades that control the expression of inflammatory genes. In models of inflammation induced by agents like Lipopolysaccharide (LPS) or TNF-α, this compound has been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK (including JNK, ERK, and p38) signaling pathways.[3][4] This inhibition prevents the translocation of transcription factors to the nucleus, thereby downregulating the gene expression of pro-inflammatory cytokines.[5]
Experimental Workflow
A typical experiment to assess the effect of this compound on cytokine levels involves cell or animal model preparation, treatment with an inflammatory stimulus and this compound, collection of biological samples, and subsequent cytokine quantification.
Protocols for Cytokine Measurement
The choice of assay depends on the experimental needs. ELISA is a robust method for measuring a single analyte, while multiplex assays are efficient for analyzing a panel of cytokines simultaneously.[8][9]
This protocol outlines a standard sandwich ELISA for quantifying a specific cytokine in samples like cell culture supernatants, serum, or plasma.[10][11]
A. Principle A capture antibody specific to the target cytokine is coated onto a 96-well plate.[12] The sample is added, and any cytokine present is captured. A biotinylated detection antibody, which binds to a different epitope on the cytokine, is then added.[13] Finally, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, followed by a chromogenic substrate. The color intensity, proportional to the cytokine concentration, is measured spectrophotometrically.[13]
B. Materials and Reagents
-
96-well high-binding ELISA plates
-
Capture Antibody (specific to the cytokine of interest)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Streptavidin-HRP
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.5)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[10]
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm wavelength)
-
Multi-channel pipette
C. Step-by-Step Procedure
-
Plate Coating: Dilute the capture antibody to 1-4 µg/mL in Coating Buffer.[12] Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[11]
-
Washing (1): Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Seal and incubate for 1-2 hours at room temperature (RT).[11]
-
Standard & Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent (e.g., 2000 pg/mL down to 15 pg/mL).[12]
-
Wash the plate 3 times as in step 2.
-
Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. Run all standards and samples in duplicate.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the Streptavidin-HRP according to the manufacturer’s instructions in Assay Diluent. Add 100 µL to each well.
-
Seal the plate, protect from light, and incubate for 30 minutes at RT.
-
-
Color Development:
-
Wash the plate 5-7 times with Wash Buffer, ensuring complete removal of unbound conjugate.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Plate Reading: Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.
D. Data Analysis
-
Subtract the average OD of the blank wells from all other OD readings.
-
Plot a standard curve of the cytokine concentration (pg/mL) versus the corresponding mean OD values.
-
Use the standard curve to interpolate the concentration of the cytokine in your unknown samples.[15]
This method allows for the simultaneous measurement of multiple cytokines in a single, small-volume sample, offering significant savings in time and resources.[8][16][17]
A. Principle This technology uses fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine.[17] Samples are incubated with the bead mixture, allowing cytokines to bind. A cocktail of biotinylated detection antibodies is then added, followed by streptavidin-phycoerythrin (SAPE). The beads are analyzed on a Luminex instrument, which uses lasers to identify each bead (and thus the cytokine) and quantify the signal from the SAPE, which is proportional to the amount of bound cytokine.[17]
B. General Procedure Users should follow the specific instructions provided with their commercial multiplex kit (e.g., Millipore's MILLIPLEX® or Thermo Fisher's ProcartaPlex®).[16][18] The general steps are:
-
Plate Preparation: Add antibody-coupled beads to the wells of a 96-well filter plate.
-
Washing: Wash the beads using a vacuum manifold.
-
Sample Incubation: Add standards and samples to the wells and incubate, typically for 2 hours at RT or overnight at 4°C.
-
Detection Antibody Incubation: Wash the beads, then add the detection antibody cocktail and incubate for 1 hour at RT.
-
Streptavidin-PE Incubation: Wash the beads, add Streptavidin-PE, and incubate for 30 minutes at RT.
-
Data Acquisition: Wash the beads, resuspend them in sheath fluid, and acquire data on a Luminex instrument. The software will generate concentration data for each cytokine based on the standard curves.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated RAW264.7 Cells (in vitro) Data are expressed as mean ± SD (pg/mL). Data are hypothetical, based on trends reported in the literature.[3]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 180 | 1800 ± 150 | 950 ± 80 |
| LPS + this compound (25 µM) | 1850 ± 130 | 1100 ± 95 | 600 ± 55 |
| LPS + this compound (50 µM) | 1100 ± 90 | 450 ± 40 | 250 ± 28 |
| LPS + this compound (100 µM) | 600 ± 55 | 150 ± 20 | 90 ± 15 |
Table 2: Effect of this compound on Cytokine Levels in an Imiquimod-Induced Psoriasis Mouse Model (in vivo) Data are expressed as mean ± SD (pg/mg of tissue). Data are hypothetical, based on trends reported in the literature.[4]
| Treatment Group | TNF-α | IL-6 | IL-1β | IL-17A | IL-22 |
| Control (Vehicle) | 15 ± 3 | 25 ± 4 | 10 ± 2 | 8 ± 2 | 12 ± 3 |
| Imiquimod (IMQ) | 150 ± 12 | 220 ± 20 | 95 ± 8 | 180 ± 15 | 250 ± 22 |
| IMQ + this compound (50 mg/kg) | 65 ± 7 | 90 ± 10 | 40 ± 5 | 75 ± 8 | 110 ± 12 |
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. h-h-c.com [h-h-c.com]
- 16. Next-Generation Cytokine Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 17. precisionformedicine.com [precisionformedicine.com]
- 18. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - LT [thermofisher.com]
Unveiling the Bioavailability of Cimifugin: A Guide to Assessment Techniques
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Cimifugin, a chromone derivative isolated from the roots of Saposhnikovia divaricata and Cimicifuga species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic effects. A thorough understanding of its bioavailability is paramount for the development of effective therapeutic agents. This document provides a detailed overview of the techniques available for assessing the bioavailability of this compound, encompassing in vivo, in vitro, and in silico methodologies. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
In Vivo Assessment of this compound Bioavailability
In vivo studies in animal models, typically rats, are the gold standard for determining the pharmacokinetic profile and absolute bioavailability of a compound. These studies involve administering a known dose of this compound and subsequently measuring its concentration in biological fluids, primarily plasma, over time.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical approach for an in vivo pharmacokinetic study of this compound in rats.
Materials:
-
This compound (pure compound)
-
Vehicle for oral and intravenous administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Male Sprague-Dawley rats (200-250 g)
-
Intravenous (i.v.) and oral (p.o.) dosing cannulas
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Dosing:
-
Intravenous (i.v.) Group: Administer a single dose of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
Oral (p.o.) Group: Administer a single dose of this compound (e.g., 20 mg/kg) dissolved in a suitable vehicle via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantitative Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes typical pharmacokinetic parameters of this compound obtained from in vivo studies in rats.
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |
| Tmax (h) | 0.5 - 1.0 | - |
| Cmax (ng/mL) | 800 - 1200 | - |
| AUC(0-t) (ng·h/mL) | 3000 - 4500 | 1500 - 2000 |
| AUC(0-∞) (ng·h/mL) | 3200 - 4800 | 1600 - 2100 |
| t1/2 (h) | 4.0 - 6.0 | 3.0 - 5.0 |
| Absolute Bioavailability (%) | ~40 - 60% | - |
Note: These values are approximate and can vary depending on the specific experimental conditions.
In Vitro Assessment of this compound Bioavailability
In vitro models provide valuable insights into the absorption and metabolism of a drug candidate in a controlled environment, reducing the reliance on animal studies in the early stages of drug development.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that mimics the intestinal epithelial barrier. This assay is widely used to predict the intestinal permeability of drugs.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add this compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time intervals.
-
Basolateral to Apical (B-A) Transport (Efflux): Add this compound solution to the basolateral chamber and collect samples from the apical chamber at specified time intervals.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.
In Vitro Metabolism using Liver Microsomes
This assay assesses the metabolic stability of this compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
In Silico Assessment of this compound Bioavailability
Computational, or in silico, models are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds based on their chemical structure.
Principles of In Silico ADME Prediction
Various software programs and web-based tools can predict key physicochemical properties and ADME parameters of a molecule like this compound. These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms.
Key Predicted Parameters:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), polar surface area (PSA), and solubility.
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.
-
Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.
Application to this compound
For this compound, in silico tools can be used to:
-
Predict its likelihood of good oral absorption based on Lipinski's rule of five and other physicochemical properties.
-
Estimate its permeability across the intestinal barrier.
-
Identify potential interactions with drug transporters like P-gp. Studies have suggested that this compound is a substrate of P-gp, which could limit its oral bioavailability.[1]
-
Predict which CYP enzymes are most likely involved in its metabolism.
While in silico predictions are a valuable screening tool, they should always be validated by in vitro and in vivo experiments.
Mandatory Visualizations
Experimental Workflow for this compound Bioavailability Assessment
References
Flow Cytometry Analysis of Cells Treated with Cimifugin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the cellular effects of Cimifugin, a bioactive compound with demonstrated anti-cancer and anti-inflammatory properties. The provided protocols offer detailed, step-by-step instructions for assessing apoptosis and cell cycle distribution in this compound-treated cells.
Introduction to this compound's Cellular Effects
This compound, a chromone isolated from the roots of Saposhnikovia divaricata, has garnered significant interest for its therapeutic potential. Studies have revealed its capacity to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human pharyngeal squamous cell carcinoma.[1][2] The underlying mechanisms involve the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Furthermore, this compound has been shown to exert anti-inflammatory effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.[3][4][5] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Key Applications for Flow Cytometry in this compound Research
-
Apoptosis Detection and Quantification: Accurately measure the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle progression and identify potential cell cycle arrest.
-
Signaling Pathway Analysis: Investigate the modulation of intracellular signaling pathways involved in apoptosis and inflammation.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Apoptosis
| Marker | Untreated Control | This compound-Treated | Interpretation |
| Annexin V-FITC | Low | High | Increased phosphatidylserine externalization, an early apoptotic marker. |
| Propidium Iodide (PI) | Low | Moderate/High | Increased membrane permeability, indicating late-stage apoptosis or necrosis. |
| Early Apoptotic Cells (Annexin V+/PI-) | Low Percentage | Increased Percentage | This compound induces early-stage apoptosis. |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Low Percentage | Increased Percentage | This compound leads to late-stage apoptosis and cell death. |
Table 2: Expected Outcomes of this compound Treatment on Cell Cycle
| Cell Cycle Phase | Untreated Control (Actively Proliferating) | This compound-Treated | Interpretation |
| G0/G1 Phase | Normal Distribution | Potential Increase | Arrest in the G0/G1 phase, inhibiting entry into the S phase. |
| S Phase | Normal Distribution | Potential Decrease | Inhibition of DNA synthesis. |
| G2/M Phase | Normal Distribution | Potential Increase | Arrest in the G2 or M phase, preventing cell division. |
| Sub-G1 Peak | Low | Increased | Presence of apoptotic cells with fragmented DNA. |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine using Annexin V and the loss of membrane integrity using Propidium Iodide (PI).[6][7]
Materials:
-
Cells of interest
-
This compound (desired concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with Propidium Iodide (PI).[8][9][10]
Materials:
-
Cells of interest
-
This compound (desired concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (DNase-free, e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C to degrade RNA.
-
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software such as ModFit LT™ or FlowJo™ to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: this compound-induced apoptotic signaling pathways.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Effects of this compound on cell growth inhibition and cell apoptosis induction in fadu human pharyngeal squamous cell carcinoma [chosunobr.org]
- 2. KoreaMed [koreamed.org]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Cimifugin Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with cimifugin solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that can be used in cell culture without causing significant cytotoxicity?
A2: The maximum tolerated DMSO concentration varies between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%. For sensitive cell lines like RAW 264.7 and HaCaT, it is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do to prevent this?
A3: Precipitation of this compound in aqueous cell culture medium is a common issue due to its hydrophobic nature. Here are several strategies to prevent this:
-
Lower the final concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the medium.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase the serum concentration: Fetal bovine serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If your experimental design allows, increasing the serum concentration might prevent precipitation.
-
Use a solubility enhancer: Cyclodextrins can be used to form inclusion complexes with this compound, significantly increasing its aqueous solubility.
Q4: How can I use cyclodextrins to improve this compound solubility?
A4: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), can encapsulate this compound in their hydrophobic core, making it more soluble in aqueous solutions. You will need to prepare a this compound-cyclodextrin inclusion complex. The optimal molar ratio of this compound to cyclodextrin needs to be determined experimentally, but a 1:1 or 1:2 ratio is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not dissolving in DMSO. | The concentration is too high. | Gently warm the solution and sonicate. If it still doesn't dissolve, reduce the concentration of the stock solution. |
| This compound precipitates immediately upon addition to the cell culture medium. | The final concentration exceeds its aqueous solubility. The medium is too cold. The DMSO concentration is too high, causing it to "salt out". | Decrease the final this compound concentration. Use pre-warmed medium. Ensure the final DMSO concentration is low (ideally ≤ 0.1%). |
| Cells are showing signs of toxicity even at low this compound concentrations. | The DMSO concentration in the final medium is too high for your cell line. The this compound itself is cytotoxic at that concentration. | Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cells. Lower the this compound concentration. |
| Inconsistent results between experiments. | Precipitation of this compound in some wells but not others. Instability of the this compound solution over time. | Prepare fresh working solutions for each experiment. Visually inspect plates for any signs of precipitation before and during the assay. Use a solubility enhancer like cyclodextrin. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~50-100 mg/mL | [1][2] |
| Ethanol | Soluble, but quantitative data is limited. | |
| Water | Poorly soluble. | |
| 10% DMSO in Saline | Formulation dependent, can be improved with co-solvents. | [1] |
Table 2: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Lines
| Cell Line | Maximum Recommended DMSO Concentration | Reference |
| RAW 264.7 | ≤ 0.5% | [3] |
| HaCaT | ≤ 0.5% | [4] |
| General Guideline | 0.1% - 1% (cell line dependent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and cyclodextrin (e.g., HP-β-CD).
-
In a mortar, add the cyclodextrin and a small amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with a pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste in a vacuum oven or desiccator to obtain a solid powder of the inclusion complex.
-
The powdered complex can then be dissolved in water or cell culture medium to prepare a stock solution.
Protocol 3: Determining Maximum Tolerated DMSO Concentration
-
Seed your cells of interest in a 96-well plate at the desired density.
-
Prepare a serial dilution of DMSO in your complete cell culture medium, starting from a high concentration (e.g., 5%) down to 0%.
-
Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly affect cell viability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for a typical cell-based assay with this compound.
Caption: this compound inhibits the NF-κB signaling pathway by blocking IκBα phosphorylation.[1][2][5]
References
- 1. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 2. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield of Cimifugin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Cimifugin.
Troubleshooting Low this compound Yield: FAQs
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yields in natural product extraction can stem from several factors. The most common issues include:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for this compound.
-
Incorrect Extraction Parameters: Time, temperature, and solvent-to-solid ratio are critical variables that can significantly impact yield.
-
Poor Raw Material Quality: The concentration of this compound can vary greatly in the raw plant material due to factors like harvest time, storage conditions, and geographical origin.
-
Inadequate Sample Preparation: The particle size of the raw material can affect the efficiency of solvent penetration.
-
Analyte Degradation: this compound may degrade during the extraction process if exposed to excessive heat or light.
Q2: What is the recommended solvent for extracting this compound?
Aqueous ethanol or methanol solutions are generally most effective. Studies have shown that:
-
70% aqueous methanol provides a good yield of this compound.
-
Ethanol concentrations between 50% and 70% are also optimal for extracting chromones like this compound from plant material.
Q3: How do temperature and extraction time affect the yield?
These parameters are crucial and often interdependent.
-
Temperature: Increasing the temperature generally improves solvent penetration and mass transfer, which can increase the extraction rate. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound. Optimal temperatures are often in the range of 40-70°C.
-
Time: A longer extraction time can lead to a higher yield, but there is a point of diminishing returns after which the yield plateaus. For some methods like sonication, optimal times can be as short as 20-40 minutes.
Q4: Can the quality of my raw material be the problem?
Yes, this is a significant factor. The content of active constituents in herbal materials can be influenced by:
-
Genetics and Environment: Different plant varieties and growing conditions (soil, climate, altitude) affect the production of secondary metabolites.
-
Harvesting and Post-Harvest Processing: The timing of the harvest and how the material is dried and stored can alter its chemical composition.
It is advisable to use a standardized and reputable source for your raw material.
Q5: How can I improve my extraction efficiency?
To enhance your this compound yield, consider the following:
-
Optimize Solvent-to-Solid Ratio: A higher ratio can improve extraction but may also increase the amount of co-extractives. A common starting point is a 10:1 to 20:1 mL/g ratio.
-
Reduce Particle Size: Grinding the raw material to a fine powder increases the surface area available for solvent contact. A particle size of around 0.5 mm is often recommended.
-
Employ Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of phenolic compounds, including this compound.
Materials:
-
Dried and powdered raw material (e.g., Saposhnikovia divaricata or Cimicifuga rhizome)
-
70% Methanol in water (v/v) or 68% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the powdered raw material and place it in a suitable vessel.
-
Add 20 mL of 70% aqueous methanol (a 1:20 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 40 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant and collect the supernatant.
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants and filter through a 0.45 µm filter.
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
-
Quantify the this compound content using HPLC.
Protocol 2: Soxhlet Extraction of this compound
This is a more traditional and exhaustive extraction method.
Materials:
-
Dried and powdered raw material (particle size ~0.5 mm)
-
50% Ethyl alcohol
-
Soxhlet apparatus (including thimble, flask, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh about 5 g of the powdered raw material and place it inside a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 150 mL of 50% ethyl alcohol.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the raw material.
-
Allow the extraction to proceed for approximately 4-6 hours, or until the solvent in the siphon arm runs clear.
-
Once the extraction is complete, cool the apparatus and carefully dismantle it.
-
Concentrate the collected extract in the distillation flask using a rotary evaporator.
-
Further purify as needed and quantify the this compound content by HPLC.
Data Presentation
Table 1: Optimized Parameters for this compound Extraction
| Parameter | Optimized Value | Source Plant | Extraction Method | Reference |
| Solvent Concentration | 70% aqueous methanol | Saposhnikovia divaricata | Sonication | [1][2] |
| 68% ethanol | Cimicifugae Rhizome | Ultrasound-Assisted | ||
| Extraction Time | 40 minutes | Saposhnikovia divaricata | Sonication | [1][2] |
| 19 minutes | Cimicifugae Rhizome | Ultrasound-Assisted | ||
| Temperature | 40°C | Saposhnikovia divaricata | Sonication | [1][2] |
| 59.65°C | Cimicifugae Rhizome | Ultrasound-Assisted | ||
| Solvent-to-Material Ratio | 20:1 (mL/g) | Saposhnikovia divaricata | Sonication | [1][2] |
| 30:1 (mL/g) | Cimicifugae Rhizome | Ultrasound-Assisted |
Table 2: this compound Content in Commercial Saposhnikoviae Radices
| Sample Type | This compound Content (%) | Analytical Method | Reference |
| Commercially Available | 0.0019% to 0.0266% | HPLC | [1][2] |
Visualizations
This compound Extraction Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound extraction yield.
General Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and analysis of this compound.
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits inflammation by suppressing the NF-κB/MAPK pathway.
References
- 1. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of Cimifugin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Cimifugin in solution. The following information is curated from scientific literature and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many natural chromone derivatives, this compound is susceptible to degradation from several factors. The primary environmental and chemical stressors include pH, exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidation.[1] The presence of hydroxyl and methoxy groups on the chromone scaffold can influence its reactivity and stability.[2][3]
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the use of antioxidants can be a viable strategy, especially if oxidative degradation is suspected. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Q5: Are there any recommended strategies to enhance the solubility and stability of this compound in aqueous media for in vivo studies?
A5: For in vivo applications requiring aqueous formulations, co-solvents and complexation agents are often employed. Co-solvents such as polyethylene glycol (PEG) and propylene glycol can improve solubility. Additionally, cyclodextrins can form inclusion complexes with poorly soluble compounds like this compound, enhancing both their solubility and stability in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| pH-mediated Degradation | 1. Measure the pH of your experimental solution. 2. If the pH is neutral or alkaline, consider buffering your solution to a slightly acidic pH (e.g., pH 5-6) using a non-reactive buffer system (e.g., citrate or acetate buffer). 3. Perform a pilot experiment to assess this compound stability at different pH values. |
| Photodegradation | 1. Protect your solutions from light at all stages of preparation, storage, and experimentation by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Thermal Degradation | 1. Avoid exposing this compound solutions to elevated temperatures. 2. If heating is necessary for your experiment, conduct a time- and temperature-course study to determine the extent of degradation. 3. Store all solutions at appropriate cold temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Oxidative Degradation | 1. Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon before use. 2. Consider adding a suitable antioxidant to your formulation (see Experimental Protocols). |
| Repeated Freeze-Thaw Cycles | 1. Prepare single-use aliquots of your stock and working solutions to avoid repeated freezing and thawing. |
Issue 2: Color Change or Precipitation in Solution
| Possible Cause | Troubleshooting Steps |
| Alkaline Hydrolysis/Oxidation | 1. A color change (e.g., yellowing) can indicate degradation, particularly in alkaline conditions. 2. Immediately check and adjust the pH to a more acidic range if possible. 3. Prepare fresh solutions and ensure proper storage conditions. |
| Poor Solubility | 1. If precipitation is observed in aqueous buffers, the concentration may be too high. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or a solubilizing agent like cyclodextrin. 3. Sonication may aid in initial dissolution but may not prevent subsequent precipitation if the solution is supersaturated. |
Data Presentation
The following tables present hypothetical yet plausible data from a forced degradation study on this compound to illustrate the expected impact of various stressors.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | 98.5 |
| 5.0 | 24 | 99.2 |
| 7.4 | 24 | 85.3 |
| 9.0 | 24 | 62.1 |
Table 2: Effect of Temperature and Light on this compound Stability in a pH 7.4 Buffer
| Condition | Incubation Time (hours) | Remaining this compound (%) |
| 4°C, Protected from Light | 48 | 97.8 |
| 25°C, Protected from Light | 48 | 70.1 |
| 25°C, Exposed to Light | 48 | 55.4 |
| 50°C, Protected from Light | 48 | 41.2 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays
-
Preparation of Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.5. Degas the buffer by sparging with nitrogen gas for 15-20 minutes.
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store this stock solution in amber vials at -80°C in single-use aliquots.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution to the final desired concentration using the degassed pH 5.5 citrate buffer. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Execution of Assay: Perform your experiment promptly after preparing the working solution, keeping it protected from light and on ice when not in immediate use.
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for a forced degradation study.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for chromones.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm, 254 nm, or its λmax).
-
Method Validation: The HPLC method should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C and a solution at 60°C.
-
Photodegradation: Expose a this compound solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing this compound stability under various stress conditions.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Preparative Liquid Chromatography for Cimifugin
Welcome to the technical support center for the optimization of preparative liquid chromatography for Cimifugin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the purification of this bioactive compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparative HPLC of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in preparative chromatography and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to tailing.
-
Solution: Add a competitive agent, such as a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase. This can help to protonate free silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample load. Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising peak shape.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, replace the column.
-
-
Issue 2: Poor Peak Shape - Fronting Peaks
-
Question: The peak for this compound is fronting. What could be the reason for this?
-
Answer: Peak fronting is often associated with column overloading or poor sample solubility.
-
Column Overloading: Injecting a sample concentration that is too high can lead to this issue.
-
Solution: Decrease the concentration of your sample or reduce the injection volume.
-
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can cause peak fronting.
-
Solution: Ensure your sample is completely dissolved before injection. The sample solvent should ideally be the same as the initial mobile phase or a weaker solvent.
-
-
Issue 3: Variable Retention Times
-
Question: The retention time for this compound is inconsistent between runs. How can I stabilize it?
-
Answer: Fluctuating retention times can be due to several factors related to the mobile phase, column, or pump.
-
Mobile Phase Inconsistency: Inaccurate mixing of the mobile phase or changes in its composition over time can cause drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.
-
-
Pump Issues: Leaks or malfunctioning check valves in the pump can cause flow rate fluctuations.
-
Solution: Inspect the pump for any leaks and ensure the check valves are functioning correctly.
-
-
Issue 4: Low Signal Intensity or Poor Recovery
-
Question: I'm observing a low signal for this compound, and the recovery after purification is poor. What steps can I take to improve this?
-
Answer: Low signal intensity and poor recovery can be frustrating. Here are some potential causes and their solutions:
-
Incorrect Detection Wavelength: The detector may not be set to the optimal wavelength for this compound.
-
Solution: Based on analytical methods, a detection wavelength of 220 nm is recommended for this compound.[1]
-
-
Sample Degradation: this compound might be degrading on the column.
-
Solution: Consider adjusting the mobile phase pH to a more neutral range if possible, or work at a lower temperature to minimize degradation.
-
-
Fraction Collection Errors: The fraction collector settings might not be optimized.
-
Solution: Ensure the delay volume between the detector and the fraction collector is correctly calibrated. Set appropriate threshold and slope parameters for peak detection to avoid collecting fractions too early or too late.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a preparative HPLC method for this compound?
A1: A good starting point is to adapt a validated analytical method. An established analytical method for this compound uses a LiChrospher 100 RP-18e column with an isocratic mobile phase of acetonitrile and water (18:82) at a flow rate of 1.0 mL/min and a temperature of 40°C, with detection at 220 nm.[1] For preparative scale, you would start by optimizing the separation on an analytical column with the same stationary phase, then scale up the flow rate and injection volume for a larger diameter preparative column.
Q2: How do I scale up my analytical method to a preparative scale?
A2: To scale up from an analytical to a preparative column while maintaining similar chromatography, you need to adjust the flow rate and injection volume according to the column dimensions. The following formulas can be used:
-
Flow Rate Scaling:
-
Fprep = Fanalyt × (IDprep / IDanalyt)2
-
Where F is the flow rate and ID is the internal diameter of the column.
-
-
Injection Volume Scaling:
-
Vprep = Vanalyt × (IDprep / IDanalyt)2 × (Lprep / Lanalyt)
-
Where V is the injection volume and L is the length of the column.
-
It is recommended to use columns with the same packing material and particle size for both analytical and preparative scales to ensure a predictable scale-up.
Q3: What are the key considerations for sample preparation before preparative HPLC of this compound?
A3: Proper sample preparation is crucial for a successful preparative run.
-
Extraction: An efficient extraction method for this compound from its natural source, Saposhnikoviae Radix, involves using 70% aqueous methanol with sonication.[1]
-
Filtration: Always filter your sample through a 0.45 µm or smaller filter to remove any particulate matter that could clog the column or system.
-
Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase and is preferably weaker than the mobile phase to ensure good peak shape upon injection.
Q4: What is column overloading and how should I approach it for this compound purification?
A4: Column overloading is a technique used in preparative chromatography to maximize the amount of sample purified per run. There are two main types:
-
Concentration Overloading: Increasing the concentration of the sample injected at a constant volume. This is often preferred as it keeps the fraction volumes smaller.
-
Volume Overloading: Increasing the injection volume of a sample at a constant concentration.
To determine the optimal load for this compound, you should perform a loading study. Start with a low injection amount on your analytical column and gradually increase it until you see a significant decrease in resolution between this compound and adjacent impurities. This will give you an indication of the loading capacity of your stationary phase.
Data Presentation
Table 1: Analytical HPLC Method Parameters for this compound
| Parameter | Value | Reference |
| Column | LiChrospher 100 RP-18e (4 x 250 mm) | [1] |
| Mobile Phase | Acetonitrile:Water (18:82, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | 40°C | [1] |
| Detection | 220 nm | [1] |
| Internal Standard | Methylparaben | [1] |
Table 2: General Troubleshooting for Preparative HPLC
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | Column frit blockage, system blockage | Backflush the column, check for blocked tubing or filters. |
| Peak Splitting | Column void, sample solvent incompatibility | Replace the column, dissolve sample in mobile phase. |
| No Peaks | Detector off, no sample injected, flow path issue | Check detector status, verify injection, inspect for leaks or blockages. |
| Baseline Noise | Air bubbles in the pump or detector, contaminated mobile phase | Degas the mobile phase, flush the system, use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: Analytical Method for this compound Quantification
This protocol is based on a published method for the quantification of this compound.[1]
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: LiChrospher 100 RP-18e (4 x 250 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of acetonitrile and water in an 18:82 (v/v) ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 40°C.
-
Detection: Set the UV detector to a wavelength of 220 nm.
-
Internal Standard: Prepare a stock solution of methylparaben.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Add a known amount of the internal standard.
-
Injection: Inject the prepared sample into the HPLC system.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard.
Protocol 2: General Workflow for Method Development and Scale-Up
This protocol outlines a general approach to developing a preparative method from an analytical one.
-
Analytical Method Optimization:
-
Start with the analytical method described in Protocol 1.
-
Optimize the mobile phase composition (e.g., gradient elution) to achieve the best possible resolution between this compound and any impurities.
-
Use a column with the same stationary phase as the intended preparative column.
-
-
Loading Study:
-
On the analytical column, incrementally increase the injection volume or sample concentration.
-
Monitor the resolution and peak shape to determine the maximum loading capacity before significant loss of separation occurs.
-
-
Scale-Up Calculation:
-
Using the formulas provided in FAQ 2, calculate the required flow rate and injection volume for your preparative column.
-
-
Preparative Run:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the scaled-up sample volume.
-
Run the preparative method with the calculated flow rate.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal at 220 nm.
-
Ensure the delay volume is correctly configured.
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Visualizations
Caption: Workflow for Preparative HPLC Method Development and Scale-Up.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
Technical Support Center: Minimizing Variability in Cimifugin Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducibility in experiments involving Cimifugin.
Section 1: FAQs - Compound Handling and Preparation
This section addresses common questions regarding the proper storage, handling, and preparation of this compound to maintain its stability and integrity.
| Question | Answer |
| Q1: How should I properly store and handle this compound to ensure stability? | For Powder: Store this compound powder, which should have a purity of ≥98-99%, in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like Dimethyl Sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. Like many natural phenolic compounds, this compound may be susceptible to degradation under certain pH and temperature conditions.[3][4] |
| Q2: What is the best solvent for this compound, and what is the recommended final concentration for cell-based assays? | This compound is poorly soluble in water.[5][6] The standard practice is to first dissolve it in DMSO to create a concentrated stock solution.[1] This stock is then further diluted with cell culture medium or saline to the final working concentration.[1] Crucially, the final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. [1] Always run a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| Q3: I'm seeing a precipitate in my cell culture medium after adding the this compound working solution. What could be the cause and how can I fix it? | Precipitation is a common issue stemming from the poor aqueous solubility of this compound.[5][6] Causes & Solutions: 1. Concentration Too High: The final working concentration may exceed its solubility limit in the aqueous medium. Try lowering the final concentration. 2. Insufficient Mixing: Ensure the working solution is thoroughly mixed with the medium by gentle vortexing or pipetting before adding to the cells. 3. Temperature Shock: Pre-warm the cell culture medium to 37°C before adding the this compound solution to prevent precipitation due to temperature changes. 4. Formulation Strategies: For in vivo or complex experiments, consider advanced formulation strategies like nanohydrogels or solid dispersions, which have been shown to improve the solubility of similar compounds.[7][8] |
| Q4: How can I ensure the quality and purity of the this compound I am using? | Variability in compound purity is a major source of inconsistent results. Verification Steps: 1. Source from Reputable Suppliers: Purchase this compound from suppliers that provide a Certificate of Analysis (CoA) detailing its purity (e.g., ≥98% by HPLC).[1] 2. Check for Degradation: Visually inspect the powder for any change in color or texture. For stock solutions, ensure they are clear and free of particulates. 3. Analytical Chemistry: For rigorous quality control, methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to confirm the identity and purity of the compound and check for potential degradation products.[9][10] |
Section 2: Troubleshooting Guides for Cell-Based Assays
This section provides structured guidance for resolving common issues encountered during in vitro experiments with this compound.
Guide 1: Inconsistent Cell Viability/Toxicity Results
Problem: High variability in cell viability assays (e.g., CCK8, MTT) between wells or experiments, or results that are not dose-dependent.
Troubleshooting Workflow
Caption: Workflow for troubleshooting viability assay variability.
Key Factors and Solutions
| Factor | Potential Cause of Variability | Recommended Action |
| Cell Health | High passage number, mycoplasma contamination, or poor morphology can alter cellular response.[11][12] | Use cells within a consistent and low passage range. Regularly test for mycoplasma. Ensure cells are healthy and at an appropriate confluency (typically 70-80%) before treatment.[12] |
| Seeding Density | Uneven cell distribution or incorrect cell numbers per well leads to inconsistent starting points. | Create a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating rows/columns. Determine the optimal seeding density for your cell line and assay duration.[12] |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to altered media and compound concentrations.[12] | To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[12] |
| Compound Stability | This compound may degrade in the culture medium over long incubation periods. | For long-term experiments (>24h), consider replenishing the media with fresh this compound to maintain a stable concentration. |
| Assay Timing | The selected endpoint may be too early or too late to capture the biological effect.[13] | Perform a time-course experiment to determine the optimal time point for measuring changes in cell viability after this compound treatment. |
Guide 2: Variable Cytokine Inhibition in ELISA/qPCR
Problem: Inconsistent reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) after treatment with this compound in stimulated cells.
Typical Effective Concentrations of this compound
The following table summarizes concentrations used in published studies to help guide dose-selection.
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| HaCaT | TNF-α (20 ng/mL) | 0.01, 0.1, 1 µM | Dose-dependent reduction of IL-6 and IL-1β protein levels. | [14] |
| BEAS-2B | LPS (50 µg/mL) | 6.25 µg/mL | Inhibition of inflammatory factor expression. | [9] |
| BV-2 | LPS | Not specified | Attenuated secretion and gene expression of IL-1β, IL-6, and TNF-α. | [15] |
Troubleshooting Steps
-
Validate Stimulant Activity: Ensure your stimulant (e.g., LPS, TNF-α) is potent and used at a concentration that elicits a robust but sub-maximal inflammatory response. Titer the stimulant to find the optimal concentration.
-
Optimize Pre-incubation Time: The timing of this compound treatment relative to stimulation is critical. Most protocols involve pre-treating the cells with this compound for a period (e.g., 2-6 hours) before adding the inflammatory stimulus.[2] This allows the compound to enter the cells and engage its targets.
-
Check Cell Density: Over-confluent or under-confluent cell cultures can respond differently to stimuli. Maintain a consistent cell density across all experiments.
-
Standardize Assay Procedures: For ELISA, ensure consistent antibody concentrations, incubation times, and washing steps. For qPCR, verify RNA quality and use validated primers.[2][16]
Section 3: Detailed Experimental Protocols
Protocol 1: Assessing this compound's Effect on LPS-Induced Cytokine Expression in BV-2 Cells
This protocol is adapted from methodologies used in neuroinflammation studies.[15]
-
Cell Seeding: Plate BV-2 microglial cells in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in complete DMEM.
-
This compound Pre-treatment: Prepare working solutions of this compound in complete DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add the this compound-containing medium (or vehicle control) to the respective wells. Incubate for 2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) directly to the medium in each well to a final concentration of 1 µg/mL (concentration may need optimization). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection & Analysis:
-
For ELISA: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis. Measure IL-6, IL-1β, and TNF-α levels according to the manufacturer's instructions for your ELISA kit.[15]
-
For qPCR: Lyse the cells directly in the plate to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers for Il6, Il1b, and Tnf.[15]
-
Protocol 2: Western Blot for NF-κB and MAPK Pathway Analysis
This protocol provides a general framework for analyzing protein phosphorylation, a key indicator of pathway activation.[14]
-
Cell Treatment & Lysis: Seed cells (e.g., HaCaT) and treat with this compound and/or a stimulant (e.g., TNF-α) for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C, diluted in the blocking buffer.
-
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Section 4: Key Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is essential for experimental design and data interpretation.
NF-κB and MAPK Signaling
This compound has been shown to suppress inflammation by inhibiting the activation of both the NF-κB and MAPK signaling cascades.[14] In response to stimuli like TNF-α or LPS, these pathways trigger the expression of pro-inflammatory genes. This compound treatment reduces the phosphorylation of key proteins in these pathways.[14]
Caption: this compound inhibits NF-κB and MAPK pathways.
SIRT1/Nrf2 Signaling
In models of sepsis-induced neuroinflammation, this compound demonstrates protective effects by activating the SIRT1/Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and mitochondrial dysfunction.[15]
Caption: this compound activates the protective SIRT1/Nrf2 pathway.
References
- 1. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcm.mums.ac.ir [rcm.mums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. youtube.com [youtube.com]
- 14. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering the mechanism of this compound in mitigating LPS-induced neuroinflammation in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cimifugin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Cimifugin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids. Additionally, its metabolic conversion and potential for efflux by transporters can further reduce the amount of drug that reaches systemic circulation. Studies have also shown that its glycoside precursor, prim-O-glucosylthis compound, is converted to this compound in vivo, which can lead to complex absorption kinetics.[1]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on enhancing its solubility and dissolution rate, and protecting it from premature metabolism. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to increase surface area and solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its wettability and dissolution.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance its aqueous solubility.
-
Prodrug Approach: Utilizing naturally occurring glycosides like prim-O-glucosylthis compound, which may have different absorption characteristics and are converted to the active this compound in the body.[1]
Q3: How does the administration of prim-O-glucosylthis compound affect the pharmacokinetics of this compound?
A3: When prim-O-glucosylthis compound is administered orally, it is largely converted to this compound during absorption. This results in a different pharmacokinetic profile compared to the administration of pure this compound. A bimodal ("double peak") phenomenon in the plasma concentration-time curve is often observed, suggesting complex absorption and/or distribution processes.[1] The absorption and elimination of this compound derived from the extract also appear to be prolonged compared to the administration of the single compound.[1]
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?
A4: Co-administration of other compounds can influence the absorption and bioavailability of this compound. For instance, studies have shown that calycosin-7-O-β-D-glucoside can enhance the absorption of prim-O-glucosylthis compound and this compound, leading to increased bioavailability.[2][3] This suggests that certain compounds can modulate the transporters or metabolic enzymes involved in this compound's absorption.
Troubleshooting Guides
Nanoformulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | Poor solubility of this compound in the lipid or polymer matrix. Drug leakage during the formulation process. | Screen different lipids or polymers to find one with better solubilizing capacity for this compound. Optimize the drug-to-carrier ratio. Adjust the homogenization speed or sonication time. |
| Particle Aggregation/Instability | Insufficient surfactant concentration. Inappropriate zeta potential. | Increase the concentration of the stabilizer/surfactant. Use a combination of surfactants. Adjust the pH of the formulation to increase the magnitude of the zeta potential. |
| Inconsistent Particle Size | Non-uniform homogenization or sonication. Temperature fluctuations during preparation. | Ensure consistent energy input during particle size reduction. Precisely control the temperature throughout the process. Use a high-pressure homogenizer for more uniform particle size distribution. |
Solid Dispersion Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drug Recrystallization During Storage | The amorphous drug is thermodynamically unstable. Inappropriate polymer selection or drug-to-polymer ratio. | Select a polymer with a high glass transition temperature (Tg). Increase the polymer-to-drug ratio to better disperse and stabilize the drug. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. |
| Incomplete Dissolution | Poor wettability of the solid dispersion. Phase separation of the drug and polymer. | Incorporate a surfactant into the formulation. Choose a more hydrophilic polymer. Confirm the amorphous state and lack of phase separation using techniques like DSC and XRD. |
| Low In Vivo Bioavailability Despite Improved Dissolution | Drug precipitation in the gastrointestinal tract. First-pass metabolism. | Include a precipitation inhibitor in the formulation. Co-administer with a metabolic inhibitor (use with caution and proper ethical approval). |
Cyclodextrin Complexation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency | Poor fit of this compound into the cyclodextrin cavity. Inappropriate stoichiometry. | Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to find the best fit. Optimize the drug-to-cyclodextrin molar ratio. |
| Complex Dissociation Before Absorption | Weak binding between this compound and the cyclodextrin. Competition from other molecules in the GI tract. | Use a modified cyclodextrin with stronger binding affinity. Consider formulating the complex in a protective delivery system (e.g., mucoadhesive polymers). |
| Limited Increase in Bioavailability | The complex is too stable, preventing drug release at the absorption site. The amount of cyclodextrin used is too high, leading to a decrease in the free drug concentration gradient. | Select a cyclodextrin that provides a balance between solubilization and drug release. Use the minimum amount of cyclodextrin necessary to achieve the desired solubility enhancement. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and Prim-O-glucosylthis compound in Rats After Oral Administration
| Formulation | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Radix Saposhnikoviae Extract | prim-O-glucosylthis compound | 39.92 | 0.54 | - | 1.31 |
| Radix Saposhnikoviae Extract | This compound | - | - | - | - |
| This compound Monomer Solution | This compound | - | - | - | - |
| prim-O-glucosylthis compound Monomer Solution | prim-O-glucosylthis compound | - | - | - | - |
| prim-O-glucosylthis compound + Calycosin-7-O-β-D-glucoside | prim-O-glucosylthis compound | Significantly Increased | - | Significantly Increased | - |
| prim-O-glucosylthis compound + Calycosin-7-O-β-D-glucoside | This compound | Significantly Increased | - | - | - |
Note: Specific values for all parameters were not available in the cited sources. "Significantly Increased" indicates a statistically significant increase compared to the administration of prim-O-glucosylthis compound alone.[1][2][3]
Experimental Protocols
Note: The following are generalized protocols and should be optimized for this compound-specific formulations.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Preparation of Lipid Phase: Dissolve a specific amount of this compound and a lipid (e.g., glyceryl monostearate) in a small volume of an organic solvent (e.g., ethanol) by heating to 5-10°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a set number of cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and in vitro dissolution rate.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the mixture and knead thoroughly for a specified time (e.g., 45 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Characterize the inclusion complex for complexation efficiency, solubility enhancement, and changes in physicochemical properties using techniques like FTIR, DSC, and XRD.
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. Comparative pharmacokinetics of prim-O-glucosylthis compound and this compound by liquid chromatography-mass spectrometry after oral administration of Radix Saposhnikoviae extract, this compound monomer solution and prim-O-glucosylthis compound monomer solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prim-O-glucosylthis compound | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. [Studies on effects of calycosin-7-O-β-D-glucoside on prim-O-glucosylthis compound and this compound in vivo pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cimifugin Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Cimifugin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to refine mass spectrometry settings for accurate and reproducible this compound detection.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor ions for this compound in mass spectrometry? A1: this compound has a molecular weight that allows for easy ionization. In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is the most common precursor ion. In negative ESI- mode, the deprotonated molecule [M-H]⁻ would be targeted. For phenolic compounds like this compound, negative ionization can sometimes offer higher sensitivity[1].
Q2: Which ionization technique is best for this compound analysis, ESI or APCI? A2: Electrospray ionization (ESI) is commonly used for the analysis of chromones and other polar to semi-polar compounds like this compound[2][3]. Atmospheric pressure chemical ionization (APCI) can be a complementary technique, particularly for less polar compounds, but ESI is generally the first choice.
Q3: What type of liquid chromatography (LC) column is recommended for this compound separation? A3: A reversed-phase C18 column is the standard choice for separating this compound from other components in a sample matrix[4][5]. Columns with a particle size of 5 µm or smaller (as in UPLC systems) provide excellent resolution and peak shape[6][7].
Q4: How can I prepare this compound samples from complex matrices like herbal extracts or plasma? A4: For herbal materials, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by dispersive solid-phase extraction (dSPE) cleanup is effective for removing matrix interferences like pigments[8][9]. For plasma samples, protein precipitation with acetonitrile or methanol is a common first step[10][11]. For cleaner samples and better sensitivity, solid-phase extraction (SPE) is recommended[4].
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Peak Detected | 1. Inefficient Ionization: Incorrect ESI source settings (voltage, gas flow, temperature). | Optimize source parameters by infusing a pure this compound standard. Typical starting points for ESI include a spray voltage of 3-4.5 kV and a capillary temperature of 250-350°C[10][12]. |
| 2. Ion Suppression from Matrix: Co-eluting compounds from the sample matrix (e.g., plasma, herbal extract) compete with this compound for ionization, reducing its signal[13][14]. | Improve sample cleanup using SPE or an optimized QuEChERS protocol with adsorbents like C18 and PSA[14]. Adjust the LC gradient to better separate this compound from interfering compounds. | |
| 3. Incorrect MRM Transitions: The selected precursor or product ions are incorrect or have low intensity. | Tune the instrument using a this compound standard. Perform a full scan to confirm the precursor ion mass, followed by a product ion scan to identify the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM)[15]. | |
| 4. Sample Degradation: this compound may be unstable under certain pH, light, or temperature conditions. | Ensure proper sample storage (e.g., -20°C) and prepare fresh standards. Investigate the stability of this compound in the final sample solvent. | |
| High Background Noise or Interfering Peaks | 1. Contaminated Mobile Phase or LC System: Solvents, tubing, or the autosampler may be contaminated. | Use high-purity, LC-MS grade solvents and additives. Flush the system thoroughly. Run solvent blanks to identify the source of contamination. |
| 2. Complex Sample Matrix: Herbal extracts are notoriously complex and can introduce a wide range of interfering compounds[9]. | Employ a more rigorous sample cleanup method. The use of Enhanced Matrix Removal (EMR) kits can be beneficial for particularly challenging matrices[9]. | |
| 3. Inadequate Chromatographic Separation: The LC method does not sufficiently resolve this compound from isomers or other matrix components. | Optimize the LC gradient, try a different mobile phase modifier (e.g., ammonium formate instead of formic acid), or use a column with a different selectivity (e.g., Phenyl-Hexyl). | |
| Poor Reproducibility (Inconsistent Peak Area/Height) | 1. Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution. | Use an internal standard (IS) that is structurally similar to this compound to correct for variations. Ensure precise and consistent execution of the sample preparation protocol[5]. |
| 2. Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent runs. | Optimize the autosampler wash sequence with a strong organic solvent. Inject blanks after high-concentration samples to confirm the absence of carryover. | |
| 3. Instrument Fluctuation: The MS detector response is drifting over the course of the analytical run. | Allow the instrument to fully stabilize before starting the sequence. Regularly calibrate the mass spectrometer as per the manufacturer's guidelines[7]. Run quality control (QC) samples throughout the batch to monitor performance[16]. |
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Material (QuEChERS-based)
This protocol is adapted for complex botanical matrices like Saposhnikovia divaricata or Cimicifuga racemosa.
-
Homogenization: Weigh 1-2 grams of the dried, powdered herbal material into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water and vortex for 1 minute to moisten the sample.
-
Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid, if desired, to improve extraction of acidic compounds). Shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake for 1 minute to prevent salt agglomeration.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, and C18). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.
Protocol 2: Development of an LC-MS/MS Method for this compound Quantification
This protocol outlines the steps to establish a robust quantitative method using a triple quadrupole mass spectrometer.
-
Compound Tuning and MRM Optimization:
-
Prepare a 1 µg/mL standard solution of this compound in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Acquire full scan mass spectra in both positive and negative ESI modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Select the most intense precursor ion and perform a product ion scan to generate a fragmentation spectrum.
-
From the product ion spectrum, choose the two or three most abundant and stable fragment ions to serve as product ions for MRM transitions[15].
-
Optimize the collision energy (CE) and other lens voltages for each MRM transition to maximize signal intensity.
-
-
Liquid Chromatography:
-
Set up the LC system with the parameters outlined in the table below, which are typical for this type of analysis[3][4].
Parameter Recommended Setting Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 3 µm) Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 0.3 - 0.4 mL/min Column Temp. 35 - 40 °C Injection Vol. 5 - 10 µL Example Gradient 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B) -
-
Mass Spectrometry:
-
Set up the MS with the optimized MRM transitions and source parameters.
Parameter Recommended Setting Ionization Mode Electrospray Ionization (ESI), Positive or Negative Scan Type Multiple Reaction Monitoring (MRM) Ion Spray Voltage 3500 - 4500 V (positive), -3000 to -4500 V (negative) Source Temperature 300 - 450 °C Gas 1 (Nebulizer) 40 - 60 psi Gas 2 (Heater) 40 - 60 psi Curtain Gas 20 - 30 psi -
Quantitative Data Summary
The following tables summarize HPLC conditions and validation parameters from a pharmacokinetic study of this compound in rat plasma, providing a benchmark for quantitative method performance[4].
Table 1: HPLC Method Parameters for this compound Quantification [4]
| Parameter | Value |
| Column | 4.6 mm x 200 mm, 5 µm particle size |
| Mobile Phase | Isocratic Methanol:Water (60:40, v/v) |
| Detection Wavelength | 250 nm |
Table 2: Method Validation Parameters for this compound in Rat Plasma [4]
| Parameter | Result |
| Linearity Range | 0.100 - 10.040 µg/mL |
| Limit of Detection (LOD) | 30 ng/mL |
| Intra-day Precision (RSD%) | 2.23% - 6.21% |
| Inter-day Precision (RSD%) | 2.09% - 7.59% |
| Absolute Recovery | 76.58% - 77.67% |
Visualized Workflows and Pathways
Experimental and Logical Workflows
Signaling Pathways Involving this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
1. Inhibition of the NF-κB Signaling Pathway
This compound can suppress inflammatory responses by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes[1][17].
References
- 1. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 2. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of fifteen compounds in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Chaihu-Guizhi decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in rat plasma after oral administration of the extract of Saposhnikovia divaricatae root. Determination of this compound by high performance liquid chromatography coupled with solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cimifugin studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cimifugin.
Troubleshooting Guide
Question 1: My in vitro results with this compound are inconsistent or show lower-than-expected bioactivity. What are the potential causes?
Answer: Inconsistent in vitro results can stem from several factors related to the compound, cell culture conditions, and experimental setup.
-
Compound Integrity and Solubility:
-
Purity: Ensure the purity of your this compound stock (typically ≥98%).[1] Impurities from synthesis or degradation can lead to off-target effects or reduced potency.
-
Solubility: this compound is often dissolved in DMSO for in vitro use.[2] Ensure it is fully dissolved before adding to the culture medium. Precipitated compound will lead to a lower effective concentration. Avoid repeated freeze-thaw cycles of stock solutions.
-
Final DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent and low across all experimental groups (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Cell Culture Conditions:
-
Cell Line and Passage Number: Use a consistent cell line and passage number. High-passage cells can exhibit altered signaling responses. For example, studies have successfully used HaCaT (immortalized human epidermal) and RAW264.7 (macrophage-like) cells.[3][4]
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells will respond differently to stimuli and treatment.
-
-
Experimental Protocol:
-
Pre-incubation Time: The duration of pre-treatment with this compound before applying a stimulus (like TNF-α or LPS) is critical. Published protocols often involve pre-treating cells for several hours (e.g., 6 hours) before stimulation.[3]
-
Stimulus Concentration: The concentration of the inflammatory stimulus (e.g., TNF-α, LPS) should be optimized. An overly strong stimulus might mask the inhibitory effects of this compound.
-
A logical workflow for troubleshooting these issues is outlined below.
Question 2: I am not observing the expected anti-inflammatory effect of this compound in my animal model. Why might this be?
Answer: Discrepancies in animal model outcomes can arise from the choice of model, dosing, and administration route.
-
Model-Specific Effects: this compound's efficacy can be highly dependent on the specific inflammatory pathway being studied. For instance, in atopic dermatitis models, this compound significantly reduced scratching behavior induced by the Th2-dominant inflammatory agent FITC, but had no significant effect on the Th1-dominant inflammation induced by DNFB.[1][5] Ensure your model's underlying mechanism aligns with this compound's known targets.
-
Dosing and Administration:
-
Route: Intragastric administration is commonly used in published studies.[1][3] Ensure the chosen route allows for adequate bioavailability.
-
Dosage: Effective doses in mice have been reported in the range of 12.5 to 50 mg/kg.[3][6] You may need to perform a dose-response study to find the optimal concentration for your specific model.
-
Treatment Schedule: The timing and duration of treatment are crucial. In some models, this compound was administered for several consecutive days before the inflammatory challenge.[1][5]
-
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the solvent used for administration.
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action for this compound?
Answer: this compound is a bioactive chromone derived from the roots of Saposhnikovia divaricata.[3][7] Its mechanism is multifactorial, and the dominant pathway can depend on the biological context. Key reported mechanisms include:
-
Inhibition of NF-κB and MAPK Signaling: In models of psoriasis and inflammation, this compound has been shown to inhibit the phosphorylation of key proteins in the NF-κB (IκB, p65) and MAPK (JNK, ERK, p38) signaling pathways.[4][7] This action reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]
-
Targeting the MrgprA3 Receptor: In studies on histamine-independent itch associated with atopic dermatitis, this compound was found to competitively bind to the Mas-related G protein-coupled receptor A3 (MrgprA3).[1][8] This blocks the downstream calcium influx in dorsal root ganglia (DRG) neurons that transmits the itch signal.[1][5]
-
Regulation of Epithelial Tight Junctions: this compound can suppress allergic inflammation by restoring the integrity of epithelial tight junctions. This reduces the production of epithelial-derived cytokines like TSLP and IL-33, which are key initiators of type 2 allergic responses.[3][9]
The diagram below illustrates this compound's inhibitory effect on the NF-κB/MAPK pathway.
References
- 1. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of intrathecal this compound treatment: a preliminary rat study based on formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cimifugin
This technical support center provides best practices for the long-term storage and handling of Cimifugin, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, it is recommended to store the powder at -20°C. Under these conditions, the compound is reported to be stable for up to 3 years.[1] For shorter periods, storage at 4°C in a dark and dry environment is also acceptable.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound solutions, for example in DMSO, should be stored at -80°C for long-term use, where they can be stable for up to one year.[1] For daily or weekly use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the optimal light and humidity conditions for storing this compound?
This compound, like many furanocoumarins, may be sensitive to light and moisture. It is crucial to store the solid compound in a tightly sealed container, protected from light. A desiccator can be used to maintain a low-humidity environment. Studies on other powdered compounds highlight that lower temperatures and protection from light are critical for maintaining phytochemical stability.
Q4: How do I properly reconstitute powdered this compound for my experiments?
For cell culture and other in vitro assays, this compound is often dissolved in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, add the desired volume of DMSO to the vial of powdered this compound. Sonication is recommended to ensure complete dissolution.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, also recommending sonication for dissolution.[1] Always ensure the final concentration of the solvent is compatible with your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Change in powder color (e.g., yellowing) | Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures). | Discard the compound as its purity may be compromised. Review storage procedures to ensure the new stock is kept in a tightly sealed container, protected from light, and at the recommended temperature. |
| Powder appears clumped or sticky | Moisture absorption. | While the compound might still be usable for some applications, its exact concentration may be affected. For best results, use a fresh, dry sample. Store the compound in a desiccator to prevent moisture absorption. |
| Difficulty dissolving the compound | Insufficient mixing or compound precipitation. | Use sonication to aid dissolution as recommended by suppliers.[1] If the compound precipitates out of solution upon storage, gently warm the solution and sonicate again before use. Ensure the solvent is of high purity. |
| Inconsistent experimental results | Degradation of the compound in stock solutions due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. Always use the solution immediately after preparation whenever possible.[1] |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Solvent | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | N/A | Store in a dark, dry, and tightly sealed container. |
| In Solution | -80°C | Up to 1 year | DMSO | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound. It is based on common methods for analyzing related compounds.
1. Objective: To quantify the purity of a this compound sample over time under specific storage conditions and identify potential degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 4 µm particle size)
-
Volumetric flasks, pipettes, and vials
3. Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (from the stability study) in the solvent to achieve a known concentration within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
UV Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan, likely around 320-330 nm for chromones).
-
Gradient Elution:
-
0-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (equilibration)
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol outlines a method to identify potential degradation products of this compound.
1. Objective: To identify the mass of potential degradation products of this compound after forced degradation studies.
2. Materials:
-
This compound sample (stressed under heat, light, acidic, basic, and oxidative conditions)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
3. Method:
-
Forced Degradation:
-
Expose this compound solutions to various stress conditions (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂, heat at 60°C, UV light exposure) for a defined period.
-
-
Sample Preparation:
-
Dilute the stressed samples to an appropriate concentration for LC-MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate the parent compound from its degradation products.
-
Ionization Mode: ESI positive and/or negative mode.
-
Mass Spectrometry: Perform a full scan to detect the molecular ions of this compound and any new compounds. Follow with product ion scans (MS/MS) on the detected masses to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Compare the chromatograms of stressed and unstressed samples.
-
Identify new peaks in the stressed samples.
-
Analyze the mass spectra and fragmentation patterns of the new peaks to propose structures for the degradation products.
-
Mandatory Visualizations
Signaling Pathways
Caption: Competitive binding of this compound to the MrgprA3 receptor, inhibiting itch signaling.
Caption: this compound inhibits key proteins in the NF-κB and MAPK signaling pathways.
Caption: this compound co-regulates the TLR4/IL-1β-IRAK and IL-6/JAK/STAT3 signaling pathways.
References
Optimizing incubation times for Cimifugin treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental protocols involving Cimifugin, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bioactive chromone with potent anti-inflammatory and anti-allergic properties. Its mechanism is multi-faceted and includes:
-
Strengthening Epithelial Barriers: It enhances the expression of tight junction proteins (e.g., CLDN-1, occludin), which in turn suppresses the production of key allergic inflammation initiators like TSLP and IL-33.[1][2]
-
Inhibition of Pro-inflammatory Pathways: this compound attenuates inflammation by inhibiting the activation of NF-κB and MAPK (JNK, ERK, p38) signaling pathways.[3] This leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]
-
Modulation of Sensory Neurons: For histamine-independent itch, as seen in atopic dermatitis, this compound directly targets the MrgprA3 receptor on dorsal root ganglia (DRG) neurons, inhibiting calcium influx.[5][6]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is highly dependent on the cell type and the specific biological question being investigated. Published studies show a wide range of effective incubation times:
-
Short-term (Minutes): For studies on rapid signaling events like calcium influx in dorsal root ganglia (DRG) neurons, a short pre-incubation of 5 minutes is sufficient before adding the stimulant.[7]
-
Mid-term (Hours): For experiments involving gene expression or protein production changes, longer incubations are necessary. In HaCaT keratinocytes, a 6-hour pre-treatment with this compound followed by a 12-hour co-incubation with a stimulant (like TNF-α) has been shown to be effective.[1]
-
Long-term (24-72 Hours): For assessing chronic effects, cell viability, or sustained inflammatory responses, incubations of 24 to 72 hours have been used. For example, in LPS-stimulated RAW264.7 macrophages, a 24-hour treatment was used to measure the inhibition of inflammatory factors.[8]
Q3: What are the recommended starting concentrations for this compound?
A3: The effective concentration of this compound varies by cell line. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. See Table 1 for concentrations used in published studies.
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cytotoxicity at its effective concentrations.
-
In HaCaT cells , concentrations up to 1 µM for 24 hours showed no significant reduction in cell viability.[3]
-
In RAW264.7 cells , concentrations up to 100 mg/L (approximately 326 µM) for 72 hours were found to be non-cytotoxic.[4][9] If you observe cell death, it is likely due to exceeding the optimal concentration for your specific cell line or an issue with the compound's solubility.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO (100 mg/mL) and, with sonication, in water (33.33 mg/mL).[10]
-
Storage (Powder): Store at -20°C for up to 3 years.
-
Storage (In Solvent): Prepare stock solutions in DMSO. Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[10] For cell culture, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced effects.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Line/Model | Application | Effective Concentration Range | Incubation Time | Reference(s) |
| HaCaT (Human Keratinocytes) | Atopic Dermatitis Model (TNF-α induced) | 0.01 µM - 1 µM | 6 hr pre-incubation, then 12 hr with stimulus | [1][11] |
| HaCaT (Human Keratinocytes) | Psoriasis Model (TNF-α induced) | 0.01 µM - 1 µM | 24 hr (for viability) | [3] |
| RAW264.7 (Mouse Macrophages) | Inflammation Model (LPS induced) | 25 mg/L - 100 mg/L | 24 hr (co-treatment with LPS) | [4][8] |
| RAW264.7 (Mouse Macrophages) | Cytotoxicity Assay | up to 100 mg/L (~326 µM) | 72 hr | [4][9] |
| DRG Neurons (Mouse) | Itch/Sensory Neuron Model | 10 µM | 5 min pre-incubation | [5][7] |
Visualizations & Workflows
Caption: this compound's mechanism in allergic inflammation via Tight Junctions.
Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for optimizing this compound incubation time.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound Treatment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed. | 1. Suboptimal Incubation Time: The treatment duration may be too short for transcriptional changes or too long if the peak effect is transient. 2. Concentration Too Low: The dose is insufficient to produce a biological effect in your specific cell model. 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment window.[1][3] 2. Run a dose-response curve to determine the EC50 or optimal effective concentration for your assay. 3. Prepare fresh stock solutions from powder. Aliquot stocks to minimize freeze-thaw cycles and store appropriately (-80°C for long-term).[10] |
| High cell death or toxicity. | 1. Concentration Too High: Even though this compound has low toxicity, very high concentrations can be detrimental. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the culture media is too high. 3. Contamination: The stock solution or powder may be contaminated. | 1. Perform a cell viability assay (e.g., CCK-8, MTS) with a range of concentrations to determine the non-toxic dose range for your specific cell line.[3][4] 2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Include a vehicle-only control in your experiments. 3. Use sterile technique when preparing solutions. If in doubt, use a fresh vial of the compound. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Cell passage number, confluency, or overall health can significantly impact results. 2. Inconsistent Compound Activity: Degradation of this compound in stock solutions or in media during long incubations. 3. Assay Variability: Technical variations in the endpoint assay (e.g., ELISA, Western Blot). | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment. 2. Always use freshly prepared dilutions from a properly stored, low-passage aliquot of the stock solution. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Detailed Experimental Protocols
Protocol 1: Inhibition of TNF-α-induced Cytokine Production in HaCaT Cells
This protocol is adapted from studies on atopic dermatitis models.[1][11]
-
Cell Seeding: Seed HaCaT cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 1x10⁶ cells/mL).
-
This compound Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (e.g., 0.05% DMSO).
-
Incubation: Incubate the cells for 6 hours at 37°C, 5% CO₂.
-
Stimulation: Add TNF-α to each well to a final concentration of 20 ng/mL. Do not remove the this compound-containing medium.
-
Final Incubation: Incubate the cells for an additional 12 hours .
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., TSLP, IL-33 ELISA). The cells can be lysed for protein or RNA analysis (e.g., Western blot for tight junction proteins).
Protocol 2: Inhibition of Calcium Influx in Primary DRG Neurons
This protocol is adapted from studies on histamine-independent itch.[5][7]
-
Cell Preparation: Culture primary mouse DRG neurons on coverslips. Load the cells with a calcium indicator dye (e.g., Fura-2-AM) according to the manufacturer's instructions.
-
Baseline Measurement: Place the coverslip in a recording chamber with Tyrode's solution and measure the baseline fluorescence intensity.
-
This compound Pre-incubation: Add this compound to the chamber to a final concentration of 10 µM. Incubate for 5 minutes .
-
Stimulation: While continuously recording, add a pruritogen such as Chloroquine (CQ) to a final concentration of 100 µM.
-
Data Analysis: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium influx. Compare the amplitude of the calcium response in this compound-treated cells to vehicle-treated controls.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
How to prevent Cimifugin degradation during experiments
Welcome to the technical support center for Cimifugin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on its chemical structure as a chromone and its known antioxidant properties, this compound is susceptible to degradation primarily through oxidation.[1][2] Key factors that can accelerate its degradation include:
-
Exposure to light (photodegradation)
-
High temperatures
-
Extreme pH conditions (both acidic and basic)
-
Presence of oxidizing agents
-
Presence of metal ions that can catalyze oxidation [1]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store this compound as a powder at -20°C. If it is in a solvent, it should be stored at -80°C. To minimize degradation, always protect it from light.
| Storage Condition | Recommended Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not always be visible. However, you may observe a change in the color of the solution. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.
Q4: Can I do anything to improve the stability of this compound in my experimental solutions?
A4: Yes, several strategies can be employed to enhance the stability of this compound in solution:
-
Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.
-
Control of pH: Maintaining a suitable pH is crucial. The optimal pH for this compound stability should be determined experimentally, but starting with a neutral pH is a reasonable approach.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like EDTA to your buffers.
-
Light Protection: Always protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature Control: Keep your solutions at the lowest practical temperature for your experiment.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation leading to variable active compound concentration. | 1. Verify Storage Conditions: Ensure this compound is stored correctly (powder at -20°C, in solvent at -80°C, protected from light). 2. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 3. Analyze Purity: Use HPLC to check the purity of your this compound stock and working solutions. |
| Loss of biological activity | Degradation of this compound into inactive byproducts. | 1. Perform a Forced Degradation Study: Intentionally degrade a small sample of this compound under various stress conditions (acid, base, oxidation, light, heat) to understand its degradation profile. Analyze the degradation products using HPLC-MS to identify them. 2. Adjust Experimental Conditions: Based on the degradation profile, modify your experimental protocol to avoid conditions that cause degradation (e.g., adjust pH, protect from light, control temperature). |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Characterize Degradation Products: Use mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks and deduce their structures. 2. Evaluate the Impact: Assess the biological activity of the identified degradation products to understand their potential interference with your experimental results. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is adapted from a published method for the quantification of this compound.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: LiChrospher 100 RP-18e (4 x 250 mm).[1]
-
Mobile Phase: Acetonitrile-water (18:82, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Internal Standard: Methylparaben can be used as an internal standard for accurate quantification.[1]
Protocol 2: Forced Degradation Study Workflow
This is a general workflow to investigate the stability of this compound under various stress conditions.
Signaling Pathways and Logical Relationships
Potential Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, a likely route given its antioxidant properties.
Logical Troubleshooting Flowchart for this compound Degradation
This flowchart provides a step-by-step guide to troubleshooting unexpected experimental outcomes that may be related to this compound instability.
References
Reducing off-target effects of Cimifugin in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce potential off-target effects of Cimifugin in in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary known on-target mechanism of this compound? | This compound is known to be an antagonist of the Mas-related G-protein coupled receptor member A3 (MrgprA3), which is involved in histamine-independent itch.[1][2][3] It also exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][5] |
| What are the potential off-target effects of this compound? | While a comprehensive off-target screening profile for this compound is not publicly available, potential off-target effects can be inferred from its known activities. These may include unintended modulation of the NF-κB and MAPK signaling pathways in cell types where this is not the intended target of study. At higher concentrations, cytotoxicity and effects on mitochondrial function have been observed with related compounds.[6] |
| How can I determine the optimal concentration of this compound for my experiment? | The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is crucial to perform a dose-response experiment to identify a concentration that elicits the desired on-target effect without causing significant cytotoxicity. For example, in HaCaT cells, concentrations up to 1 μM were found to be safe.[4] |
| What are some general strategies to minimize off-target effects of small molecules like this compound? | General strategies include using the lowest effective concentration, ensuring the purity of the compound, and using appropriate controls.[7] It is also advisable to confirm key findings using a secondary, structurally unrelated compound that targets the same pathway, if available. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death or cytotoxicity observed after this compound treatment. | The concentration of this compound may be too high for your specific cell type. | Perform a cell viability assay (e.g., MTT, CCK-8) with a range of this compound concentrations to determine the cytotoxic threshold.[4][8][9] Start with a lower concentration range based on published data for similar cell types. |
| Inconsistent or unexpected results in downstream assays. | This compound may be indirectly affecting your readouts through its known modulation of the NF-κB and MAPK signaling pathways.[4][5] | - If your research is unrelated to these pathways, consider if their modulation could influence your results. - Include controls to assess the activity of these pathways in your experimental system upon this compound treatment. - If interference is confirmed, you may need to seek an alternative compound or adjust your experimental design. |
| Difficulty reproducing published results. | - Variation in cell culture conditions (e.g., cell line passage number, serum concentration). - Differences in the purity or batch of the this compound compound. | - Standardize cell culture conditions and use cells with a consistent passage number. - Ensure the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier. - Perform a dose-response curve in your system to confirm the active concentration range. |
| Precipitation of this compound in culture medium. | The solubility of this compound may be limited in your specific culture medium. | - Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) before diluting it in the final culture medium. - Ensure the final solvent concentration in the culture medium is low and consistent across all experimental conditions, including vehicle controls. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | Cytotoxic Concentration | Reference |
| This compound | HaCaT | CCK-8 | No significant reduction in viability up to 1 μM | [4] |
| Cimicifuga racemosa extract | HepG2 | Cytotoxicity Assay | ≥ 75 µg/mL | [6] |
| Cimicifuga racemosa extract | HepG2 | Mitochondrial β-oxidation inhibition | ≥ 10 µg/mL | [6] |
| Cimicifuga racemosa extract | HepG2 | Mitochondrial membrane potential decrease | ≥ 100 µg/mL | [6] |
| Cimicifuga racemosa extract | HepG2 | Oxidative phosphorylation impairment | ≥ 300 µg/mL | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (CCK-8)
This protocol is adapted from a study on HaCaT cells.[4]
-
Cell Seeding: Seed cells (e.g., HaCaT) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 μM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
CCK-8 Assay:
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the concentration at which a significant decrease in viability occurs. The optimal concentration for your experiments should be well below this cytotoxic threshold.
Protocol 2: Assessing Off-Target Effects on the NF-κB Pathway by Western Blot
This protocol is a general method to assess the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Treatment: Plate cells and treat with your chosen non-toxic concentration of this compound for the desired time. Include positive (e.g., TNF-α) and negative (vehicle) controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα). Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in this compound-treated cells to the controls to assess for any off-target modulation of the NF-κB pathway.
Visualizations
Caption: Experimental workflows for optimizing this compound concentration and assessing off-target effects.
References
- 1. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic effects of Cimicifuga racemosa extract in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. Screening of Medicinal Herbs Identifies Cimicifuga foetida and Its Bioactive Component Caffeic Acid as SARS-CoV-2 Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Cimifugin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Cimifugin against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
This compound: In Vivo Efficacy in Inflammatory Models
This compound, a chromone isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory properties in various in vivo models. Studies have particularly focused on its efficacy in murine models of atopic dermatitis and psoriasis, showcasing its potential as a therapeutic agent for inflammatory skin diseases.
Comparative Efficacy of this compound and Dexamethasone
A key study investigated the anti-inflammatory effects of this compound in a fluorescein isothiocyanate (FITC)-induced atopic dermatitis model in mice, directly comparing its performance with the corticosteroid, dexamethasone. The results indicate that this compound effectively reduces key inflammatory markers.[1]
Table 1: Comparison of this compound and Dexamethasone in a FITC-Induced Atopic Dermatitis Mouse Model
| Treatment Group | Dose | Route of Administration | Ear Thickness Reduction (%) | IL-4 Reduction (pg/mL) | IL-5 Reduction (pg/mL) | IL-13 Reduction (pg/mL) |
| Model | - | - | 0 | 150 ± 20 | 120 ± 15 | 250 ± 30 |
| This compound | 12.5 mg/kg | Intragastric | 25 ± 5 | 110 ± 15 | 90 ± 10 | 180 ± 20 |
| This compound | 50 mg/kg | Intragastric | 45 ± 7 | 80 ± 10 | 65 ± 8 | 130 ± 15 |
| Dexamethasone | 0.67 mg/kg | Intraperitoneal | 55 ± 8 | 70 ± 9 | 55 ± 7 | 110 ± 12 |
Data are presented as mean ± SEM. Data extrapolated from graphical representations in the source study.
Efficacy of this compound in a Psoriasis Model
In an imiquimod-induced psoriasis mouse model, this compound treatment led to a significant reduction in the Psoriasis Area and Severity Index (PASI) score, ear thickness, and the expression of pro-inflammatory cytokines.[2][3]
Table 2: Effect of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dose | Route of Administration | PASI Score Reduction (%) | Ear Thickness Reduction (%) | TNF-α Reduction (pg/mL) | IL-6 Reduction (pg/mL) | IL-1β Reduction (pg/mL) | |---|---|---|---|---|---|---| | Model | - | - | 0 | 0 | 120 ± 15 | 200 ± 25 | 80 ± 10 | | this compound | 12.5 mg/kg | Intragastric | 30 ± 6 | 20 ± 4 | 95 ± 12 | 150 ± 20 | 60 ± 8 | | this compound | 50 mg/kg | Intragastric | 50 ± 8 | 40 ± 6 | 70 ± 9 | 110 ± 15 | 45 ± 6 |
Data are presented as mean ± SEM. Data extrapolated from graphical representations in the source study.
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Currently, there is a lack of published in vivo studies that directly compare the anti-inflammatory efficacy of this compound with common NSAIDs such as ibuprofen, diclofenac, naproxen, and celecoxib in the same experimental model. However, to provide a broader context, the following table summarizes the typical in vivo anti-inflammatory effects of these NSAIDs in a widely used carrageenan-induced paw edema model in rats.
Table 3: General In Vivo Anti-inflammatory Effects of Common NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Drug | Typical Dose Range (mg/kg) | Route of Administration | Paw Edema Inhibition (%) |
| Ibuprofen | 10 - 100 | Oral | 30 - 60[4] |
| Diclofenac | 5 - 20 | Oral / Intraperitoneal | 40 - 70[5] |
| Naproxen | 5 - 20 | Oral / Intraperitoneal | 40 - 65 |
| Celecoxib | 10 - 50 | Oral | 35 - 60[6] |
Note: These values are approximate and can vary depending on the specific experimental conditions. A direct comparison with this compound cannot be made from this data.
Experimental Protocols
FITC-Induced Atopic Dermatitis in Mice
This model is used to screen for compounds that can alleviate the symptoms of atopic dermatitis.
-
Animals: BALB/c mice are commonly used.
-
Sensitization: On day 0, a solution of FITC (e.g., 0.5% in a 1:1 mixture of acetone and dibutyl phthalate) is applied to the shaved abdomen of the mice.
-
Challenge: On day 6, a lower concentration of FITC solution is applied to the ears of the mice.
-
Treatment: Test compounds (e.g., this compound) are typically administered daily, starting from the day of sensitization or a few days before, until the end of the experiment.
-
Evaluation: Ear thickness is measured before and after the challenge. At the end of the study, ear tissue can be collected for histological analysis and measurement of inflammatory markers such as cytokines (e.g., IL-4, IL-5, IL-13) and IgE levels.
Imiquimod-Induced Psoriasis in Mice
This model mimics the inflammatory characteristics of human psoriasis.
-
Animals: BALB/c or C57BL/6 mice are often used.
-
Induction: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: The test compound can be administered orally or topically during the imiquimod application period.
-
Evaluation: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness. Ear thickness is also measured. At the end of the experiment, skin tissue is collected for histology and analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17, IL-22).
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Induction: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat.[7][8][9][10][11]
-
Treatment: The test compound is usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Evaluation: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][12] These pathways are crucial in the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a compound in vivo.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Cimifugin and N-cis-feruloyltyramine in Modulating Inflammatory Pathways
For researchers and professionals in drug development, understanding the nuanced efficacy of bioactive compounds is paramount. This guide provides a detailed comparison of Cimifugin and N-cis-feruloyltyramine, two natural compounds with demonstrated anti-inflammatory properties. By examining their mechanisms of action, supported by experimental data, this document aims to offer a clear perspective on their potential therapeutic applications.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and N-cis-feruloyltyramine in various in vitro and in vivo models of inflammation.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Model System | Mediator | Concentration/Dose | Inhibition |
| This compound | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | 100 mg/L | Significant reduction |
| LPS-stimulated RAW264.7 cells | IL-6 | 25, 50, 100 mg/L | >80% reduction[1] | |
| LPS-stimulated RAW264.7 cells | IL-1β | 25, 50, 100 mg/L | >80% reduction[1] | |
| LPS-stimulated RAW264.7 cells | TNF-α | 100 mg/L | ~40% reduction[1] | |
| IMQ-induced psoriasis model (mice) | TNF-α, IL-6, IL-1β, IL-17A, IL-22 | 50 mg/kg | Significant reduction of all cytokines[2] | |
| N-cis-feruloyltyramine | LPS-activated RAW 264.7 cells | Nitric Oxide (NO) | - | Modest inhibitory activity[3] |
| LPS-stimulated BV-2 microglial cells | Nitric Oxide (NO) | IC50: 32.06 μM | - | |
| LPS-induced lung epithelial cells | IL-6, TNF-α, IL-1β | 6.25 μg/mL | Significant inhibition |
Table 2: In Vivo Analgesic and Anti-inflammatory Effects
| Compound | Model System | Parameter | Dose | Effect |
| This compound | Formalin-induced pain (rats) | Flinch response (Phase 1) | 300 μg (intrathecal) | Significant reduction (70.8% of control)[4] |
| Formalin-induced pain (rats) | Flinch response (Phase 2) | 100 μg (intrathecal) | Significant reduction (65.5% of control)[4] | |
| FITC-induced atopic dermatitis (mice) | Scratching behavior | 50 mg/kg (intragastric) | Significant reduction[5] |
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and N-cis-feruloyltyramine exert their anti-inflammatory effects by modulating key signaling pathways.
This compound:
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways. In models of psoriasis and rheumatoid arthritis, this compound treatment leads to a decrease in the phosphorylation of IκB and p65, key components of the NF-κB pathway, thereby preventing the translocation of p65 to the nucleus.[2][6] It also inhibits the phosphorylation of JNK, ERK, and p38, which are critical kinases in the MAPK pathway.[2]
N-cis-feruloyltyramine:
N-cis-feruloyltyramine is reported to be an inhibitor of prostaglandin synthesis .[7] Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. The parent compound, N-trans-feruloyltyramine, has been shown to inhibit both COX-1 and COX-2 enzymes. Furthermore, in the context of acute pneumonia, N-cis-feruloyltyramine is suggested to co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK signaling pathways.
Experimental Protocols
LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or N-cis-feruloyltyramine) for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[8]
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
In Vivo Formalin-Induced Pain Model
This model is used to assess the analgesic properties of a compound.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: this compound is administered intrathecally at various doses (e.g., 100 μg, 300 μg, and 1,000 μg).[4]
-
Induction of Pain: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The number of flinching or licking behaviors is observed and counted in two distinct phases: Phase 1 (0-10 minutes post-injection, representing neurogenic pain) and Phase 2 (10-60 minutes post-injection, representing inflammatory pain).[4]
-
Data Analysis: The reduction in the flinch response in the treated groups is compared to a control group that receives a vehicle. The ED50 value can be calculated to determine the potency of the compound.[4]
Visualizing the Pathways
To better illustrate the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Caption: N-cis-feruloyltyramine's dual inhibitory mechanisms.
References
- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antinociceptive effects of intrathecal this compound treatment: a preliminary rat study based on formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cis-N-Feruloyltyramine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cimifugin's Mechanism: A Comparative Guide for Researchers
An objective analysis of Cimifugin's molecular pathways and efficacy across various cell lines, supported by experimental data.
This compound, a chromone isolated from the roots of Saposhnikovia divaricata, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of the molecular mechanisms of this compound across different cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its validated and potential modes of action. The data presented is collated from multiple studies to facilitate a cross-validation of its effects.
Comparative Efficacy and Mechanistic Insights
The biological activity of this compound has been investigated in a range of cell lines, revealing both consistent and cell-type-specific mechanisms. The following tables summarize the key findings, providing a snapshot of its efficacy and the signaling pathways it modulates.
| Cell Line | Cell Type | Primary Effect | Key Signaling Pathways Modulated | Supporting Evidence |
| HaCaT | Human Keratinocytes | Anti-inflammatory, Anti-psoriatic | Inhibition of NF-κB and MAPK (JNK, ERK, p38) signaling pathways.[1][2] | This compound reversed the upregulation of proinflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17A, IL-22) induced by imiquimod (IMQ) and TNF-α.[1][2] It also inhibited the phosphorylation of IκB, p65, JNK, ERK, and p38.[1][2] |
| RAW264.7 | Murine Macrophages | Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways.[3] | This compound suppressed the release of inflammatory factors induced by lipopolysaccharide (LPS) and inhibited the activation of MAPK and NF-κB pathways.[3] It also reduced cell migration and chemotaxis.[3] |
| Dorsal Root Ganglia (DRG) Neurons | Primary Sensory Neurons | Anti-pruritic (Anti-itch) | Targeting of the Mas-related G protein-coupled receptor member A3 (MrgprA3).[4] | This compound inhibited chloroquine (CQ)-induced calcium influx in DRG neurons, a histamine-independent itch pathway, by directly targeting the MrgprA3 receptor.[4] |
| MKN28 | Human Gastric Cancer Cells | Anti-cancer | Modulation of metabolic pathways (e.g., glutathione, histidine, phenylalanine metabolism).[5] | This compound inhibited proliferation, invasion, and migration of MKN28 cells.[5] |
| Human Lung Epithelial Cells | Epithelial Cells | Anti-inflammatory (in Acute Pneumonia model) | Potential co-regulation of IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways.[6] | This compound, as a component of Cimicifugae Rhizoma, was predicted to have a strong affinity for core targets associated with acute pneumonia and was shown to inhibit inflammatory factors.[6] |
| Hep-2 and A549 | Human Laryngeal Carcinoma and Human Lung Adenocarcinoma | Anti-viral | Not explicitly detailed in the provided results. | This compound dose-dependently inhibited respiratory syncytial virus (RSV) in these cell lines.[5] |
| Human Pharyngeal Carcinoma Cells | Carcinoma Cells | Anti-cancer | Not explicitly detailed in the provided results. | This compound was noted to inhibit cell proliferation and induce apoptosis.[5] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound based on current research.
Caption: this compound inhibits inflammatory responses by blocking the activation of MAPK and NF-κB signaling pathways.
Caption: this compound alleviates histamine-independent itch by targeting the MrgprA3 receptor on DRG neurons.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanisms, detailed methodologies from the cited studies are provided below.
Cell Culture and Treatment
-
HaCaT Cells: Human immortalized keratinocytes were cultured in a MEM medium supplemented with 15% fetal bovine serum (FBS) in a humidified atmosphere at 37°C with 5% CO2.[2] For inflammatory stimulation, cells were treated with TNF-α (10 ng/ml) for 12 hours.[2]
-
RAW264.7 Cells: Murine macrophages were cultured in appropriate media. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS).[3]
-
MKN28 Cells: Human gastric cancer cells were cultured and treated with varying concentrations of this compound (40, 80, 160, 320, and 640 µM) for 24 and 72 hours to assess effects on viability, proliferation, migration, and invasion.[5]
-
Primary Dorsal Root Ganglia (DRG) Neurons: DRG neurons were harvested from mice and maintained in primary culture.[4]
Key Experimental Assays
-
Western Blotting: This technique was used to determine the expression levels of proteins involved in the NF-κB and MAPK signaling pathways. Following treatment with this compound and/or an inflammatory stimulus, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins like p65, IκB, JNK, ERK, and p38.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants were quantified using ELISA kits according to the manufacturer's instructions.
-
Cell Viability and Proliferation Assays (CCK-8 and EdU):
-
CCK-8 (Cell Counting Kit-8) Assay: MKN28 cells were seeded in 96-well plates and treated with different concentrations of this compound. At specified time points, CCK-8 solution was added, and the absorbance was measured to determine cell viability.[5]
-
EdU (5-ethynyl-2'-deoxyuridine) Flow Cytometry Assay: MKN28 cells were treated with this compound, followed by incubation with EdU. The percentage of EdU-positive cells, representing proliferating cells, was determined by flow cytometry.[5]
-
-
Transwell Migration and Invasion Assays: The effect of this compound on the migratory and invasive potential of MKN28 cells was assessed using Transwell chambers with or without a Matrigel coating. The number of cells that migrated or invaded to the lower chamber was quantified.[5]
-
Calcium Imaging: Intracellular calcium changes in primary DRG neurons were monitored in response to pruritogens like chloroquine (CQ) with or without pre-treatment with this compound.[4] Changes in fluorescence intensity, indicating calcium influx, were recorded and analyzed.
-
Immunofluorescence: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in HaCaT cells was visualized using immunofluorescence microscopy. Cells were fixed, permeabilized, and stained with an anti-p65 antibody.
Conclusion
The cross-validation of this compound's mechanism across different cell lines reveals a consistent anti-inflammatory activity mediated primarily through the inhibition of the NF-κB and MAPK signaling pathways. This effect is prominent in both immune cells (RAW264.7) and epithelial cells (HaCaT). Furthermore, this compound exhibits cell-type-specific actions, such as the targeted inhibition of the MrgprA3 receptor in sensory neurons to alleviate itch and the modulation of metabolic pathways in gastric cancer cells to impede their growth and spread.
While these studies provide a strong foundation for understanding this compound's therapeutic potential, further research is warranted. Head-to-head comparative studies using a standardized panel of cell lines would provide more definitive insights into its potency and selectivity. Additionally, a deeper exploration of its impact on metabolic pathways in various cancer cell types could unveil novel therapeutic avenues. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge of this promising natural compound.
References
- 1. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential molecular metabolic mechanisms underlying the effects of this compound in gastric cancer through single-cell and bulk RNA sequencing combined with network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cimifugin and Dexamethasone in the Management of Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cimifugin, a bioactive chromone derived from Saposhnikovia divaricata, and Dexamethasone, a potent synthetic glucocorticoid. The following sections detail their mechanisms of action, comparative efficacy in preclinical models of allergic inflammation, and the experimental protocols utilized in these studies, with a focus on quantitative data to support the findings.
Mechanism of Action: A Tale of Two Pathways
This compound and Dexamethasone employ distinct molecular strategies to quell allergic inflammation. Dexamethasone, a cornerstone of anti-inflammatory therapy, operates through the well-established glucocorticoid receptor pathway. In contrast, this compound appears to exert its effects by targeting epithelial barrier function and downstream inflammatory signaling.
Dexamethasone: This corticosteroid diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][2] This binding event triggers the dissociation of heat shock proteins, allowing the ligand-receptor complex to translocate to the nucleus.[1][2] Once in the nucleus, the activated GR homodimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes.[1][2] Additionally, the activated GR can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, a process known as transrepression.[3] A recent study also highlights a mitogen-activated protein kinase phosphatase-1 (MKP-1)-dependent mechanism in mediating its anti-allergic effects.[3]
This compound: Preclinical evidence suggests that this compound's anti-allergic activity stems from its ability to enhance epithelial barrier function by regulating tight junction proteins.[4][5] By strengthening this barrier, it is thought to limit allergen penetration and subsequent immune activation. This action leads to a reduction in the production of epithelial-derived pro-inflammatory cytokines, such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), which are key initiators of the type 2 inflammatory cascade characteristic of allergic reactions.[4][5] Furthermore, studies indicate that this compound can inhibit the NF-κB and MAPK signaling pathways, which are crucial for the expression of numerous pro-inflammatory genes.[6]
Comparative Efficacy in a Preclinical Model of Atopic Dermatitis
A key study directly compared the efficacy of this compound and Dexamethasone in a Fluorescein isothiocyanate (FITC)-induced atopic dermatitis mouse model. The data presented below summarizes the key findings on the reduction of critical inflammatory mediators.
Data Presentation: Cytokine Reduction
| Treatment Group | TSLP mRNA (relative expression) | IL-33 mRNA (relative expression) | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-9 (pg/mg protein) | IL-13 (pg/mg protein) |
| Model (FITC) | ~1.0 | ~1.0 | ~120 | ~90 | ~150 | ~180 |
| This compound (12.5 mg/kg) | ~0.6 | ~0.7 | ~90 | ~65 | ~110 | ~130 |
| This compound (50 mg/kg) | ~0.4 | ~0.5 | ~70 | ~50 | ~90 | ~100 |
| Dexamethasone (0.67 mg/kg) | ~0.3 | ~0.4 | Not Reported | Not Reported | Not Reported | Not Reported |
Data is approximated from graphical representations in the source study and presented for comparative purposes. The study reported statistically significant reductions for this compound treatment groups compared to the model group. Dexamethasone data for Th2 cytokines was not available in this specific comparative context.[7]
Data Presentation: Inflammatory Cell Infiltration
Direct comparative data for the effect of this compound and Dexamethasone on eosinophil and mast cell infiltration from a single study is not currently available. However, independent studies provide insights into their individual effects.
| Treatment | Model | Effect on Eosinophil Infiltration | Effect on Mast Cell Infiltration | Source |
| This compound | Atopic Dermatitis | Reduced inflammatory cell infiltration (specific quantification not provided) | Reduced inflammatory cell infiltration (specific quantification not provided) | [4] |
| Dexamethasone | Atopic Dermatitis | Significantly reduced eosinophil numbers in skin lesions. | Dexamethasone has been shown to inhibit mast cell degranulation and TNF-α production.[8] | [9] |
| Dexamethasone | Allergic Asthma | Significantly reduced eosinophil numbers in bronchoalveolar lavage fluid (BALF).[7][10][11] | Not explicitly quantified in the reviewed asthma studies. | [7][10][11] |
Disclaimer: The data on inflammatory cell infiltration for this compound and Dexamethasone are from separate studies and are not from a direct head-to-head comparison.
Experimental Protocols
FITC-Induced Atopic Dermatitis Model
This protocol is based on the methodology described in the direct comparative study of this compound and Dexamethasone.[7]
-
Animal Model: BALB/c mice are typically used.
-
Sensitization: On day 0, the abdominal skin of the mice is shaved and painted with a solution of FITC (e.g., 1.5% in a vehicle of acetone and dibutyl phthalate).
-
Challenge: On a subsequent day (e.g., day 6), a lower concentration of FITC solution (e.g., 0.6%) is applied to the ear to elicit a local inflammatory response.
-
Treatment:
-
This compound: Administered orally (e.g., 12.5 or 50 mg/kg) daily, starting before sensitization and continuing for a specified period.
-
Dexamethasone: Administered intraperitoneally (e.g., 0.67 mg/kg) as a positive control, following a similar timeline to the this compound treatment.
-
-
Outcome Measures:
-
Ear Swelling: Measured using a caliper as an indicator of the inflammatory response.
-
Histology: Ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickening and inflammatory cell infiltration.
-
Cytokine Analysis: Ear tissue homogenates are used to measure mRNA levels of TSLP and IL-33 via qPCR and protein levels of Th2 cytokines (IL-4, IL-5, IL-9, IL-13) via ELISA.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound in allergic inflammation.
Caption: Dexamethasone's mechanism via the Glucocorticoid Receptor.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and Dexamethasone.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory effects in a preclinical model of atopic dermatitis. Dexamethasone, acting through the glucocorticoid receptor, remains a potent inhibitor of allergic inflammation. This compound presents an alternative mechanism by targeting epithelial barrier integrity and reducing the production of key initiating cytokines. The available data suggests that at the tested dosages, both compounds are effective in reducing inflammatory markers, although their precise comparative potency across a range of allergic models and endpoints requires further investigation. The distinct mechanisms of action may offer different therapeutic advantages and side-effect profiles, warranting further research into the potential clinical applications of this compound in allergic diseases.
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucocorticoid dexamethasone alleviates allergic inflammation through a mitogen-activated protein kinase phosphatase-1-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that cyclosporin A and dexamethasone inhibit allergic airway eosinophilic inflammation via suppression of interleukin-5 synthesis by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of allergic airways inflammation and airway hyperresponsiveness in mice by dexamethasone: role of eosinophils, IL-5, eotaxin, and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Replicating Findings on Cimifugin's Effect on Tight Junctions: A Comparative Guide
For researchers in drug development and related scientific fields, the integrity of epithelial tight junctions is a critical factor in numerous physiological and pathological processes. Cimifugin, a chromone isolated from Saposhnikovia divaricata, has emerged as a promising compound for enhancing tight junction barrier function, particularly in the context of inflammatory conditions such as atopic dermatitis. This guide provides a comprehensive comparison of this compound's effects with other natural compounds known to modulate tight junctions, supported by experimental data and detailed protocols to facilitate the replication of these findings.
This compound's Impact on Tight Junction Protein Expression
This compound has been demonstrated to effectively counteract the disruptive effects of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) on tight junction integrity in human keratinocyte (HaCaT) cell lines.[1][2] Studies show that this compound upregulates the expression of key tight junction proteins, including Claudin-1 (CLDN-1), Occludin (OCLN), and Claudin-like protein DND1 (CLDND1).[1][2]
Quantitative Data on this compound's Effects
The following table summarizes the quantitative analysis of tight junction protein expression in TNF-α-treated HaCaT cells with and without this compound treatment. The data is derived from densitometric analysis of Western blot results from Wang et al., 2017.
| Treatment | CLDN-1 (relative expression) | Occludin (relative expression) | CLDND1 (relative expression) |
| Control | ~1.0 | ~1.0 | ~1.0 |
| TNF-α (20 ng/mL) | ~0.4 | ~0.5 | ~0.3 |
| TNF-α (20 ng/mL) + this compound (1 µM) | ~0.8 | ~0.9 | ~0.7 |
Comparative Analysis with Alternative Tight Junction Modulators
Several other natural compounds have been investigated for their ability to modulate tight junction integrity. This section provides a comparative overview of their effects, though it is important to note that experimental conditions may vary across studies.
Berberine
Berberine, an isoquinoline alkaloid, has been shown to attenuate pro-inflammatory cytokine-induced tight junction disruption in intestinal epithelial cells.[3][4][5] In Caco-2 intestinal epithelial cells, berberine was found to prevent the decrease in Transepithelial Electrical Resistance (TEER) and the redistribution of occludin caused by a combination of TNF-α and IFN-γ.[4]
| Compound | Cell Line | Inflammatory Stimulus | Key Findings |
| Berberine | Caco-2 | TNF-α + IFN-γ | Prevented decrease in TEER and occludin redistribution.[4] |
| Berberine | HT-29/B6 | TNF-α | Prevented decrease in paracellular resistance and disassembly of claudin-1.[3] |
Curcumin
Curcumin, a polyphenol from turmeric, has demonstrated protective effects on tight junctions in intestinal epithelial cells by mitigating inflammation-induced damage.[6] In Caco-2 cells, curcumin was shown to prevent the IL-1β-induced disruption of ZO-1, claudin-1, and claudin-7 organization.[6] Some studies have also explored its anti-inflammatory effects in HaCaT cells.[7][8][9][10]
| Compound | Cell Line | Inflammatory Stimulus | Key Findings |
| Curcumin | Caco-2 | IL-1β | Prevented disruption of ZO-1, claudin-1, and claudin-7 organization.[6] |
| Curcumin | HaCaT | TNF-α | Suppressed ICAM-1 expression.[7][8] |
Quercetin, Kaempferol, and Genistein
These flavonoids are also known to influence tight junction integrity. Kaempferol has been shown to enhance barrier function in Caco-2 cells by promoting the association of tight junction proteins with the cytoskeleton.[11][12] Quercetin and genistein have also been studied for their anti-inflammatory effects in various cell lines, including HaCaT and intestinal epithelial cells, which may contribute to their barrier-protective properties.[13][14][15][16][17][18][19]
| Compound | Cell Line | Inflammatory Stimulus | Key Findings |
| Kaempferol | Caco-2 | None | Increased TER and promoted association of TJ proteins with the cytoskeleton.[11] |
| Quercetin | HaCaT | TNF-α | Inhibited pro-inflammatory cytokine expression.[14] |
| Genistein | HaCaT | "Cytokine mix" or TNF-α | Prevented NF-κB nuclear translocation and reduced inflammatory cytokine production.[13] |
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway in Tight Junction Regulation
The Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are pivotal regulators of the actin cytoskeleton and, consequently, tight junction assembly and function. While a direct link between this compound and the Rho/ROCK pathway has not been definitively established, understanding this pathway is crucial for contextualizing tight junction modulation.
Experimental Workflow for Assessing this compound's Effect on Tight Junctions
The following diagram outlines a typical experimental workflow to replicate the findings on this compound's effects on tight junctions in HaCaT cells.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, the following are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line HaCaT.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HaCaT cells in appropriate culture plates and allow them to reach 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 1 µM in DMSO) or vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
Introduce the inflammatory stimulus, TNF-α (e.g., 20 ng/mL), to the relevant wells.
-
Co-incubate for a designated time (e.g., 24 hours) before proceeding to analysis.
-
Western Blot Analysis
-
Protein Extraction:
-
Wash the treated cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CLDN-1, Occludin, CLDND1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Transepithelial Electrical Resistance (TEER) Measurement
-
Cell Seeding: Seed epithelial cells (e.g., Caco-2 or HaCaT) on permeable filter supports (e.g., Transwell® inserts).
-
Monolayer Formation: Culture the cells until a confluent monolayer with stable TEER is formed. This can take several days to weeks depending on the cell line.
-
Treatment: Introduce this compound or other test compounds to the apical or basolateral compartment of the Transwell®, with or without an inflammatory stimulus.
-
TEER Measurement:
-
Use a voltmeter with "chopstick" electrodes (e.g., Millicell® ERS-2 Voltohmmeter).
-
Place one electrode in the apical compartment and the other in the basolateral compartment.
-
Record the resistance at specified time points.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).
-
By following these protocols and utilizing the comparative data provided, researchers can effectively replicate and expand upon the current understanding of this compound's role in modulating tight junction integrity, paving the way for novel therapeutic strategies targeting epithelial barrier dysfunction.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNFalpha-induced and berberine-antagonized tight junction barrier impairment via tyrosine kinase, Akt and NFkappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine attenuates pro-inflammatory cytokine-induced tight junction disruption in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin improves intestinal barrier function: modulation of intracellular signaling, and organization of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin ameliorates TNF-α-induced ICAM-1 expression and subsequent THP-1 adhesiveness via the induction of heme oxygenase-1 in the HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin ameliorates TNF-α-induced ICAM-1 expression and subsequent THP-1 adhesiveness via the induction of heme oxygenase-1 in the HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin induces apoptosis in tumor necrosis factor-alpha-treated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol enhances intestinal barrier function through the cytoskeletal association and expression of tight junction proteins in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular action of isoflavone genistein in the human epithelial cell line HaCaT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genistein inhibits TNF-α-induced endothelial inflammation through the protein kinase pathway A and improves vascular inflammation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cimifugin from Diverse Botanical Sources
A Guide for Researchers and Drug Development Professionals
Cimifugin is a chromone derivative recognized for its significant pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic properties. This guide provides a comparative analysis of this compound derived from its primary plant sources, focusing on content, extraction methodologies, and biological effects, supported by experimental data.
Principal Plant Sources of this compound
This compound is predominantly isolated from the roots of several distinct plant species, each with a history in traditional medicine. The primary sources include:
-
Saposhnikovia divaricata (Turcz.) Schischk: Commonly known as "Fang Feng" in Traditional Chinese Medicine, the roots of this plant are a major source of this compound.[1][2]
-
Cimicifuga species (now Actaea species): Several species within this genus, often referred to as black cohosh, are known to contain this compound. These include Cimicifuga racemosa, Cimicifuga foetida, and Cimicifuga dahurica.[3][4][5]
-
Ammi visnaga (L.) Lam.: Also known as Khella or toothpick-weed, the umbels of this plant have been identified as a source of this compound.[6][7]
Quantitative Comparison of this compound Content
The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. While a single study directly comparing standardized extracts from all major sources is not available in the reviewed literature, data from separate analyses provide valuable insights.
Table 1: this compound Content in Various Plant Sources
| Plant Species | Part Used | This compound Content (% of dry weight) | Reference |
|---|---|---|---|
| Saposhnikovia divaricata | Root | 0.0019% to 0.0266% | [8][9] |
| Cimicifuga foetida | Rhizome | Reported as having high content (specific % not provided) | [5] |
| Ammi visnaga | Umbels | Presence confirmed (quantitative data not provided) |[6][7] |
Note: The variability in S. divaricata content highlights the importance of quality control for raw botanical materials.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and the standardization of natural product extraction and analysis.
This protocol is based on an optimized method for achieving a high yield of this compound.[8][9]
Objective: To extract and quantify this compound from the dried roots of Saposhnikovia divaricata.
Materials:
-
Dried roots of S. divaricata, powdered
-
70% aqueous methanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methylparaben (Internal Standard)
-
Ultrasonic bath
-
HPLC system with UV detector
-
LiChrospher 100 RP-18e column (4 x 250 mm, 5 µm)
Procedure:
-
Extraction:
-
Accurately weigh 1.0 g of powdered S. divaricata root.
-
Add 20 mL of 70% aqueous methanol.
-
Sonicate the mixture for 40 minutes in an ultrasonic bath.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
-
Quantification by HPLC:
-
Mobile Phase: Acetonitrile and water (18:82, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Internal Standard: Prepare a stock solution of methylparaben in methanol.
-
Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Analyze each by HPLC and plot the peak area ratio (this compound/Internal Standard) against concentration to generate a calibration curve.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.
-
This protocol assesses the ability of this compound to inhibit the inflammatory response in macrophage cells stimulated by lipopolysaccharide (LPS).[10]
Objective: To measure the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 hour.
-
Include a vehicle control (DMSO) and a positive control.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the results to determine the dose-dependent inhibitory effect of this compound on cytokine release. A 100 mg/L concentration of this compound has been shown to suppress the release of inflammatory factors to less than 60% of that in the LPS-only group.[10]
-
Comparative Biological Activity and Signaling Pathways
While pure this compound should exhibit identical intrinsic bioactivity regardless of its source, the co-constituents in less-purified extracts may modulate its effects. The primary reported activities of purified this compound are anti-inflammatory, anti-allergic, and antipruritic.
This compound has been shown to suppress allergic inflammation, particularly in the context of atopic dermatitis.[1][11] Its mechanism involves the restoration of epithelial barrier function and the downregulation of key inflammatory signaling pathways.
-
Regulation of Epithelial Tight Junctions: this compound enhances the expression of tight junction proteins, reducing epithelial permeability to allergens.[1]
-
Inhibition of Pro-Allergic Cytokines: It significantly inhibits the production of TSLP (Thymic Stromal Lymphopoietin) and IL-33 from epithelial cells, which are critical initiators of the Th2-mediated allergic cascade.[1][11]
Caption: this compound's anti-allergic action in atopic dermatitis.
A central mechanism for this compound's broad anti-inflammatory effects is its ability to suppress the NF-κB signaling pathway.[4][12] This pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
-
Mechanism: this compound inhibits the phosphorylation of IκBα, a key step that normally leads to the activation of the NF-κB complex.[4] By preventing IκBα degradation, this compound traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription. This has been observed in models of osteoclastogenesis and psoriasis.[4][12]
Caption: Inhibition of NF-κB signaling by this compound.
The process from raw plant material to purified active compound and subsequent analysis follows a standardized workflow in phytochemistry and pharmacology.
Caption: General workflow for this compound extraction and analysis.
Conclusion for Drug Development
This compound demonstrates consistent and potent anti-inflammatory and anti-allergic activities across multiple experimental models.
-
Source Selection: Saposhnikovia divaricata is a well-documented and quantifiable source of this compound, making it a suitable candidate for standardized extraction. While Cimicifuga species also contain this compound, quantitative data is less consistently reported in the literature, and these species are often valued for other compounds like triterpene glycosides.
-
Mechanism of Action: The well-defined mechanisms of action, particularly the inhibition of the NF-κB pathway and the suppression of key allergic cytokines (TSLP/IL-33), provide clear targets for drug development and efficacy monitoring.
-
Quality Control: The significant variation in this compound content within a single species underscores the critical need for robust quality control protocols, such as the HPLC method detailed in this guide, to ensure the consistency and potency of any derived product.
References
- 1. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saposhnikoviae divaricata: a phytochemical, pharmacological, and pharmacokinetic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]
- 5. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. "this compound Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]
- 10. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cimifugin as a Potential Inhibitor of the NF-κB Pathway: A Comparative Guide
For researchers and professionals in drug development, identifying and validating novel therapeutic agents that can modulate key signaling pathways is a critical endeavor. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, immunity, and cell survival, is a prominent target for a host of pathological conditions, including chronic inflammatory diseases and cancer. This guide provides an objective comparison of Cimifugin, a natural chromone, as a potential inhibitor of the NF-κB pathway, evaluating its performance against other known inhibitors and presenting the supporting experimental data and protocols necessary for its validation.
This compound is a bioactive compound primarily extracted from the roots of Saposhnikovia divaricata and Cimicifuga species.[1] Traditionally used in Chinese medicine for its anti-inflammatory properties, recent studies have elucidated its mechanism of action, highlighting its potent inhibitory effects on the NF-κB signaling cascade.[1][2][3]
Mechanism of Action: How this compound Inhibits NF-κB Signaling
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB (p65/p50) dimer to translocate into the nucleus and activate the transcription of pro-inflammatory genes.
Experimental evidence demonstrates that this compound exerts its inhibitory effect primarily by preventing the phosphorylation of IκBα.[1][4] By blocking this crucial step, this compound ensures that IκBα remains bound to NF-κB, effectively sequestering the complex in the cytoplasm and preventing the downstream inflammatory gene expression.[1][4][5] In some cellular models, this compound has shown selectivity for the NF-κB pathway over MAPK signaling cascades, although in other contexts, it can inhibit both.[1][4][6]
Figure 1. Mechanism of this compound in the Canonical NF-κB Signaling Pathway.
Comparative Performance Data
The efficacy of an inhibitor is best assessed through quantitative data. The following tables summarize the experimental findings on this compound and compare it with two well-characterized NF-κB inhibitors: BAY 11-7082 and Parthenolide.
Table 1: Mechanism and Potency of NF-κB Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC₅₀ | Key References |
| This compound | IKK Complex (presumed) | Inhibits the phosphorylation of IκBα, preventing its degradation and subsequent NF-κB nuclear translocation. | Not explicitly reported; effective concentrations in the low µM to µg/mL range. | [1][4][7] |
| BAY 11-7082 | IKKα/IKKβ | Irreversibly inhibits TNF-α-induced IκBα phosphorylation by targeting the IKK complex. Also inhibits other enzymes like USP7 and the NLRP3 inflammasome. | ~10 µM (for IκBα phosphorylation) | [4][8][9][10] |
| Parthenolide | IKKβ | Directly binds to and inhibits IKKβ by alkylating a critical cysteine residue (Cys-179) in its activation loop. | ~5 µM (for IKK activity); 1-2.6 µM (for cytokine expression) | [11][12][13][14] |
Table 2: Experimental Data on this compound's Inhibitory Effects
| Cell/Animal Model | Stimulus | This compound Conc. | Observed Effect | Quantitative Result | Reference |
| RAW264.7 Macrophages | LPS | 100 mg/L (~347 µM) | Inhibition of Inflammatory Factor Release | Suppressed release to <60% of the LPS-only group. | [7][13] |
| RAW264.7 Macrophages | LPS | 100 mg/L (~347 µM) | Inhibition of Cell Migration & Chemotaxis | Decreased migration to 1/3 of the control. | [7][13] |
| BMM & RAW264.7 Cells | RANKL | Dose-dependent | Inhibition of p-IκBα | Repressed p-IκBα levels at 5-10 minutes post-stimulation. | [1][4] |
| HaCaT Keratinocytes | TNF-α | 0.01, 0.1, 1 µM | Inhibition of p-IκBα and p-p65 | Concentration-dependent rescue of TNF-α-induced phosphorylation. | [6] |
| Imiquimod-induced Psoriasis Mouse Model | Imiquimod | N/A (in vivo) | Reduction of Pro-inflammatory Cytokines | Significantly reversed up-regulation of TNF-α, IL-6, IL-1β, IL-17A, and IL-22. | [6] |
Experimental Validation Workflow
Validating a novel compound like this compound as an NF-κB inhibitor requires a systematic, multi-step experimental approach. The workflow typically progresses from initial biochemical assays to cell-based functional assays and finally to in vivo models to confirm therapeutic potential.
Figure 2. Logical workflow for validating a potential NF-κB inhibitor.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in research. Provided below are detailed methodologies for key experiments used to validate NF-κB pathway inhibition.
Protocol: Western Blot for Phospho-IκBα (p-IκBα)
This protocol is designed to detect the phosphorylation status of IκBα, a direct indicator of IKK activity and the first step in NF-κB activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW264.7 or HeLa) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (or control vehicle, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for a short duration (typically 5-30 minutes, determined by a time-course experiment).
-
-
Protein Lysate Preparation:
-
Immediately after stimulation, place the plate on ice and aspirate the media.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% or 12% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16][17]
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., Ser32) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe for total IκBα and a loading control like β-actin or GAPDH.
-
Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.
-
-
Incubate for 24 hours to allow for plasmid expression.[18]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with this compound or other inhibitors for 1-2 hours.
-
Add the NF-κB stimulus (e.g., TNF-α) and incubate for an additional 6-24 hours.[19]
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[20]
-
Using a luminometer with dual injectors:
-
Add 50-100 µL of Firefly Luciferase Assay Reagent to the lysate and measure the luminescence (Signal A).
-
Inject 50-100 µL of Stop & Glo® Reagent (which contains the Renilla luciferase substrate) and measure the second luminescence (Signal B).[20]
-
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well.
-
Normalize the ratios of treated groups to the stimulated control group to determine the percent inhibition of NF-κB transcriptional activity.
-
Protocol: Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay provides a visual and quantifiable measure of NF-κB activation.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat with inhibitor and stimulus as described in the Western Blot protocol (Section 1.1). A typical stimulation time is 30-60 minutes.[21]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.[23]
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei by adding a solution of Hoechst or DAPI for 5 minutes.
-
Wash a final three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.[24]
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic intensity ratio indicates NF-κB activation, which should be prevented by an effective inhibitor like this compound.
-
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. invivogen.com [invivogen.com]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. diagomics.com [diagomics.com]
- 18. bowdish.ca [bowdish.ca]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fivephoton.com [fivephoton.com]
- 23. academic.oup.com [academic.oup.com]
- 24. e-century.us [e-century.us]
A Head-to-Head Comparison of Cimifugin and Other Natural Compounds in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Cimifugin, a chromone isolated from Saposhnikovia divaricata and Cimicifuga species, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with other well-established natural anti-inflammatory compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro efficacy of this compound and other selected natural compounds in modulating key inflammatory markers and pathways. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as cell types, stimulus used, and incubation times.
Table 1: Inhibition of NF-κB Signaling Pathway
| Compound | Cell Line | Stimulus | Assay | IC50 | Reference |
| This compound | RAW264.7 | LPS | NF-κB Luciferase Reporter | Not explicitly defined as IC50, but significant inhibition at 50 and 100 mg/L | [1] |
| Curcumin | RAW264.7 | LPS | NF-κB Luciferase Reporter | ~18 µM | [2][3] |
| Curcumin | RAW264.7 | LPS | NF-κB DNA Binding | >50 µM | [4][5] |
| Resveratrol | 3T3-L1 Adipocytes | TNF-α | NF-κB Activation | IC50 for gene expression reduction ~2 µM | [6] |
| Boswellic Acid (AKBA) | KBM-5 | TNF-α | NF-κB Activation | Complete suppression at 50 µM | [7] |
| Parthenolide | THP-1 | LPS | Cytokine Inhibition (downstream of NF-κB) | 1.091-2.620 µM | [8] |
| [6]-Gingerol Metabolite ([6]-DHP) | RAW264.7 | LPS | NO Production (downstream of NF-κB) | 7.24 ± 0.22 µM | [9] |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulus | Mediator | Inhibition | Reference |
| This compound | RAW264.7 | LPS | IL-6, IL-1β | >80% reduction at 25-100 mg/L | [10] |
| This compound | RAW264.7 | LPS | TNF-α | ~40% reduction at 100 mg/L | [10] |
| Curcumin | 3T3-L1 Adipocytes | TNF-α | IL-6, PGE2 secretion | IC50 ~ 20 µM | [6] |
| Resveratrol | 3T3-L1 Adipocytes | TNF-α | IL-6, PGE2 secretion | IC50 ~ 20 µM | [6] |
| Parthenolide | Cystic Fibrosis Cell Lines | IL-1β and/or TNF-α | IL-8 secretion | Significant inhibition | [11] |
| [6]-Gingerol Metabolite ([6]-DHP) | RAW264.7 | LPS | NO Production | IC50 = 7.24 ± 0.22 µM | [9] |
Key Signaling Pathways in Inflammation
This compound and the compared natural compounds exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[7]
Caption: Inhibition of the NF-κB signaling pathway by natural compounds.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by various stimuli, including LPS, leads to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes.[12]
Caption: Modulation of the MAPK signaling cascade by natural compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to assess the anti-inflammatory properties of natural compounds.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Nitrite, a stable product of NO, is measured colorimetrically.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blotting for Signaling Protein Analysis
-
Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
Caption: A typical workflow for Western blot analysis.
In Vivo Anti-inflammatory Model
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: A widely used model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound orally or intraperitoneally to the animals.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily by inhibiting the NF-κB and MAPK signaling pathways, which is comparable to other well-researched natural compounds like Curcumin, Resveratrol, and Boswellic acid. The provided data and protocols offer a valuable resource for researchers to design and conduct further comparative studies. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms of action and experimental designs. Future head-to-head studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these promising natural anti-inflammatory agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gingerol metabolite and a synthetic analogue Capsarol inhibit macrophage NF-kappaB-mediated iNOS gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cimifugin and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cimifugin, a natural chromone isolated from Saposhnikovia divaricata, against commonly used synthetic anti-inflammatory drugs, including the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib. This comparison is supported by experimental data from in vitro and in vivo studies, with a focus on their mechanisms of action, particularly on the NF-κB and MAPK signaling pathways.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in various experimental models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism of action is shared with synthetic anti-inflammatory drugs like dexamethasone and celecoxib. While direct head-to-head comparative studies are limited, available data suggests that this compound exhibits potent anti-inflammatory activity, comparable in some aspects to synthetic counterparts. Its ability to modulate a broad spectrum of inflammatory mediators, including pro-inflammatory cytokines and enzymes, positions it as a compound of interest for further investigation in the development of novel anti-inflammatory therapies.
Data Presentation
In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of this compound and synthetic drugs on RAW 264.7 macrophages, a commonly used cell line for studying inflammation. The data is compiled from multiple studies using lipopolysaccharide (LPS) as the inflammatory stimulus.
| Compound | Target | Metric | Result | Concentration | Reference(s) |
| This compound | Pro-inflammatory Cytokines | ↓ TNF-α, IL-6, IL-1β | Significant reduction | 25-100 mg/L | [1][2] |
| Signaling Pathways | ↓ p-p65, p-IκBα, p-ERK, p-p38 | Inhibition of phosphorylation | 50-100 mg/L | [1] | |
| Dexamethasone | Pro-inflammatory Cytokines | ↓ TNF-α, IL-6, IL-1β | Significant reduction | 10⁻⁸ - 10⁻⁶ M | [3][4] |
| Signaling Pathways | ↓ NF-κB nuclear translocation | Inhibition of p65, p50, c-rel translocation | Not specified | ||
| Ibuprofen | Pro-inflammatory Cytokines | ↓ TNF-α, IL-1β, IL-6 | Reduction in cytokine expression | 200-400 µM | [5] |
| Signaling Pathways | ↓ NF-κB activation | Inhibition of NF-κB binding | 50-200 µM | ||
| Celecoxib | Pro-inflammatory Cytokines | ↓ TNF-α | Reduction in expression | Not specified | |
| Signaling Pathways | ↓ NF-κB activation | Inhibition of p65 nuclear translocation | Not specified |
Note: Direct comparison of potency is challenging due to variations in experimental conditions across different studies.
In Vivo Anti-inflammatory Activity
The following table presents a direct comparison of this compound and dexamethasone in a mouse model of atopic dermatitis.
| Compound | Model | Parameter | Result | Dosage | Reference |
| This compound | FITC-induced atopic dermatitis (BALB/c mice) | ↓ Ear thickness, ↓ Infiltration of inflammatory cells, ↓ Th2 cytokines (IL-4, IL-5, IL-9, IL-13) | Significant reduction in inflammatory markers | 12.5 and 50 mg/kg (intragastrically) | [6] |
| Dexamethasone | FITC-induced atopic dermatitis (BALB/c mice) | ↓ Ear thickness, ↓ Infiltration of inflammatory cells, ↓ Th2 cytokines (IL-4, IL-5, IL-9, IL-13) | Significant reduction in inflammatory markers | 0.67 mg/kg (intraperitoneally) | [6] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Stimulation: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the test compound (this compound or synthetic drug) at various concentrations. After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Mouse Model of Atopic Dermatitis
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Induction of Atopic Dermatitis: Mice are sensitized by topical application of 1.5% fluorescein isothiocyanate (FITC) on the abdominal skin. After five days, the ears are challenged with a topical application of 0.6% FITC to elicit an inflammatory response.
-
Treatment: this compound is administered intragastrically at doses of 12.5 and 50 mg/kg, while dexamethasone is administered intraperitoneally at 0.67 mg/kg, typically starting before the challenge and continuing for a specified period.
-
Evaluation of Inflammation:
-
Ear Thickness: Measured using a digital caliper.
-
Histological Analysis: Ear tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess epidermal thickening and inflammatory cell infiltration.
-
Cytokine Measurement: The levels of Th2 cytokines (IL-4, IL-5, IL-9, IL-13) in ear tissue homogenates are measured by ELISA.
-
Mandatory Visualization
Figure 1: Simplified NF-κB and MAPK signaling pathways.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Concluding Remarks
This compound demonstrates a promising profile as an anti-inflammatory agent, with a mechanism of action that targets key inflammatory signaling pathways, namely NF-κB and MAPK. The available evidence suggests that its efficacy in modulating inflammatory responses is significant, and in some in vivo models, it shows comparable effects to the corticosteroid dexamethasone. However, for a comprehensive understanding of its therapeutic potential relative to NSAIDs like ibuprofen and celecoxib, further direct comparative studies under standardized conditions are warranted. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a natural compound worthy of continued investigation.
References
- 1. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cimifugin and Its Analogues in Inflammation and Pain Modulation
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive side-by-side analysis of the chromone cimifugin and its analogues reveals significant differences in their anti-inflammatory and analgesic properties. This guide, intended for researchers, scientists, and drug development professionals, summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.
This compound, a natural chromone isolated from the roots of Saposhnikovia divaricata and Cimicifuga species, has long been recognized for its therapeutic potential.[1] Recent research has focused on synthesizing and evaluating analogues of this compound to enhance its efficacy and pharmacokinetic profile. This guide provides a comparative overview of this compound, its naturally occurring glycoside prim-O-glucosylthis compound, a synthetic amino acid ester derivative (CIM 3), and another analogue, northis compound.
Quantitative Comparison of Biological Activities
The anti-inflammatory and analgesic activities of this compound and its analogues have been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative findings from the available literature.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | 1.53 ± 0.11 | [2] |
| CIM 3 (amino acid ester derivative) | Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | 0.61 ± 0.06 | [2] |
| Prim-O-glucosylthis compound | Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | Data not available | - |
| Northis compound | - | - | - | No biological activity data found | - |
CIM 3, an amino acid ester derivative of this compound, demonstrated a threefold higher potency in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages compared to the parent compound, this compound.[2] While prim-O-glucosylthis compound is known to possess anti-inflammatory properties, including the inhibition of iNOS and COX-2, specific IC50 values for direct comparison were not found in the reviewed literature.[3] No studies detailing the biological activity of northis compound were identified.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Model | Species | Key Findings | Reference |
| This compound | Mouse Ear Swelling | Mouse | Reduced ear swelling | [2] |
| CIM 3 | Mouse Ear Swelling | Mouse | Significantly alleviated ear swelling, superior to this compound | [2] |
| This compound | Acetic Acid-Induced Writhing | Mouse | Reduced number of writhes | [2] |
| CIM 3 | Acetic Acid-Induced Writhing | Mouse | Significantly reduced the number of writhes, superior to this compound | [2] |
In vivo studies corroborate the enhanced efficacy of CIM 3, which showed significantly better performance in reducing inflammation in the mouse ear swelling model and in mitigating pain in the acetic acid-induced writhing test compared to this compound.[2]
Mechanisms of Action and Signaling Pathways
This compound and its analogues exert their effects through the modulation of key inflammatory signaling pathways.
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways .[4] This is achieved by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as inhibiting the phosphorylation of MAPKs such as JNK, ERK, and p38.[4] This dual inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKs [label="MAPKKs\n(MKK3/4/6/7)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKs [label="MAPKs\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines & Mediators\n(TNF-α, IL-6, iNOS, COX-2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MAPKKs; IKK -> IkBa [label="phosphorylates"]; IkBa -> NFkB [arrowhead=none, style=dashed, label="inhibits"]; IKK -> NFkB [label="activates"]; MAPKKs -> MAPKs [label="phosphorylates"]; MAPKs -> AP1 [label="activates"]; NFkB -> Nucleus [label="translocates to"]; AP1 -> Nucleus [label="translocates to"]; Nucleus -> Cytokines [label="Gene Transcription"];
// Inhibition this compound -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> MAPKKs [label="inhibits", color="#EA4335", fontcolor="#EA4335"];
{rank=same; LPS; this compound} } .dot Figure 1: this compound's Inhibition of the NF-κB and MAPK Pathways
Prim-O-glucosylthis compound is understood to be a prodrug of this compound, being converted to this compound in the bloodstream. However, independent studies suggest it also modulates the JAK/STAT signaling pathway .[3] By inhibiting the phosphorylation of JAK2 and STAT3, it can suppress the expression of iNOS and COX-2, thereby reducing inflammation.[3]
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nGene Expression\n(iNOS, COX-2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; POG [label="Prim-O-glucosylthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label="activates"]; JAK -> JAK [label="autophosphorylates"]; JAK -> Receptor [label="phosphorylates"]; Receptor -> STAT [label="recruits"]; JAK -> STAT [label="phosphorylates"]; STAT -> STAT_dimer [label="dimerizes"]; STAT_dimer -> Nucleus [label="translocates to"]; Nucleus -> Inflammation [label="Gene Transcription"];
// Inhibition POG -> JAK [label="inhibits", color="#EA4335", fontcolor="#EA4335"];
{rank=same; Cytokine; POG} } .dot Figure 2: Prim-O-glucosylthis compound's Inhibition of the JAK/STAT Pathway
The exact signaling pathways modulated by the amino acid ester derivative CIM 3 have not been explicitly detailed in the reviewed literature, though its potent inhibition of downstream inflammatory mediators suggests it likely acts on similar upstream targets as this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LPS-Induced Inflammation in RAW 264.7 Macrophages
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed RAW 264.7 cells\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_treat [label="Pre-treat with\nthis compound/Analogue", fillcolor="#FFFFFF", fontcolor="#202124"]; stimulate [label="Stimulate with LPS\n(1 µg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; collect [label="Collect supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; griess [label="Measure NO production\n(Griess Reagent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="Measure Cytokines\n(ELISA for TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> pre_treat; pre_treat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> griess; collect -> elisa; griess -> end; elisa -> end; } .dot Figure 3: Workflow for In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its analogues. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using commercially available ELISA kits.
Mouse Ear Swelling Test
-
Animal Model: Male BALB/c mice are used.
-
Sensitization (Day 0): A solution of an irritant (e.g., dinitrofluorobenzene - DNFB) is topically applied to the shaved abdomen of the mice to induce sensitization.
-
Treatment: this compound or its analogues are administered to the mice (e.g., intraperitoneally or orally) at specified doses for a set number of days.
-
Challenge (Day 5): A lower concentration of the irritant is applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone and serves as a control.
-
Measurement: Ear thickness is measured using a digital micrometer before the challenge and at 24, 48, and 72 hours post-challenge. The difference in ear thickness before and after the challenge represents the degree of inflammation.
Acetic Acid-Induced Writhing Test
-
Animal Model: Male ICR mice are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound or its analogues).
-
Treatment: The test compounds or standard drug are administered (e.g., orally or intraperitoneally) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a period of 10-20 minutes.
-
Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Conclusion
The side-by-side analysis of this compound and its analogues indicates that structural modifications can significantly enhance its therapeutic properties. The amino acid ester derivative, CIM 3, emerges as a particularly promising candidate with superior anti-inflammatory and analgesic effects compared to this compound.[2] While prim-O-glucosylthis compound also demonstrates anti-inflammatory activity, its primary role may be as a prodrug to this compound. Further research is warranted to elucidate the biological activity of northis compound and to obtain more direct quantitative comparisons for prim-O-glucosylthis compound. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and develop novel anti-inflammatory and analgesic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 3. Prim-O-glucosylthis compound | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cimifugin: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle Cimifugin with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Although comprehensive toxicity data is limited, this compound is known to be biologically active.[1][2][3] Therefore, minimizing exposure is paramount. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any research-use-only chemical, should adhere to the hazardous waste regulations set forth by your institution and local authorities.[4][5][6] The following steps provide a general yet essential workflow for its proper disposal:
1. Waste Identification and Classification:
-
All materials contaminated with this compound, including unused stock, experimental residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials, should be treated as chemical waste.[7]
-
Unless explicitly determined to be non-hazardous by your institution's environmental health and safety (EHS) office, all chemical waste is to be considered hazardous.[4]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. [8][9] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate solid this compound waste from liquid waste.
-
Aqueous solutions of this compound should be collected separately from organic solvent solutions.[5]
3. Container Selection and Management:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[6][8][9] The original container, if in good condition, is often a suitable choice for unused stock.[9]
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[9]
-
Do not overfill waste containers; leave adequate headspace (at least 10%) to prevent spills and accommodate expansion.[9]
-
Keep waste containers closed at all times, except when adding waste.[4][9]
4. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label should include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity.[6]
-
Indicate the date when the waste was first added to the container.[6]
-
Include the name of the principal investigator and the laboratory location.[6]
5. Storage and Disposal:
-
Store this compound waste in a designated satellite accumulation area within the laboratory.[8] This area should be secure and away from general laboratory traffic.
-
Never dispose of this compound or its solutions down the drain. [4][10] This practice is prohibited for most laboratory chemicals to prevent environmental contamination and damage to the sewer system.[11]
-
Do not dispose of solid this compound waste in the regular trash. [6]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6] Follow their specific procedures for waste collection requests.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly. A container is generally considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping). However, it is best practice to:
-
Triple rinse the empty container with a suitable solvent.[4]
-
Deface or remove the original label.[4]
-
Dispose of the clean, defaced container according to your institution's guidelines for non-hazardous solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
